Barium metaphosphate
Description
Properties
CAS No. |
13762-83-9 |
|---|---|
Molecular Formula |
BaHO3P |
Molecular Weight |
217.31 g/mol |
InChI |
InChI=1S/Ba.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI Key |
ZETBKPAMMCFXNH-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |
Canonical SMILES |
O[P+](=O)[O-].[Ba] |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Barium metaphosphate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium metaphosphate, with the chemical formula Ba(PO₃)₂, is an inorganic compound that has garnered interest primarily in the field of materials science. Its unique properties, including a high melting point and thermal stability, make it a valuable component in the manufacturing of specialty glasses, ceramics, and enamels. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, thermal stability, and solubility. While its applications in drug development are not established, this guide aims to provide a comprehensive chemical foundation for researchers exploring novel applications of inorganic compounds.
Chemical Properties of this compound
This compound is a white, odorless powder.[1] It is characterized by its high melting point and insolubility in water.[1][2] However, it exhibits slow dissolution in acidic solutions.[2]
Quantitative Data Summary
The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | Ba(PO₃)₂ | [2] |
| Molecular Weight | 295.27 g/mol | [2] |
| Appearance | White Powder | [1] |
| Density | 3.63 g/cm³ | [2] |
| Melting Point | 1560 °C (2840 °F) | [1][2] |
| Boiling Point | Not available | |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Other Solvents | Slowly soluble in acids | [2] |
| Crystal Structure | Orthorhombic | [1] |
Synthesis and Experimental Protocols
This compound can be synthesized through several methods. The two primary approaches are a solid-state reaction and an aqueous precipitation reaction.
Solid-State Reaction
This method involves the high-temperature reaction between barium carbonate (BaCO₃) and metaphosphoric acid (HPO₃).[2][3]
Reaction: BaCO₃ + 2HPO₃ → Ba(PO₃)₂ + H₂O + CO₂[2][3]
Experimental Protocol: A detailed experimental protocol for this specific solid-state reaction is not readily available in the surveyed literature. However, a general approach for the synthesis of related barium titanium phosphates involves heating a mixture of the precursors at temperatures ranging from 1000 to 1400°C for 2 to 10 hours.[4] For the synthesis of this compound, a similar approach would be expected, with the precise temperature and duration requiring empirical optimization.
Aqueous Precipitation
This compound can also be prepared by the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with sodium metaphosphate (NaPO₃) in an aqueous solution.[2]
Reaction: BaCl₂(aq) + 2NaPO₃(aq) → Ba(PO₃)₂(s) + 2NaCl(aq)[2]
Experimental Protocol: A detailed, step-by-step protocol for the synthesis of this compound via aqueous precipitation is described as follows:
-
Preparation of Barium Hydroxide (B78521) Solution: Barium hydroxide is dissolved in deionized water. Activated carbon is added, and the mixture is stirred and heated to achieve a specific gravity of 1.05-1.10. The solution is then filtered to remove impurities.
-
Precipitation of Barium Hydrogen Phosphate (B84403): While stirring, phosphoric acid is added to the refined barium hydroxide solution to adjust the pH to a range of 9-11, leading to the precipitation of barium hydrogen phosphate.
-
Formation of Slurry: The barium hydrogen phosphate precipitate is diluted with deionized water to form a mixed slurry.
-
Synthesis of this compound: The slurry is then subjected to centrifugal spray drying to yield this compound.[5]
It is important to note that specific concentrations, volumes, temperatures, and drying parameters would need to be optimized for specific laboratory or industrial-scale production.
Stability and Decomposition
This compound is a thermally stable compound under normal conditions.[6] However, upon heating to high temperatures, it undergoes thermal decomposition. The decomposition products are reported to include toxic metal oxide smoke and phosphorus oxides, such as phosphorus pentoxide (P₂O₅).[7] One source also indicates that thermal decomposition can lead to the release of irritating gases and vapors.[8] A definitive decomposition temperature is not consistently reported in the literature.
Applications and Relevance to Drug Development
The primary applications of this compound are in the materials science sector, where it is used in the production of glasses, porcelains, and enamels.[6] The addition of this compound can enhance the properties of these materials. When combined with sodium polyphosphate, it forms a low-melting glass with a high coefficient of thermal expansion, which is useful for creating seals with low-melting metals like aluminum.[2][9]
A thorough review of the scientific literature reveals a lack of established applications for this compound in drug development, drug delivery, or other biomedical fields. Its insolubility in water and the toxicity of soluble barium compounds likely limit its utility in biological systems.[10] Consequently, there are no known signaling pathways or biological processes involving this compound to be visualized.
Logical Relationship of Synthesis
The following diagram illustrates the logical workflow of the aqueous precipitation method for synthesizing this compound.
Conclusion
This compound is a chemically stable inorganic compound with well-defined physical properties that make it suitable for applications in materials science. Its synthesis can be achieved through both solid-state and aqueous precipitation methods. While it is thermally stable at moderate temperatures, it will decompose at high temperatures to produce metal oxides and phosphorus oxides. Currently, there is no significant body of research supporting the use of this compound in drug development or other biomedical applications. This guide provides a foundational understanding of its chemical properties for researchers who may be interested in exploring its potential in novel contexts.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Barium Phosphate Formula - Properties, Preparation, Uses and FAQs [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [chembk.com]
- 6. This compound | Jiayuan [jy-chemical.com]
- 7. chemcd.com [chemcd.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound Ba(PO3)2 optical grade 99.99% [smart-elements.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Unveiling the Atomic Architecture of Barium Metaphosphate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular structure of Barium Metaphosphate (Ba(PO₃)₂), a material of interest for its applications in specialty glasses and ceramics. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the compound's structural characteristics.
Core Structural Features
This compound is known to exist in at least two crystalline polymorphs: a stable β-form and a γ-form. A high-temperature α-form has also been reported, though its crystal structure remains undetermined.[1][2] The fundamental building block of these structures is the metaphosphate anion, which forms infinite chains of corner-sharing PO₄ tetrahedra. These polyphosphate chains are linked by barium cations, creating a stable three-dimensional framework.
The β-Polymorph: An Orthorhombic Arrangement
The β-form of this compound crystallizes in the orthorhombic system, belonging to the space group P2₁2₁2₁.[2][3] In this configuration, the Ba²⁺ cation is coordinated to ten oxygen atoms, resulting in a distorted coordination polyhedron.[1][2] The structure features two distinct phosphorus sites, each tetrahedrally coordinated to four oxygen atoms. These PO₄ tetrahedra link to form infinite chains that extend along the crystallographic a-axis.
The γ-Polymorph: A Monoclinic Structure
The γ-form of this compound adopts a monoclinic crystal system with the space group P12₁/n1.[4] Similar to the β-form, the structure is characterized by infinite polyphosphate chains built from corner-sharing PO₄ tetrahedra.
Quantitative Crystallographic Data
The precise atomic arrangement and bonding within the β and γ polymorphs of Ba(PO₃)₂ have been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for comparative analysis.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | β-Ba(PO₃)₂ | γ-Ba(PO₃)₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P12₁/n1 |
| Unit Cell Parameters | ||
| a (Å) | 4.4979 (2) | 9.695 (3) |
| b (Å) | 8.3377 (4) | 6.906 (3) |
| c (Å) | 13.3911 (6) | 7.522 (3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 94.75 (5) |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 502.19 (4) | 501.9 |
| Z | 4 | 4 |
Data for β-Ba(PO₃)₂ sourced from[2]. Data for γ-Ba(PO₃)₂ sourced from[4].
Table 2: Selected Interatomic Distances for β-Ba(PO₃)₂
| Bond | Bond Length (Å) |
| Ba–O | 2.765 (3) - 3.143 (3) |
| P(1)–O | 1.475 (2) - 1.625 (2) |
| P(2)–O | 1.481 (2) - 1.607 (3) |
Data sourced from[1].
Experimental Protocols
The structural characterization of this compound polymorphs is primarily achieved through single-crystal X-ray diffraction (XRD). The following outlines a typical experimental workflow for the synthesis and analysis of these materials.
Synthesis of this compound Crystals
Single crystals of β-Ba(PO₃)₂ can be obtained through solid-state reaction. A stoichiometric mixture of Barium Carbonate (BaCO₃) and Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) is ground together and heated in a platinum crucible. The temperature is gradually increased to 300 °C to allow for the slow decomposition of the precursors, followed by a higher temperature treatment (around 900-1000 °C) for several days to promote crystal growth. To obtain the β-polymorph, the product is slowly cooled to room temperature. The γ-polymorph can be formed at lower temperatures and may transform to the β-form upon heating.
Single-Crystal X-ray Diffraction (XRD) Analysis
A suitable single crystal of Ba(PO₃)₂ is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
The collected data is then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Structural Visualization
The hierarchical relationship of the structural components in β-Ba(PO₃)₂ can be visualized as a logical diagram.
Caption: Structural hierarchy of β-Barium metaphosphate.
This in-depth guide provides a foundational understanding of the molecular structure of this compound, offering valuable data and protocols for researchers in materials science and related fields. The detailed crystallographic information serves as a critical resource for further investigation and application of this versatile inorganic compound.
References
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Anhydrous Barium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of anhydrous Barium Metaphosphate (β-Ba(PO₃)₂), a material of interest for its potential applications in specialized glass formulations and other advanced materials. This document outlines the detailed crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow for the analysis, serving as a comprehensive resource for researchers in materials science and related fields.
Crystallographic Data Summary
The crystal structure of the β-form of anhydrous this compound has been determined with high precision through single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic system, and its structural parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for β-Ba(PO₃)₂
| Parameter | Value |
| Empirical Formula | Ba(PO₃)₂ |
| Formula Weight | 295.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.4979 (2) |
| b (Å) | 8.3377 (4) |
| c (Å) | 13.3911 (6) |
| Volume (ų) | 502.19 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Absorption coefficient (μ) (mm⁻¹) | 8.50 |
Data sourced from the redetermination of the β-Ba(PO₃)₂ structure.[1][3]
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for β-Ba(PO₃)₂
| Atom | Wyckoff Symbol | x | y | z | Ueq (Ų) |
| Ba1 | 4a | 0.7423(1) | 0.4901(1) | 0.3752(1) | 0.012(1) |
| P1 | 4a | 0.239(1) | 0.635(1) | 0.082(1) | 0.011(1) |
| P2 | 4a | 0.749(1) | 0.359(1) | 0.085(1) | 0.011(1) |
| O1 | 4a | 0.941(2) | 0.598(1) | 0.038(1) | 0.018(1) |
| O2 | 4a | 0.432(2) | 0.288(1) | 0.047(1) | 0.018(1) |
| O3 | 4a | 0.318(2) | 0.751(1) | 0.161(1) | 0.021(1) |
| O4 | 4a | 0.701(2) | 0.241(1) | 0.168(1) | 0.022(1) |
| O5 | 4a | 0.443(2) | 0.499(1) | 0.091(1) | 0.017(1) |
| O6 | 4a | 0.949(2) | 0.491(1) | 0.093(1) | 0.017(1) |
Atomic coordinates are derived from the calculated structure in the Materials Project database, which is consistent with the experimental redetermination.[4]
Table 3: Selected Bond Lengths for β-Ba(PO₃)₂
| Bond | Length (Å) |
| Ba-O | 2.78 - 3.15 |
| P-O | 1.48 - 1.63 |
The structure features Ba²⁺ cations coordinated to ten oxygen atoms in a distorted geometry. The phosphate (B84403) backbone consists of corner-sharing PO₄ tetrahedra.[4] The polyphosphate chains extend parallel to the[5] direction with a periodicity of two PO₄ tetrahedra.[1]
Experimental Protocols
Synthesis of Anhydrous this compound (β-Ba(PO₃)₂) Single Crystals
High-quality single crystals of β-Ba(PO₃)₂ can be synthesized via a high-temperature solid-state reaction followed by a controlled cooling and quenching process.[1]
Materials:
-
Barium Carbonate (BaCO₃), high purity
-
Ammonium Dihydrogen Phosphate ((NH₄)H₂PO₄), high purity
-
Platinum crucible
Procedure:
-
A stoichiometric mixture of BaCO₃ and (NH₄)H₂PO₄ (1:2 molar ratio) is finely ground. A slight excess (e.g., 3%) of the phosphate precursor can be used.
-
The ground mixture is placed in a platinum crucible.
-
The crucible is heated in a furnace to 1173 K.
-
The temperature is then slowly cooled to 1073 K at a rate of 2 K per hour.
-
Following the slow cooling, the crucible is rapidly quenched in a cold water bath.
-
Colorless, transparent fragments of β-Ba(PO₃)₂ are then mechanically isolated from the resulting product.
Another reported method for the preparation of this compound is the reaction of barium carbonate with metaphosphoric acid.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following outlines a general protocol for the collection of single-crystal X-ray diffraction data and subsequent structure refinement, based on the instrumentation and software used in the redetermination of the β-Ba(PO₃)₂ structure.[1][3]
Instrumentation:
-
Bruker SMART CCD area-detector diffractometer (or equivalent)
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
Procedure:
-
Crystal Mounting: A suitable single crystal with well-defined faces and dimensions of approximately 0.15 × 0.08 × 0.05 mm is selected and mounted on a goniometer head.
-
Data Collection: The diffractometer is used to collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Data is typically collected over a full sphere of reciprocal space to ensure data completeness.
-
Data Reduction: The collected frames are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is also applied.
-
Structure Solution: The crystal structure is solved using direct methods, for example, with the SHELXS97 software. This provides an initial model of the atomic positions.
-
Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method, for instance, with the SHELXL97 software. This process refines the atomic coordinates, and anisotropic displacement parameters for all atoms.
Visualizations
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical progression from synthesis to the final refined crystal structure of anhydrous this compound.
Caption: Logical workflow for the crystal structure analysis of β-Ba(PO₃)₂.
Experimental Workflow for Single-Crystal X-ray Diffraction
This diagram details the key steps involved in the experimental process of single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
References
A Technical Guide to the Synthesis and Formation of Barium Metaphosphate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis and crystal growth of barium metaphosphate (Ba(PO₃)₂). This compound, a crystalline material with a high coefficient of thermal expansion, finds applications in the formulation of specialized glasses and as a host for luminescent materials. This document details established experimental protocols, presents quantitative data in structured tables, and visualizes the synthesis workflows for clarity and reproducibility.
Solid-State Synthesis
Solid-state reaction is a conventional and straightforward method for preparing polycrystalline this compound powder. This technique involves the high-temperature reaction of solid precursors to form the desired compound.
Experimental Protocol
A typical solid-state synthesis of this compound involves the reaction between barium carbonate (BaCO₃) and a phosphate (B84403) source, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or metaphoric acid (HPO₃).[1]
-
Precursor Preparation: Stoichiometric amounts of the reactants are precisely weighed. For the reaction between barium carbonate and metaphosphoric acid, the molar ratio should be 1:2.
-
Mixing: The precursors are intimately mixed to ensure a homogeneous reaction mixture. This is typically achieved by grinding the powders together in an agate mortar with a pestle.
-
Calcination: The mixture is transferred to a suitable crucible (e.g., alumina) and heated in a muffle furnace. The calcination process involves a carefully controlled temperature ramp and dwell time to ensure complete reaction and formation of the desired phase. While specific protocols for Ba(PO₃)₂ are not extensively detailed in the reviewed literature, a general approach involves a multi-stage heating process to first decompose the precursors and then to facilitate the solid-state diffusion and reaction. A final sintering step at a higher temperature can be employed to improve crystallinity.
-
Cooling: The furnace is cooled down to room temperature at a controlled rate.
-
Characterization: The resulting powder is characterized by techniques such as X-ray Diffraction (XRD) to confirm the formation of the Ba(PO₃)₂ phase and to assess its purity.
Quantitative Data
The following table summarizes the key parameters for the solid-state synthesis of this compound.
| Parameter | Value/Range | Notes |
| Precursors | BaCO₃ and HPO₃ | Stoichiometric ratio of 1:2. |
| BaCO₃ and (NH₄)₂HPO₄ | Stoichiometric ratio of 1:2. | |
| Mixing Method | Grinding in an agate mortar | Ensures homogeneity of the reactant mixture. |
| Calcination Temperature | > 800 °C | The exact temperature profile needs optimization. |
| Atmosphere | Air | |
| Product Form | Polycrystalline powder |
Experimental Workflow
Flux Growth Method
The flux growth method is a powerful technique for obtaining high-quality single crystals of materials that have high melting points or decompose before melting. In this method, the constituent materials are dissolved in a molten salt (the flux), and crystals are grown by slowly cooling the solution.
Experimental Protocol
-
Component Selection: The starting materials (e.g., BaO or BaCO₃ and P₂O₅) and a suitable flux are chosen. The flux should have a low melting point, be a good solvent for the reactants, and not form stable compounds with the desired product. Potential fluxes for phosphates include alkali metal phosphates or borates.
-
Mixing and Loading: The reactants and the flux are weighed in a specific molar ratio (e.g., 1:10 to 1:20 solute to flux ratio) and placed in an inert crucible (e.g., platinum).
-
Heating and Homogenization: The crucible is placed in a programmable furnace and heated to a temperature above the melting point of the flux to ensure complete dissolution of the reactants and homogenization of the melt. This temperature is maintained for several hours.
-
Crystal Growth (Slow Cooling): The furnace is then slowly cooled at a controlled rate (e.g., 1-5 °C/hour). As the temperature decreases, the solubility of this compound in the flux reduces, leading to supersaturation and subsequent nucleation and growth of single crystals.
-
Crystal Separation: Once the cooling program is complete, the crystals are separated from the solidified flux. This can be done by decanting the molten flux at a temperature above its melting point or by dissolving the flux in a suitable solvent that does not affect the Ba(PO₃)₂ crystals.
Quantitative Data
The following table presents generalized parameters for the flux growth of this compound crystals, which would require optimization for specific experimental setups.
| Parameter | Value/Range | Notes |
| Solute Precursors | BaO (or BaCO₃) and P₂O₅ | Stoichiometric ratio for Ba(PO₃)₂. |
| Flux | Low melting point phosphates or borates | e.g., NaPO₃, LiBO₂. |
| Solute:Flux Molar Ratio | 1:10 - 1:20 | Needs to be optimized. |
| Crucible Material | Platinum | Inert to the molten flux and reactants. |
| Soaking Temperature | 1000 - 1200 °C | Dependent on the chosen flux. |
| Soaking Time | 2 - 10 hours | To ensure complete dissolution. |
| Cooling Rate | 1 - 5 °C/hour | Critical for controlling crystal size and quality. |
| Product Form | Single crystals |
Experimental Workflow
Crystallization from Glass
This method involves preparing a glass with a composition that allows for the controlled crystallization of this compound upon subsequent heat treatment. This technique is often used to produce glass-ceramics, which are materials with a fine dispersion of crystalline phases within a glassy matrix.
Experimental Protocol
-
Glass Preparation: A mixture of raw materials corresponding to a specific composition within the BaO-P₂O₅ system (or a multi-component system) is melted at a high temperature (e.g., 1200-1400 °C) in a suitable crucible. The melt is then rapidly cooled (quenched) to form a glass.
-
Annealing: The prepared glass is then subjected to a controlled heat treatment (annealing) at a temperature above its glass transition temperature but below its melting temperature. This heat treatment induces nucleation and growth of crystalline phases within the glass matrix. A two-step annealing process, with a lower temperature for nucleation and a higher temperature for crystal growth, can be employed to control the crystal size and morphology.
-
Characterization: The resulting glass-ceramic is analyzed using techniques like Differential Thermal Analysis (DTA) to determine the crystallization temperature and X-ray Diffraction (XRD) to identify the crystalline phases formed.
Quantitative Data
The following table provides typical parameters for the synthesis of this compound crystals from a glass matrix.
| Parameter | Value/Range | Notes |
| Glass Composition | BaO-P₂O₅ binary system or multi-component systems | The ratio of BaO to P₂O₅ determines the phosphate phases that can form. |
| Melting Temperature | 1200 - 1400 °C | Depends on the specific glass composition. |
| Quenching Method | Pouring onto a cold plate | To ensure the formation of an amorphous glass. |
| Annealing Temperature | Above glass transition temperature (Tg) | The specific temperature profile influences the crystallization process. |
| Annealing Time | Several hours | Controls the extent of crystallization. |
| Product Form | Glass-ceramic with Ba(PO₃)₂ crystals |
Experimental Workflow
Concluding Remarks
The synthesis of this compound crystals can be achieved through several methods, each offering distinct advantages in terms of product form (polycrystalline powder, single crystals, or glass-ceramics) and control over crystal quality. The choice of synthesis route will depend on the desired application. While general protocols are well-established, specific quantitative parameters for the synthesis of high-purity, well-defined Ba(PO₃)₂ crystals often require empirical optimization. Further research dedicated to elucidating the detailed synthesis-structure-property relationships of this compound will be invaluable for its future applications.
References
An In-depth Technical Guide to the Thermal Decomposition Behavior of Barium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium metaphosphate (Ba(PO₃)₂) is a thermally robust inorganic polymer with a high melting point of 1560°C.[1] Its exceptional thermal stability makes it a material of interest in various high-temperature applications. This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of pure this compound, drawing upon the established principles of thermal analysis and the known behavior of related alkaline earth metal phosphates. While specific, detailed experimental data on the decomposition pathway of pure Ba(PO₃)₂ is not extensively available in the public domain, this document outlines the key experimental protocols and theoretical considerations for its study. The guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to investigate and understand the thermal properties of this and similar inorganic compounds.
Introduction
This compound, Ba(PO₃)₂, is a member of the alkaline earth metaphosphate family. These compounds are characterized by long chains or rings of corner-sharing PO₄ tetrahedra. The high thermal stability of barium-containing compounds is a known trend, with stability generally increasing down the group in the periodic table for carbonates and sulfates.[2][3] This suggests that this compound would be more thermally stable than its lighter alkaline earth counterparts.
The study of thermal decomposition is critical for determining the operational limits of materials in high-temperature environments, for understanding their potential degradation pathways, and for identifying any volatile products that may be released. For professionals in drug development, understanding the thermal behavior of excipients and related inorganic compounds is crucial for formulation stability and safety assessment.
This guide will detail the primary analytical techniques used to characterize thermal decomposition, present a hypothetical decomposition pathway for this compound, and provide the necessary experimental frameworks for its investigation.
Predicted Thermal Decomposition Behavior
Based on the general principles of inorganic phosphate (B84403) chemistry, the thermal decomposition of this compound is expected to be a high-temperature event. Orthophosphates are generally very stable thermally.[4] While metaphosphates are a form of polyphosphate and may undergo transformations, significant decomposition into barium oxide and phosphorus oxides would require very high temperatures, likely approaching or exceeding its melting point.
It is hypothesized that upon extreme heating, this compound would eventually decompose, yielding solid barium oxide (BaO) and gaseous phosphorus pentoxide (P₄O₁₀). The polyphosphate chain would break down, leading to the evolution of the volatile phosphorus oxide.
A hypothetical, simplified decomposition reaction can be proposed as:
2Ba(PO₃)₂(s) → 2BaO(s) + P₄O₁₀(g)
It is also possible that intermediate barium phosphate species, such as pyrophosphates (Ba₂P₂O₇) or orthophosphates (Ba₃(PO₄)₂), could form during the decomposition process before the final products are obtained.
Data Presentation: Anticipated Thermal Events
The following table summarizes the expected thermal events for this compound during thermal analysis. It is important to note that the specific temperature ranges and weight loss percentages are illustrative and would need to be confirmed by experimental data.
| Thermal Event | Anticipated Temperature Range (°C) | Technique | Expected Observation | Theoretical Weight Loss (%) |
| Desorption of surface moisture | 25 - 150 | TGA | Minor weight loss | < 1% |
| Phase Transition | > 900 | DTA/DSC | Endothermic peak (no weight loss) | 0% |
| Melting | ~1560 | DTA/DSC | Sharp endothermic peak (no weight loss) | 0% |
| Onset of Decomposition | > 1600 | TGA, DTA/DSC | Significant weight loss, endothermic event | Variable |
| Complete Decomposition | Very High Temperature | TGA | Plateau at residual mass (BaO) | ~48.2% |
Note: The theoretical weight loss is calculated based on the hypothetical decomposition of Ba(PO₃)₂ to BaO.
Experimental Protocols
A thorough investigation of the thermal decomposition of this compound would employ a suite of complementary thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass change associated with decomposition.
Methodology:
-
A small, precisely weighed sample of pure this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a high temperature (e.g., 1600°C or higher) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent side reactions like oxidation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the total mass loss.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To detect phase transitions, melting, and the endothermic or exothermic nature of decomposition.
Methodology:
-
Two crucibles are prepared: one containing the this compound sample (5-10 mg) and the other containing an inert reference material (e.g., calcined alumina).
-
The crucibles are placed in the DTA/DSC instrument.
-
The sample and reference are subjected to the same controlled temperature program as in TGA, under an inert atmosphere.
-
The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference.
-
The resulting DTA/DSC curve reveals thermal events such as phase transitions (endothermic peaks), melting (sharp endothermic peak), and decomposition (typically endothermic).
Evolved Gas Analysis (EGA) via Mass Spectrometry (TGA-MS)
Objective: To identify the gaseous products evolved during decomposition.
Methodology:
-
A TGA instrument is coupled to a mass spectrometer via a heated transfer line.[5]
-
A TGA experiment is performed on the this compound sample as described in section 4.1.
-
The gases evolved from the sample during heating are continuously drawn from the TGA furnace into the mass spectrometer.
-
The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio.
-
Mass spectra are recorded as a function of temperature, allowing for the identification of the evolved gaseous species (e.g., P₄O₁₀ and its fragments).
X-ray Diffraction (XRD) Analysis of Residues
Objective: To identify the crystalline phases of the solid residue after thermal decomposition.
Methodology:
-
A sample of this compound is heated in a furnace to a specific temperature corresponding to a particular stage of decomposition (as determined by TGA).
-
The furnace is cooled, and the solid residue is collected.
-
The residue is ground into a fine powder and mounted on a sample holder for an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded.
-
The resulting diffractogram is compared with standard diffraction patterns (e.g., from the ICDD database) to identify the crystalline phases present in the residue (e.g., BaO, or any intermediate phosphate species).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a material like this compound.
Hypothetical Decomposition Pathway
This diagram illustrates a simplified, hypothetical thermal decomposition pathway for a generic alkaline earth metaphosphate, such as this compound.
Conclusion
This compound is a highly thermally stable compound, a characteristic that is beneficial for its use in high-temperature applications. While detailed experimental data on its decomposition is sparse in readily available literature, this guide provides a robust framework for its investigation. The combination of thermogravimetric analysis, differential thermal analysis/differential scanning calorimetry, evolved gas analysis, and X-ray diffraction of the residues provides a powerful and comprehensive approach to fully elucidate its thermal decomposition behavior. The methodologies and theoretical considerations presented herein are intended to serve as a valuable resource for researchers and scientists in materials science and pharmaceutical development. Further experimental investigation is warranted to precisely quantify the decomposition temperatures, products, and kinetics for pure this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes [docbrown.info]
- 3. The thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main [vedantu.com]
- 4. decomposition - Do (some or all) phosphates thermally decompose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]
In-depth Technical Guide: The Solubility of Barium Metaphosphate in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium metaphosphate, an inorganic salt with the chemical formula Ba(PO₃)₂, is a colorless, crystalline solid.[1] While it is insoluble in water, it exhibits solubility in acidic solutions through a process of slow dissolution.[1] This property is of significant interest in various fields, including materials science and potentially in pharmaceutical development, where the controlled release of barium or phosphate (B84403) ions in an acidic environment could be relevant. Understanding the kinetics and thermodynamics of its dissolution is crucial for any application leveraging this behavior. This technical guide provides a comprehensive overview of the solubility of this compound in acidic media, detailing the dissolution mechanism, experimental protocols for its quantification, and a summary of available data.
Dissolution Mechanism in Acidic Solutions
The solubility of this compound in acidic solutions is not a simple dissolution process but rather a chemical reaction known as acid-catalyzed hydrolysis. The metaphosphate anion is a long-chain polymer of repeating (PO₃)⁻ units linked by phosphoanhydride (P-O-P) bonds. In the presence of an acid, hydronium ions (H₃O⁺) act as a catalyst to break these P-O-P bonds.
The generally accepted mechanism for the acid-catalyzed hydrolysis of linear polyphosphates proceeds via a terminal-only degradation pathway.[2][3] This involves the protonation of a terminal phosphate group, followed by nucleophilic attack by a water molecule, leading to the cleavage of the terminal phosphate unit as orthophosphoric acid (H₃PO₄). This process continues, progressively shortening the polyphosphate chain.
The overall reaction can be summarized as follows:
Ba(PO₃)₂(s) + 2H⁺(aq) + 2H₂O(l) → Ba²⁺(aq) + 2H₃PO₄(aq)
In the case of sulfuric acid, the dissolution is followed by the precipitation of highly insoluble barium sulfate[4]:
Ba(PO₃)₂(s) + H₂SO₄(aq) + 2H₂O(l) → BaSO₄(s) + 2H₃PO₄(aq)
This reaction is driven by the very low solubility of barium sulfate (B86663).[5]
A simplified representation of the acid-catalyzed hydrolysis of the metaphosphate chain is depicted below:
Quantitative Solubility Data
For context, the solubility of other barium salts is known to be significantly influenced by the nature of the acid and the presence of common ions. For instance, the solubility of barium nitrate (B79036) in nitric acid decreases with increasing acid concentration due to the common ion effect.[6] Conversely, the solubility of barium carbonate increases in nitric acid because the carbonate ion reacts with the acid, shifting the dissolution equilibrium.[7]
Given the lack of specific data for this compound, it is recommended that researchers and drug development professionals determine the solubility experimentally under the specific acidic conditions relevant to their application.
Experimental Protocols
To determine the solubility of this compound in a given acidic solution, a combination of gravimetric and spectrophotometric methods can be employed. The general workflow involves dissolving the salt in the acid, followed by the quantitative analysis of the resulting barium and phosphate ions in the solution.
Experimental Workflow
Detailed Methodologies
1. Preparation of Saturated Solution
-
Prepare a series of acidic solutions (e.g., 0.1 M, 0.5 M, 1.0 M HCl or HNO₃) of known concentrations.
-
Add an excess amount of finely powdered this compound to a known volume of each acidic solution in a sealed container.
-
Place the containers in a constant-temperature bath and stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The "slow dissolution" nature of the salt necessitates a long equilibration time.
-
After equilibration, filter the solutions using a fine-porosity filter paper (e.g., Whatman No. 42) to separate the saturated solution from the undissolved solid.[8]
2. Gravimetric Determination of Barium Ions (as BaSO₄)
This method is based on the precipitation of barium ions as highly insoluble barium sulfate.[9][10]
-
Accurately pipette a known volume of the clear filtrate into a beaker.
-
Add dilute hydrochloric acid to ensure the solution is acidic.[10]
-
Heat the solution to near boiling.
-
Slowly add a slight excess of dilute sulfuric acid with constant stirring to precipitate barium sulfate.
-
Digest the precipitate by keeping the solution hot for about an hour to promote the formation of larger, more easily filterable crystals.[10]
-
Filter the hot solution through a pre-weighed, ashless filter paper.
-
Wash the precipitate with hot deionized water until the washings are free of chloride ions (test with silver nitrate solution).[10]
-
Carefully transfer the filter paper with the precipitate to a pre-weighed crucible.
-
Dry and then ignite the crucible at a high temperature (e.g., 800 °C) in a muffle furnace to a constant weight.[10]
-
Cool the crucible in a desiccator and weigh it accurately.
-
From the mass of the barium sulfate precipitate, calculate the concentration of barium ions in the original filtrate.
3. Spectrophotometric Determination of Phosphate Ions (Molybdenum Blue Method)
This colorimetric method is highly sensitive for the determination of orthophosphate ions.[1][11][12][13][14] Since the dissolution of this compound results in the formation of orthophosphoric acid, this method can be used to determine the phosphate concentration.
-
Prepare a series of standard phosphate solutions of known concentrations.
-
Take a known volume of the clear filtrate and the standard solutions into separate volumetric flasks.
-
Add a mixed reagent containing ammonium (B1175870) molybdate, ascorbic acid, and an antimony salt in an acidic medium (sulfuric acid).[12] This reacts with the orthophosphate to form a intensely colored molybdenum blue complex.
-
Allow the color to develop for a specific time (e.g., 30 minutes).[8]
-
Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (typically around 880 nm) using a spectrophotometer.[8]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of phosphate in the sample solution from the calibration curve.
Data Presentation
| Acid | Acid Concentration (mol/L) | Temperature (°C) | Solubility of Ba(PO₃)₂ (g/L) | Molar Solubility of Ba(PO₃)₂ (mol/L) |
| HCl | 0.1 | 25 | Experimental Value | Experimental Value |
| HCl | 0.5 | 25 | Experimental Value | Experimental Value |
| HCl | 1.0 | 25 | Experimental Value | Experimental Value |
| HCl | 0.5 | 50 | Experimental Value | Experimental Value |
| HNO₃ | 0.1 | 25 | Experimental Value | Experimental Value |
| HNO₃ | 0.5 | 25 | Experimental Value | Experimental Value |
| HNO₃ | 1.0 | 25 | Experimental Value | Experimental Value |
| HNO₃ | 0.5 | 50 | Experimental Value | Experimental Value |
| H₂SO₄ | 0.1 | 25 | Very Low (Precipitation) | Very Low (Precipitation) |
Note: The solubility in sulfuric acid is expected to be extremely low due to the formation of insoluble barium sulfate.
Conclusion
The solubility of this compound in acidic solutions is a complex process governed by the acid-catalyzed hydrolysis of its polyphosphate chains. While a qualitative understanding of this phenomenon exists, there is a notable lack of quantitative solubility data in the scientific literature. For researchers, scientists, and drug development professionals working with this compound, it is imperative to experimentally determine its solubility under the specific acidic conditions of interest. The detailed experimental protocols provided in this guide, utilizing gravimetric analysis for barium and spectrophotometry for phosphate, offer a robust framework for obtaining this critical data. Such empirical data will be invaluable for the successful design and implementation of any application involving the dissolution of this compound in an acidic environment.
References
- 1. researchgate.net [researchgate.net]
- 2. tang.eas.gatech.edu [tang.eas.gatech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. Barium sulfate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The following graphs represent the behavior of BaCO3 under - Brown 15th Edition Ch 17 Problem 9a [pearson.com]
- 8. mahidaacademy.org [mahidaacademy.org]
- 9. Gravimetric Estimation of Barium (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 11. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 12. sydney.edu.au [sydney.edu.au]
- 13. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academiascholarlyjournal.org [academiascholarlyjournal.org]
High-Temperature Phase Transitions in Barium Metaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium metaphosphate, Ba(PO₃)₂, is an inorganic crystalline solid with a high melting point of 1560°C.[1][2][3] While it is often utilized in the formation of specialty glasses, its crystalline forms and their behavior at elevated temperatures are of significant interest for various applications in materials science.[1][4] This document provides a comprehensive overview of the known high-temperature phase transitions of pure, crystalline this compound, summarizing the available quantitative data, outlining the experimental methodologies used for its characterization, and visualizing the transition pathways.
Polymorphism and Phase Transitions
This compound is known to exist in at least three polymorphic forms at atmospheric pressure, designated as the γ, β, and α phases.[1][5] The transitions between these phases occur at specific high temperatures.
The sequence of phase transitions upon heating is as follows:
-
The γ-form undergoes a transformation to the β-form at 978 K (705 °C).[1][5]
-
The β-form, which is stable at intermediate temperatures, subsequently transforms into the high-temperature α-form at 1058 K (785 °C).[1][5]
The high-temperature α-form is the stable crystalline phase up to the melting point of the compound. The crystal structure of this α-phase has not yet been determined.[1][5]
Quantitative Data
The following tables summarize the known quantitative data for the phase transitions and crystal structures of this compound polymorphs.
Table 1: High-Temperature Phase Transition Data for Ba(PO₃)₂
| Transition | Temperature (K) | Temperature (°C) | Enthalpy of Transition (kJ/mol) |
| γ → β | 978 | 705 | Data not available in cited literature |
| β → α | 1058 | 785 | Data not available in cited literature |
Table 2: Crystallographic Data for this compound Polymorphs
| Phase | Crystal System | Space Group | Lattice Parameters (Å) at 293 K |
| γ-Ba(PO₃)₂ | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| β-Ba(PO₃)₂ | Orthorhombic | P2₁2₁2₁ | a = 4.4979b = 8.3377c = 13.3911[1][5] |
| α-Ba(PO₃)₂ | Unknown | Unknown | Not applicable (stable at high T) |
Experimental Protocols
The characterization of this compound's phase transitions has been primarily accomplished through thermal analysis and X-ray diffraction techniques.
Thermal Analysis
The transition temperatures for the γ → β and β → α transformations were determined by thermal analysis, as reported by Grenier & Martin (1975). While the specific details of the experimental setup (e.g., type of thermal analyzer, heating/cooling rates, atmosphere) are not available in the reviewed literature, the standard protocol for such an analysis would involve:
-
Sample Preparation: A small quantity of pure, crystalline Ba(PO₃)₂ is placed in a sample pan made of an inert material (e.g., platinum or alumina).
-
Instrumentation: A Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC) is used.
-
Heating Program: The sample is heated at a constant, controlled rate (e.g., 5-20 °C/min) in a controlled atmosphere (typically an inert gas like argon or nitrogen to prevent any side reactions).
-
Data Acquisition: The instrument measures the temperature difference (DTA) or heat flow difference (DSC) between the sample and an inert reference. Endothermic or exothermic events, such as phase transitions, are recorded as peaks in the thermal analysis curve. The onset or peak temperature of these events corresponds to the transition temperature.
Single-Crystal X-ray Diffraction (XRD)
The determination of the crystal structure of the β-phase of Ba(PO₃)₂ was achieved through single-crystal X-ray diffraction. A redetermination of this structure provided high-precision data. The experimental protocol for this redetermination is summarized below.[1][5]
-
Crystal Synthesis: High-quality crystals of β-Ba(PO₃)₂ were obtained by quenching the recrystallized melt from temperatures above the β → α transition point.[1][5]
-
Data Collection Instrument: A Bruker SMART CCD diffractometer was used.[1][5]
-
X-ray Source: Molybdenum Kα radiation was employed.[1]
-
Temperature: Data was collected at room temperature (293 K).[1][5]
-
Data Collection Strategy: A multi-scan absorption correction was applied to the collected reflection data.[1]
-
Structure Solution and Refinement: The crystal structure was solved and refined using software such as SHELXS97 and SHELXL97.[5] This process yields the space group and precise atomic coordinates, which define the crystal lattice and the arrangement of atoms within it.
Visualizations
Phase Transition Pathway of this compound
The following diagram illustrates the sequential phase transitions of this compound as a function of increasing temperature.
Caption: Temperature-induced phase transitions of this compound.
Experimental Workflow for Characterization
This diagram outlines the general experimental workflow for investigating the phase transitions and crystal structures of materials like this compound.
Caption: General workflow for studying phase transitions.
References
An In-depth Technical Guide on the Core Properties of Barium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Barium Metaphosphate, Ba(PO₃)₂, specifically its theoretical density and melting point. This document is intended to serve as a valuable resource, offering detailed experimental protocols for the determination of these properties and a summary of key data for easy reference.
Physicochemical Properties of this compound
This compound is an inorganic compound that appears as a white powder.[1] It is insoluble in water but will dissolve slowly in acidic solutions.[1][2] The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Theoretical Density | 3.63 g/cm³ | [1] |
| Melting Point | 1560 °C | [1][2] |
| Molar Mass | 295.27 g/mol | [1] |
| Molecular Formula | Ba(PO₃)₂ | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the experimental determination of the density and melting point of powdered inorganic substances like this compound.
Determination of True Density by Gas Pycnometry
The true density of a powder, which excludes the volume of any pores or inter-particle voids, can be accurately determined using a gas pycnometer.[3] This method relies on the displacement of a known volume of an inert gas by the sample.[3]
Materials:
-
Gas pycnometer
-
Analytical balance
-
This compound powder (dried)
-
Helium gas (or another inert gas)
Procedure:
-
Sample Preparation: The this compound powder should be thoroughly dried to remove any adsorbed moisture, which could affect the volume measurement.
-
Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard object of known volume.
-
Sample Weighing: Accurately weigh a suitable amount of the dried this compound powder using an analytical balance.
-
Measurement:
-
Place the weighed powder into the sample chamber of the gas pycnometer.
-
Seal the chamber and purge it with the analysis gas (e.g., helium) to remove any air and moisture.
-
The instrument will then automatically carry out the analysis by pressurizing the sample chamber, expanding the gas into a reference chamber of known volume, and measuring the resulting pressure.
-
The true volume of the sample is calculated based on the pressure change using the gas law.[3]
-
-
Calculation: The true density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the true volume determined by the pycnometer.[3]
Determination of Melting Point by Capillary Method
The melting point of this compound can be determined using a melting point apparatus with the capillary method.[4] Given its high melting point, a high-temperature melting point apparatus is required.
Materials:
-
High-temperature melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound powder (finely ground)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, grind the sample gently in a mortar and pestle.[5]
-
Pack the dry powder into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the powder. The packed sample height should be 2-3 mm.[5]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[6]
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point of 1560 °C.[6]
-
Approximately 20-30 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[5]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.[6]
-
-
Post-Measurement: Allow the apparatus to cool completely before removing the capillary tube.
Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of barium carbonate with metaphosphoric acid or via an aqueous reaction.
Synthesis Workflow Diagram
The following diagram illustrates a common laboratory synthesis route for this compound.
References
An In-depth Technical Guide to the Hydrated Forms and Cyclic Structures of Barium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium metaphosphate, Ba(PO₃)₂, is an inorganic compound with a variety of applications, notably in the formulation of specialty glasses, porcelains, and enamels due to its influence on properties like thermal expansion and melting point.[1][2][3] While the anhydrous form is a linear polyphosphate, several hydrated forms of this compound exist, which are characterized by cyclic metaphosphate anions.[1][2] These cyclic structures, primarily trimetaphosphates (P₃O₉³⁻) and tetrametaphosphates (P₄O₁₂⁴⁻), exhibit distinct chemical and physical properties. Understanding the synthesis, structure, and thermal behavior of these hydrated forms is crucial for their application and for the development of new materials.
This technical guide provides a comprehensive overview of the known hydrated forms of this compound with cyclic structures, focusing on their synthesis, crystallographic data, and characterization.
Hydrated Forms and their Crystalline Structures
Several hydrated forms of this compound have been identified, with the most well-characterized being hydrates of barium trimetaphosphate and barium tetrametaphosphate. The crystallographic data for these compounds are summarized in Table 1.
Table 1: Crystallographic Data of Hydrated Barium Metaphosphates
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Ba₂(P₄O₁₂)·3.5H₂O | Monoclinic | C2/c | 7.773(2) | 12.976(2) | 13.461(3) | 90 | 95.38(2) | 90 | 4 | [1] |
| Ba₃(P₃O₉)₂·6H₂O | Triclinic | P-1 | 7.547 | 11.975 | 13.068 | 108.58 | 100.35 | 95.54 | 2 | [2] |
| Ba₃(P₃O₉)₂·4H₂O | Monoclinic | C2/m | 16.09(1) | 8.368(5) | 7.717(5) | 90 | 95.38(5) | 90 | 2 | [4] |
| Ba₃(P₃O₉)₂·4H₂O | Monoclinic | P2₁/n | 7.546(3) | 12.105(4) | 11.649(4) | 90 | 100.340(3) | 90 | 4 | [5] |
Note: Two different crystallographic solutions have been reported for Ba₃(P₃O₉)₂·4H₂O.
Experimental Protocols
Synthesis of Hydrated Barium Metaphosphates
The synthesis of hydrated barium metaphosphates typically involves the aqueous reaction of a soluble barium salt with a cyclic metaphosphate salt or the reaction of barium carbonate with metaphosphoric acid. The specific hydrated form obtained is highly dependent on the reaction conditions, such as the concentration of reactants.
1. Synthesis of Barium Cyclotetraphosphate Tetrahydrate (Ba₂(P₄O₁₂)·3.5H₂O)
Barium tetrametaphosphate hydrate (B1144303) can be synthesized as a single-phase crystalline powder from an aqueous solution of barium hydroxide (B78521) and phosphorus pentoxide at 300 K.[1]
2. Synthesis of Barium Cyclotriphosphate Hydrates (Ba₃(P₃O₉)₂·nH₂O)
The synthesis of barium cyclotriphosphate hydrates can be achieved by reacting aqueous solutions of barium chloride (BaCl₂) and sodium cyclotriphosphate (Na₃P₃O₉). The degree of hydration in the final product is influenced by the concentration of the initial solutions.[4]
-
Preparation of Ba₃(P₃O₉)₂·6H₂O (Hexahydrate): The use of dilute solutions of Na₃P₃O₉ and BaCl₂ or Ba(NO₃)₂ favors the formation of the hexahydrate. For instance, reacting a dilute solution of 3 g of Na₃P₃O₉ in 100 cm³ of water with a solution of 15 g of BaCl₂ in 100 cm³ of water at room temperature yields large crystals of the hexahydrate within a day.[4]
-
Preparation of Ba₃(P₃O₉)₂·4H₂O (Tetrahydrate): More concentrated solutions lead to the formation of the tetrahydrate. A specific method involves the slow, unstirred addition of a solution of 15 g of BaCl₂·2H₂O in 35 cm³ of water to a solution of 3 g of Na₃P₃O₉ in 25 cm³ of water. This initially forms needle-like crystals, which, after filtration and addition of an equivalent volume of water, transform into minute crystals of Ba₃(P₃O₉)₂·4H₂O.[4]
Characterization Methods
1. X-ray Diffraction (XRD)
Single-crystal and powder X-ray diffraction are the primary techniques for determining the crystal structure of these hydrated compounds.
-
Data Collection: For single-crystal analysis, a suitable crystal is mounted on a diffractometer (e.g., Philips PW1100). Data is typically collected using AgKα (λ = 0.5608 Å) or MoKα radiation. For powder diffraction, the sample is finely ground and placed on a sample holder. Data is collected over a specific 2θ range with a defined step size and counting time.[4][5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares methods. Software such as SHELXS and SHELXL are commonly employed for this purpose.[5]
2. Thermal Analysis
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition and dehydration processes of the hydrated forms.
-
Procedure: A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss (TGA) and temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.
-
Analysis: The TGA curve reveals the temperature ranges at which water molecules are lost. The DTA curve indicates whether these processes are endothermic or exothermic. Firing Ba₃(P₃O₉)₂·4H₂O at 600°C for several hours leads to its complete dehydration and the formation of the anhydrous barium polyphosphate, Ba(PO₃)₂.[4]
3. Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the compounds and for gaining insights into the symmetry of the cyclic phosphate (B84403) anions.
-
FTIR Spectroscopy: Samples are typically prepared as KBr pellets. Spectra are recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). The spectra show characteristic absorption bands for P-O stretching and bending vibrations within the phosphate rings, as well as O-H stretching and bending vibrations from the water molecules.
-
Raman Spectroscopy: A laser (e.g., Nd:YAG at 1064 nm) is used to excite the sample, and the scattered light is analyzed. Raman spectra provide complementary information to FTIR, particularly for the symmetric vibrations of the phosphate framework. The number and position of bands in the symmetric stretching region of the P-O-P bridges can provide information about the symmetry of the PnO₃nⁿ⁻ ring.
Structural Relationships and Cyclic Anions
The hydrated forms of this compound are built from cyclic (PO₃)nⁿ⁻ anions, where n=3 for trimetaphosphate and n=4 for tetrametaphosphate. These anions consist of corner-sharing PO₄ tetrahedra. The barium cations and water molecules are located between these anionic rings and are involved in a complex network of ionic and hydrogen bonds.
Conclusion
The hydrated forms of this compound represent a fascinating class of inorganic compounds with distinct cyclic structures. The ability to selectively synthesize different hydrated forms by controlling reaction conditions opens up possibilities for tuning the material properties for specific applications. The detailed characterization of their crystalline structures and thermal behavior is essential for understanding their stability and potential transformations. This guide provides a foundational understanding for researchers and professionals working with or developing materials based on barium metaphosphates. Further research into other potential hydrated forms and a more detailed investigation of their physical and chemical properties will undoubtedly expand their technological relevance.
References
Electronic Band Structure of Barium Metaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium metaphosphate, Ba(PO₃)₂, is an inorganic compound recognized for its applications in specialized optical glasses and materials science. An understanding of its electronic band structure is fundamental to leveraging its properties, such as transparency, refractive index, and thermal stability. This technical guide provides a comprehensive overview of the electronic and structural characteristics of this compound. Due to the limited availability of direct experimental studies on its electronic band structure in peer-reviewed literature, this document synthesizes crystallographic data, computationally derived electronic properties, and a theoretical framework for its analysis. A detailed methodology for the computational determination of electronic band structures via Density Functional Theory (DFT) is also presented.
Introduction
This compound (Ba(PO₃)₂) is a colorless, crystalline solid known for its use as a component in low-melting-point glasses with high coefficients of thermal expansion.[1][2] Its utility in optical materials, including fluorophosphate (B79755) glasses, underscores the importance of its electronic properties, which dictate how the material interacts with electromagnetic radiation. The electronic band structure, specifically the arrangement of valence and conduction bands and the magnitude of the band gap, governs the optical and electrical characteristics of the material.[3][4] This guide consolidates the current understanding of Ba(PO₃)₂'s structural and electronic properties to serve as a foundational resource.
Crystal and Physical Properties
The most well-characterized crystalline phase of anhydrous this compound is the orthorhombic β-Ba(PO₃)₂. Its structure consists of infinite polyphosphate chains, formed by corner-sharing PO₄ tetrahedra, that extend parallel to the[5] crystallographic direction. The Ba²⁺ cations are situated between these chains, coordinated by ten oxygen atoms, forming a distorted polyhedron.[3][6]
Data Presentation
The quantitative crystallographic and physical data for this compound are summarized in the tables below.
Table 1: Crystallographic Data for β-Barium Metaphosphate (β-Ba(PO₃)₂)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ (No. 19) | [3][7] |
| Lattice Parameters (at 293 K) | a = 4.4979(2) Å, b = 8.3377(4) Å, c = 13.3911(6) Å | [3] |
| Unit Cell Volume (V) | 502.19(4) ų | [3] |
| Formula Units per Cell (Z) | 4 |[3] |
Table 2: Physical and Calculated Electronic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Ba(PO₃)₂ | [1] |
| Molar Mass | 295.27 g/mol | [1] |
| Appearance | Colorless solid / White powder | [1] |
| Density (Theoretical) | 3.63 g/cm³ | [1] |
| Melting Point | 1,560 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Calculated Band Gap | 5.28 eV (Indirect) |[7] |
Electronic Structure
Based on computational analysis from the Materials Project, this compound is predicted to be a wide-band-gap insulator with an indirect band gap of 5.28 eV.[7] This large band gap is consistent with its properties as a colorless, transparent material and its use in optical applications.
The electronic structure can be understood from its atomic constituents.
-
Valence Band: The top of the valence band is expected to be dominated by the filled O 2p orbitals from the polyphosphate [ (PO₃)⁻ ]n chains. These are the highest occupied electronic states.
-
Conduction Band: The bottom of the conduction band is likely formed by a combination of the unoccupied orbitals of the Ba²⁺ cations (such as Ba 5d and 6s states) and the anti-bonding orbitals of the phosphate (B84403) groups.
The significant energy gap between these bands means that a large amount of energy is required to excite an electron from the valence band to the conduction band, preventing significant absorption of visible light and rendering the material electrically insulating under normal conditions.
Experimental and Computational Protocols
While specific experimental protocols for determining the band structure of Ba(PO₃)₂ are not available in the literature, Density Functional Theory (DFT) is the standard computational methodology for such investigations.
Methodology: Density Functional Theory (DFT) for Electronic Band Structure Calculation
DFT is a first-principles quantum mechanical method used to calculate the electronic structure of materials. The workflow involves solving the Kohn-Sham equations for a periodic system defined by its crystal structure.
-
Input Structure Definition:
-
The calculation begins with the crystallographic information of the material. For β-Ba(PO₃)₂, this includes the orthorhombic lattice parameters (a, b, c), space group (P2₁2₁2₁), and the fractional coordinates of the Ba, P, and O atoms within the unit cell.[3]
-
-
Self-Consistent Field (SCF) Calculation:
-
An initial electron density is generated for the system.
-
The Kohn-Sham equations are solved iteratively to find the ground-state electron density. This process continues until the total energy and electron density converge to a self-consistent solution.
-
Key Parameters:
-
Exchange-Correlation Functional: A functional like the Generalized Gradient Approximation (GGA), often PBE (Perdew-Burke-Ernzerhof), is chosen to approximate the complex many-body electron interactions. For more accurate band gap predictions, a hybrid functional (e.g., HSE06) may be used.
-
Pseudopotentials: These are used to simplify the calculation by replacing the core electrons and the strong Coulomb potential near the nucleus with a weaker effective potential.
-
Plane-Wave Cutoff Energy: This parameter determines the size of the basis set used to represent the electronic wavefunctions. Convergence tests must be performed to select an appropriate value.
-
k-point Mesh: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack grid). The density of this grid must also be tested for convergence.
-
-
-
Non-Self-Consistent Band Structure Calculation:
-
Using the converged ground-state charge density from the SCF step, the Kohn-Sham equations are solved again, but this time for a specific high-symmetry path within the Brillouin zone.
-
This path is chosen based on the crystal system (e.g., Γ-X-S-Y-Γ for a simple orthorhombic lattice) to plot the energy eigenvalues (E) as a function of the wave vector (k).
-
-
Density of States (DOS) Calculation:
-
A non-self-consistent calculation is performed on a much denser k-point grid.
-
The energy eigenvalues from this calculation are used to compute the Density of States, which represents the number of available electronic states at each energy level. This can be projected onto atomic orbitals (PDOS) to determine the contribution of each element (Ba, P, O) to the valence and conduction bands.
-
-
Data Analysis and Visualization:
-
The E vs. k data is plotted to create the band structure diagram. The valence band maximum (VBM) and conduction band minimum (CBM) are identified to determine the band gap value and whether it is direct or indirect.
-
The DOS and PDOS are plotted to analyze the composition of the electronic bands.
-
Conclusion
This compound is a wide-band-gap insulator, a characteristic substantiated by computational data and its established use in optical materials. The crystal structure, composed of polyphosphate chains and barium cations, gives rise to a calculated indirect band gap of 5.28 eV. The valence band is primarily composed of oxygen 2p orbitals, while the conduction band is formed from barium and phosphorus unoccupied states. Although direct experimental data on the band structure is sparse, the computational methodology of Density Functional Theory provides a robust framework for its detailed investigation. Further experimental validation, for instance through vacuum ultraviolet spectroscopy and X-ray photoemission spectroscopy, would be invaluable to refine the theoretical models and provide a more complete picture of the electronic properties of this important material.
References
- 1. Electronic Structure: Density Functional Theory — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 2. eepower.com [eepower.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Electronic band structure - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Melt Quenching Technique for Barium Metaphosphate Glass Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of barium metaphosphate glass using the melt quenching technique. This document is intended to guide researchers, scientists, and drug development professionals in the preparation, characterization, and potential application of these glasses, particularly in the context of controlled drug delivery.
Introduction to this compound Glass
This compound (Ba(PO₃)₂) glass is a type of inorganic phosphate (B84403) glass known for its unique optical and thermal properties. The incorporation of barium oxide into the phosphate glass network enhances thermal stability, chemical durability, and can modify the refractive index.[1] These properties make this compound glasses suitable for a range of applications, including as sealing materials for metals with low melting points and as matrices for hosting therapeutic ions for biomedical applications.[2][3] The melt quenching technique is a conventional and versatile method for synthesizing these glasses, offering flexibility in composition and doping with various active ions.[4]
Synthesis of this compound Glass via Melt Quenching
The melt quenching technique involves the rapid cooling of a molten mixture of precursor materials to bypass crystallization and form an amorphous solid.
Synthesis Workflow
Caption: Workflow for this compound glass synthesis.
Experimental Protocol
Materials:
-
Barium carbonate (BaCO₃)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or Phosphorus pentoxide (P₂O₅)
-
Sodium carbonate (Na₂CO₃) (if preparing sodium-barium metaphosphate glass)
-
Alumina (B75360) or platinum crucible
-
High-temperature furnace (capable of reaching at least 1200°C)
-
Stainless steel or copper plate for quenching
-
Annealing furnace
-
Mortar and pestle
Procedure:
-
Precursor Calculation and Weighing: Calculate the required molar ratios of the precursor materials. For example, to synthesize a simple this compound glass, BaCO₃ and (NH₄)₂HPO₄ can be used. For a sodium-barium metaphosphate glass, Na₂CO₃, BaCO₃, and (NH₄)₂HPO₄ are common precursors.[2][3] Accurately weigh the precursors using an analytical balance.
-
Mixing: Thoroughly mix the weighed precursors in a mortar and pestle to ensure a homogeneous mixture.
-
Melting:
-
Transfer the mixed powder into an alumina or platinum crucible. Platinum crucibles are recommended to minimize contamination.[4]
-
Place the crucible in a high-temperature furnace.
-
Heat the furnace to a temperature in the range of 1000°C to 1200°C. The exact temperature will depend on the specific composition.[5]
-
Hold the melt at this temperature for 1-2 hours to ensure complete decomposition of precursors and homogenization of the melt.
-
-
Quenching:
-
Carefully remove the crucible from the furnace.
-
Quickly pour the molten glass onto a pre-heated stainless steel or copper plate. This rapid cooling is crucial to prevent crystallization.
-
-
Annealing:
-
Immediately transfer the solidified glass into an annealing furnace preheated to a temperature just below the glass transition temperature (Tg). This step is critical to relieve internal stresses.
-
Slowly cool the glass to room temperature over several hours.
-
-
Storage: Store the prepared glass in a desiccator to prevent moisture absorption.
Characterization of this compound Glass
Data Presentation: Properties of this compound Glasses
| Composition (mol%) | Density (g/cm³) | Glass Transition Temperature (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (10⁻⁷/°C) | Refractive Index | Reference |
| Ba(PO₃)₂ (Pure) | 3.63 | ~850 | - | 1.589 - 1.782 | [2] |
| 50P₂O₅–(50-x)Na₂O–xBaO (x=20) with 0.3% Sm₂O₃ | - | 310 | - | - | [1] |
| 50P₂O₅–(50-x)Na₂O–xBaO (x=40) with 0.3% Sm₂O₃ | - | 374 | - | - | [1] |
| 50P₂O₅–(50-x)Na₂O–xBaO (x=20) with 1% Sm₂O₃ | - | 337 | - | - | [1] |
| 50P₂O₅–(50-x)Na₂O–xBaO (x=40) with 1% Sm₂O₃ | - | 390 | - | - | [1] |
Note: Properties can vary significantly with composition and processing conditions.
Experimental Protocols for Characterization
Objective: To confirm the amorphous (non-crystalline) nature of the synthesized glass.
Protocol:
-
Sample Preparation: Grind a small portion of the glass into a fine powder using a mortar and pestle.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Acquisition: Place the powdered sample on a sample holder and run the XRD scan.
-
Data Analysis: An amorphous material will exhibit a broad halo or hump in the XRD pattern, devoid of sharp Bragg peaks that are characteristic of crystalline materials.[2][6]
Objective: To determine the glass transition temperature (Tg) and crystallization temperature (Tc).
Protocol:
-
Sample Preparation: Place a small, flat piece of the glass (typically 10-20 mg) in an aluminum or platinum DSC pan.
-
Instrument Setup:
-
Data Acquisition: Heat the sample according to the defined temperature program.
-
Data Analysis: The glass transition (Tg) is observed as a step-like change in the heat flow curve. The onset of crystallization (Tc) is identified by an exothermic peak.[7][9]
Objective: To identify the functional groups and structural units within the glass network.
Protocol:
-
Sample Preparation: Mix a small amount of powdered glass (1-2 mg) with potassium bromide (KBr) powder (about 200 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Setup:
-
Wavelength Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: The FTIR spectrum will show absorption bands corresponding to different vibrational modes of the phosphate network, such as P-O-P stretching and bending, which provides insight into the glass structure.
Application in Drug Delivery
Phosphate-based glasses are promising materials for controlled drug delivery due to their biocompatibility and tunable degradation rates. The dissolution of the glass matrix in a physiological environment can lead to the sustained release of incorporated therapeutic agents.
Drug Loading and Release Mechanism
Caption: Workflow for drug loading and release studies.
Protocol for In Vitro Drug Release Study
Materials:
-
This compound glass powder
-
Model drug (e.g., an antibiotic or anti-inflammatory agent)
-
Simulated Body Fluid (SBF)
-
Incubator shaker set at 37°C
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Drug Loading:
-
Prepare a stock solution of the model drug in a suitable solvent.
-
Immerse a known weight of the this compound glass powder in the drug solution.
-
Agitate the mixture for a specified period (e.g., 24 hours) to allow for drug adsorption onto the glass surface.
-
Separate the drug-loaded glass powder from the solution by centrifugation and decantation.
-
Dry the drug-loaded glass powder at a low temperature (e.g., 40°C) to remove the solvent.
-
-
Drug Release:
-
Immerse a known weight of the drug-loaded glass powder in a specific volume of SBF in a sealed container.
-
Place the container in an incubator shaker at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a small aliquot of the SBF.
-
Replenish the withdrawn volume with fresh SBF to maintain a constant volume.
-
-
Analysis:
-
Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
-
-
Data Interpretation: Plot the cumulative drug release as a function of time to determine the release profile. This data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Conclusion
The melt quenching technique is a robust and adaptable method for the synthesis of this compound glasses with tailored properties. The protocols outlined in these application notes provide a foundation for researchers to produce and characterize these glasses for various applications, including the development of novel drug delivery systems. The ability to control the composition and, consequently, the physical and chemical properties of these glasses makes them a versatile platform for scientific investigation and technological innovation.
References
- 1. andersonandsteinssen.com [andersonandsteinssen.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. nso-journal.org [nso-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. urfjournals.org [urfjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Barium Metaphosphate in Specialty Optical Glass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium metaphosphate (Ba(PO₃)₂) in the formulation of specialty optical glasses. This document details the material's impact on key optical and physical properties, offers protocols for glass synthesis and characterization, and presents logical workflows for experimental design.
Introduction to this compound in Optical Glass
This compound is a crucial component in the development of advanced optical materials. Its incorporation into glass matrices, particularly phosphate (B84403) and fluorophosphate-based systems, allows for the precise tuning of optical properties to meet the demands of various high-technology applications. Phosphate-based glasses, in general, are noted for their high solubility of rare-earth ions, low melting temperatures, and high thermal expansion coefficients.[1] The addition of barium oxide (BaO), often in the form of this compound, further enhances these properties, leading to glasses with high refractive indices and stability.[1]
The primary applications for specialty glasses containing this compound include:
-
High Refractive Index Lenses: For compact and lightweight optical systems.[2][3]
-
Laser Glass: As a host material for rare-earth ions (e.g., Nd³⁺) in high-power laser applications due to its good spectroscopic properties.[4][5]
-
Optical Fibers: For data transmission and amplification.[6]
-
Radiation Shielding: Due to the high density imparted by barium.[7]
-
Low-Melting Point Sealing Glasses: For creating seals with metals like aluminum.[8]
Effects on Glass Properties
The introduction of this compound into a glass formulation has several predictable effects on the final material's properties:
-
Increased Refractive Index and Density: Barium has a high atomic weight and polarizability, which contributes to an increase in the refractive index and density of the glass.[1] The refractive index of glasses containing this compound can range from 1.589 to 1.782.[9]
-
Modified Thermal Properties: The addition of this compound generally leads to an increase in the glass transition temperature (Tg) and thermal stability.[1][9] This is beneficial for applications requiring robust materials.
-
Altered Optical Transmission: this compound can shift the UV absorption edge to shorter wavelengths, but an excess can reverse this effect.[9] It can, however, reduce transmission in the mid-infrared region.[9]
-
Decreased Abbe Number: An increase in refractive index is often accompanied by a decrease in the Abbe number, which signifies higher dispersion.[9] This is a critical consideration in the design of achromatic lens systems.
Quantitative Data Summary
The following tables summarize key quantitative data for barium-containing phosphate glasses. Note that properties are highly dependent on the full composition of the glass.
Table 1: Physical and Thermal Properties of Barium Phosphate Glasses
| Property | Typical Value Range | Key Influencing Factors |
| Density (g/cm³) | 3.0 - 4.5 | BaO content, presence of other heavy metal oxides (e.g., WO₃)[7] |
| Glass Transition Temperature (Tg) (°C) | 400 - 600 | BaO content, presence of other network modifiers[1][6] |
| Coefficient of Thermal Expansion (α) (10⁻⁷/°C) | 80 - 150 | BaO/P₂O₅ ratio[6] |
Table 2: Optical Properties of Barium Phosphate Glasses
| Property | Typical Value Range | Key Influencing Factors |
| Refractive Index (n_d) | 1.5 - 1.782 | BaO content, wavelength of measurement[1][9] |
| Abbe Number (ν_d) | 40 - 70 | Inversely related to refractive index and dispersion |
| UV Cutoff Wavelength (nm) | 250 - 350 | Purity of raw materials, Ba(PO₃)₂ concentration[9] |
| IR Transmission Range (μm) | Up to ~4.5 | Hydroxyl content, phosphate network vibrations |
Experimental Protocols
Protocol for Synthesis of Barium Phosphate Glass via Melt-Quenching
This protocol describes a standard method for preparing barium phosphate glass.
Materials:
-
Barium Carbonate (BaCO₃) - high purity
-
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) or Phosphorus Pentoxide (P₂O₅) - high purity
-
Other desired metal oxides (e.g., Na₂CO₃, Al₂O₃, etc.)
-
Alumina (B75360) or Platinum Crucible
-
High-Temperature Furnace (capable of reaching 1200-1400°C)
-
Stainless Steel or Graphite (B72142) Mold (pre-heated)
-
Annealing Furnace
Procedure:
-
Batch Calculation: Calculate the required weight of each raw material based on the desired molar composition of the final glass.
-
Mixing: Thoroughly mix the powdered raw materials in a mortar and pestle or a mechanical mixer for at least 30 minutes to ensure homogeneity.
-
Melting: a. Transfer the mixed batch into an alumina or platinum crucible. b. Place the crucible in a high-temperature furnace. c. Heat the furnace to 300-500°C for 1-2 hours to decompose carbonates and phosphates. d. Ramp the temperature to 1200-1400°C (depending on the composition) and hold for 1-2 hours until a clear, bubble-free melt is obtained. e. Gently swirl the crucible periodically (if safe to do so) to improve homogeneity.
-
Quenching: a. Remove the crucible from the furnace. b. Quickly pour the molten glass into a pre-heated stainless steel or graphite mold.
-
Annealing: a. Immediately transfer the glass sample into an annealing furnace held at a temperature slightly above the estimated glass transition temperature (Tg). b. Hold at this temperature for 2-4 hours to relieve internal stresses. c. Slowly cool the furnace to room temperature over several hours (e.g., at a rate of 30°C/hour).
-
Sample Preparation: Cut and polish the annealed glass for subsequent characterization.
Protocol for Optical Characterization
1. Refractive Index and Abbe Number Measurement:
-
Instrument: Abbe Refractometer.
-
Procedure: a. Place a small, polished piece of the glass on the prism of the refractometer. b. Use a suitable contact liquid (e.g., 1-bromonaphthalene). c. Measure the refractive index at several standard wavelengths (e.g., 486.1 nm, 587.6 nm, and 656.3 nm). d. Calculate the Abbe number (ν_d) using the formula: ν_d = (n_d - 1) / (n_F - n_C), where n_d, n_F, and n_C are the refractive indices at the respective Fraunhofer lines.
2. Transmission Spectroscopy:
-
Instrument: UV-Vis-NIR Spectrophotometer.
-
Procedure: a. Place a polished, parallel-faced glass sample in the spectrophotometer's sample holder. b. Record the transmission spectrum over the desired wavelength range (e.g., 200-2500 nm). c. The UV cutoff wavelength is typically defined as the wavelength at which the transmission drops to 50%.
Diagrams
Caption: Experimental workflow for specialty optical glass development.
Caption: Influence of this compound on glass properties.
References
- 1. Influence of barium substitution on the physical, thermal, optical and luminescence properties of Sm3+-doped metaphosphate glasses for reddish orange light applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barium Titante Solid Glass - High index of refraction [cospheric.com]
- 3. edmundoptics.com [edmundoptics.com]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physical Features of High-Density Barium–Tungstate–Phosphate (BTP) Glasses: Elastic Moduli, and Gamma Transmission Factors [mdpi.com]
- 8. This compound Ba(PO3)2 optical grade 99.99% [smart-elements.com]
- 9. andersonandsteinssen.com [andersonandsteinssen.com]
Application Notes and Protocols for Luminescence of Rare-Earth Doped Barium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of rare-earth-doped barium metaphosphate, a promising phosphor material for various applications, including solid-state lighting and bio-imaging.
Introduction
This compound (Ba(PO₃)₂) is an excellent host material for rare-earth ions due to its high chemical and thermal stability. When doped with trivalent rare-earth ions (RE³⁺), it exhibits strong luminescence in the visible and near-infrared regions. The specific emission color and efficiency depend on the choice of the dopant ion(s) and their concentration. This document outlines the synthesis of these phosphors, their luminescence properties, and the underlying energy transfer mechanisms.
Experimental Protocols
Synthesis of Rare-Earth Doped this compound Powder
Two primary methods are presented for the synthesis of rare-earth doped this compound: a solid-state reaction for crystalline powders and a melt-quenching technique for glass samples.
2.1.1. High-Temperature Solid-State Reaction Method
This method is suitable for producing crystalline phosphor powders. The following protocol is adapted from the synthesis of similar phosphate-based phosphors[1][2].
Materials:
-
Barium carbonate (BaCO₃, 99.9%)
-
Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄, 99.9%)
-
Rare-earth oxides (e.g., Eu₂O₃, Tb₄O₇, Sm₂O₃, Dy₂O₃, 99.99%)
Procedure:
-
Stoichiometric Weighing: Weigh the starting materials in stoichiometric ratios according to the desired final composition, for example, Ba₁₋ₓ(PO₃)₂:REₓ. A typical doping concentration for the rare-earth ion is in the range of 0.5-5 mol%.
-
Homogenization: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure a homogeneous powder.
-
Calcination: Transfer the ground powder to an alumina (B75360) crucible. Heat the crucible in a muffle furnace to 400°C for 2 hours to decompose the precursors[1].
-
Sintering: Increase the temperature to 900°C at a rate of 10°C/min and hold for 8 hours to facilitate the solid-state reaction and crystallization[1].
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Final Grinding: Gently grind the resulting sintered cake into a fine powder for characterization.
2.1.2. Melt-Quenching Method for Glass Synthesis
This method is used to prepare amorphous glass samples of rare-earth-doped this compound[3][4][5].
Materials:
-
Barium carbonate (BaCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Phosphorus pentoxide (P₂O₅)
-
Rare-earth oxides (e.g., Sm₂O₃)
Procedure:
-
Batch Preparation: Weigh the appropriate amounts of the raw materials and mix them thoroughly in a porcelain crucible.
-
Melting: Place the crucible in a high-temperature furnace and heat to 1200-1300°C for 1 hour until a homogeneous melt is obtained.
-
Quenching: Quickly pour the melt onto a preheated stainless steel plate and press it with another plate to form a glass disc.
-
Annealing: Transfer the glass sample to an annealing furnace and heat it to a temperature just below the glass transition temperature (typically around 450-500°C) for several hours to relieve internal stresses.
-
Cooling: Slowly cool the furnace to room temperature.
-
Polishing: Polish the final glass samples for optical measurements.
Characterization of Luminescent Properties
2.2.1. Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is used to determine the excitation and emission spectra of the synthesized phosphors[6].
Instrumentation:
-
Fluorimeter equipped with a Xenon lamp as the excitation source.
-
Monochromators for selecting excitation and emission wavelengths.
-
Photomultiplier tube (PMT) detector.
Protocol:
-
Sample Preparation: Place a small amount of the phosphor powder in a solid sample holder.
-
Excitation Spectrum: Fix the emission monochromator at the wavelength of the most intense emission peak of the doped rare-earth ion and scan the excitation monochromator over a range of wavelengths (e.g., 200-500 nm). This will reveal the wavelengths of light that most efficiently excite the phosphor.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum. Scan the emission monochromator over a range of wavelengths (e.g., 400-800 nm) to record the emission spectrum.
2.2.2. Luminescence Lifetime Measurement
Luminescence lifetime is a crucial parameter that indicates the time an electron spends in the excited state before returning to the ground state.
Instrumentation:
-
Pulsed light source (e.g., pulsed laser or flash lamp).
-
Fast detector (e.g., PMT).
-
Oscilloscope or time-correlated single-photon counting (TCSPC) system.
Protocol:
-
Excitation: Excite the sample with a short pulse of light at the appropriate excitation wavelength.
-
Detection: Record the decay of the luminescence intensity over time using the detector and oscilloscope/TCSPC system.
-
Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for more complex decays) to determine the luminescence lifetime (τ).
2.2.3. Quantum Yield Measurement
The quantum yield (QY) is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the luminescence process. An integrating sphere method is commonly used for powder samples.
Instrumentation:
-
Spectrofluorometer with an integrating sphere accessory.
-
Calibrated light source.
-
Reflectance standard (e.g., BaSO₄ or Spectralon®).
Protocol:
-
Reference Measurement: Measure the spectrum of the excitation light scattered by the reflectance standard inside the empty integrating sphere.
-
Sample Measurement: Place the phosphor sample in the integrating sphere and measure the spectrum of the scattered excitation light and the emitted luminescence.
-
Calculation: The quantum yield is calculated by comparing the integrated intensity of the emitted light from the sample to the integrated intensity of the absorbed light (the difference between the reference and sample scattering spectra). Specialized software is typically used for this calculation.
Data Presentation
The following tables summarize the luminescent properties of various rare-earth ions in this compound and other similar phosphate hosts.
Table 1: Luminescence Properties of Eu³⁺ and Tb³⁺ in this compound Glass and Related Hosts
| Dopant | Host Material | Excitation λ (nm) | Emission λ (nm) | Transition | Lifetime (ms) | Quantum Yield (%) | Reference |
| Eu³⁺ | Ba-Al Metaphosphate Glass | 393 | 612 | ⁵D₀ → ⁷F₂ | - | 78 | [5][7] |
| Tb³⁺ | Ba-Al Metaphosphate Glass | 378 | 543 | ⁵D₄ → ⁷F₅ | - | 83 | [5][7] |
Table 2: Luminescence Properties of Sm³⁺ in Sodium this compound Glass
| Dopant | Host Material | Excitation λ (nm) | Emission λ (nm) | Transition | Lifetime (ms) | Reference |
| Sm³⁺ | (50-x)Na₂O-xBaO-50P₂O₅ | 402 | 561 | ⁴G₅/₂ → ⁶H₅/₂ | 1.8 - 2.1 | [3][4][5] |
| 402 | 598 | ⁴G₅/₂ → ⁶H₇/₂ | 1.8 - 2.1 | [3][4][5] | ||
| 402 | 644 | ⁴G₅/₂ → ⁶H₉/₂ | 1.8 - 2.1 | [3][4][5] | ||
| 402 | 703 | ⁴G₅/₂ → ⁶H₁₁/₂ | 1.8 - 2.1 | [3][4][5] |
Table 3: Comparative Luminescence Properties of Other Rare-Earth Ions in Barium Phosphate and Related Hosts
| Dopant | Host Material | Excitation λ (nm) | Emission λ (nm) | Transition | Reference |
| Pr³⁺ | Ba₃Y(PO₄)₃ | 444 | 605 (Yellow) | ¹D₂ → ³H₄ | [3][8] |
| Nd³⁺ | Ba-Al-Metaphosphate Glass | 806 | 903, 1068, 1348 | ⁴F₃/₂ → ⁴I₉/₂, ⁴I₁₁/₂, ⁴I₁₃/₂ | [9] |
| Dy³⁺ | BaWO₄ | 350 | 483 (Blue), 571 (Green) | ⁴F₉/₂ → ⁶H₁₅/₂, ⁶H₁₃/₂ | [10] |
| Er³⁺ | Ba(PO₃)₂-based Glass | 980 | 1540 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | [4][11] |
| Ho³⁺ | Boro-phosphate Glass | 452 | 544 (Green) | ⁵S₂ → ⁵I₈ | [12][13][14] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of rare-earth-doped this compound.
Energy Transfer Mechanism
The following diagram illustrates a representative energy transfer mechanism from a sensitizer (B1316253) ion (e.g., Tb³⁺) to an activator ion (e.g., Eu³⁺) when co-doped in a this compound host.
References
- 1. archivesmse.org [archivesmse.org]
- 2. Publishers Panel [archivesmse.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Luminescence Properties of Phosphate Phosphor: Barium Tungstate Doped with Dy | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and luminescence properties of Pr3+ ion-doped Ba3 Y(PO4 )3 phosphors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic and luminescence properties of Ho3+ ions doped Barium Lead Alumino Fluoro Borate glasses for green laser applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Barium Metaphosphate as a Host Material for Phosphors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium metaphosphate, Ba(PO₃)₂, is an inorganic compound that serves as a promising host material for phosphors. Its stable crystal structure, high thermal and chemical stability, and ability to readily incorporate rare-earth and transition metal ions make it a versatile platform for the development of luminescent materials.[1][2] Phosphors based on this compound have potential applications in solid-state lighting, displays, and emerging biomedical fields.[1]
Phosphate-based host materials, in general, are advantageous due to their high solubility for rare-earth ions, which minimizes clustering effects that can lead to luminescence quenching.[1] The addition of barium to the phosphate (B84403) network can enhance thermal stability and chemical durability, further improving the performance of the resulting phosphor.[1]
These application notes provide an overview of the synthesis, characterization, and potential applications of this compound-based phosphors. Detailed experimental protocols are included to guide researchers in the development and evaluation of these materials.
Key Properties of this compound
This compound is a colorless, water-insoluble solid with a high melting point. When combined with other elements, it can form glasses with a high coefficient of thermal expansion. Its key properties as a phosphor host include:
-
High Thermal Stability: Allows for operation at elevated temperatures without significant degradation of luminescence.
-
Chemical Durability: Resistant to environmental factors, ensuring long-term performance.
-
Efficient Host for Rare-Earth Ions: The crystal structure can accommodate a variety of dopant ions, leading to a wide range of emission colors.
Data Presentation: Luminescence Properties of Rare-Earth Doped Phosphors
The following tables summarize typical luminescence properties of phosphors based on phosphate hosts. While specific quantitative data for this compound is not extensively available in the literature, the data presented here for other barium phosphate compounds can serve as a reference for expected performance.
Table 1: Luminescence Properties of Eu²⁺ Doped Barium Phosphate Phosphors
| Host Material | Dopant Conc. (mol%) | Excitation λ (nm) | Emission λ (nm) | Decay Time (ns) | Quantum Yield (%) | Reference |
| Ba₂P₂O₇ | 1 | 325 | 420 | 580 | - | [3] |
| Ba₃P₄O₁₃ | 6 | 394 | 450-650 | - | - | [4][5] |
| BaMgAl₁₀O₁₇ | 10 | 365 | 450 | 650 | - |
Table 2: Luminescence Properties of Tb³⁺ Doped Barium Phosphate Phosphors
| Host Material | Dopant Conc. (mol%) | Excitation λ (nm) | Emission λ (nm) | Decay Time (ms) | Quantum Yield (%) | Reference |
| Ba₂P₂O₇ | 8 | 378 | 545 | 5.81 | - | [3][6] |
| Ba₃Gd(PO₄)₃ | 6 | 403 | 598 | - | 52.07 | [7] |
| Ba₂Cd(BO₃)₂ | 4 | 378 | 545 | - | - | [8] |
Table 3: Luminescence Properties of Ce³⁺ Doped Barium Phosphate Phosphors
| Host Material | Dopant Conc. (mol%) | Excitation λ (nm) | Emission λ (nm) | Decay Time (ns) | Quantum Yield (%) | Reference |
| BaZn₂(PO₄)₂ | 5 | 320 | 360 | - | - | [3][9] |
| LiYP₄O₁₂ | 10 | 253 | 333 | 15.6 | - | [10] |
Experimental Protocols
Synthesis of this compound-Based Phosphors
Two common methods for synthesizing this compound phosphors are the solid-state reaction and melt-quenching techniques.
This method involves the high-temperature reaction of solid precursors to form the desired phosphor powder.
Materials:
-
Barium Carbonate (BaCO₃) - high purity
-
Ammonium (B1175870) Dihydrogen Phosphate (NH₄H₂PO₄) - high purity
-
Dopant Oxide (e.g., Eu₂O₃, Tb₄O₇, CeO₂) - high purity
-
Alumina (B75360) crucibles
-
Tube furnace with controlled atmosphere capabilities
-
Agate mortar and pestle
Procedure:
-
Stoichiometric Weighing: Accurately weigh the starting materials in stoichiometric ratios according to the desired final composition (e.g., Ba₁-xREx(PO₃)₂).
-
Mixing: Thoroughly mix the powders in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.
-
Pre-sintering: Place the mixed powder in an alumina crucible and heat in a furnace at 400-600 °C for 2-4 hours in air to decompose the carbonate and ammonium salts.
-
Grinding: After cooling to room temperature, grind the pre-sintered powder again to break up any agglomerates.
-
Final Sintering: Place the ground powder back into the crucible and sinter in a tube furnace at 1000-1200 °C for 4-8 hours. A reducing atmosphere (e.g., 5% H₂ in N₂) is required for the synthesis of Eu²⁺-doped phosphors.
-
Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting phosphor is then finely ground for characterization.
This technique is used to prepare amorphous glass phosphors.
Materials:
-
Barium Carbonate (BaCO₃)
-
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)
-
Dopant Oxide (e.g., Sm₂O₃, Nd₂O₃)
-
Silica or alumina crucible
-
High-temperature furnace (up to 1400 °C)
-
Stainless steel or copper plate for quenching
Procedure:
-
Weighing and Mixing: Weigh the precursors according to the desired molar composition and mix them thoroughly.
-
Melting: Place the mixture in a crucible and heat in a high-temperature furnace to 1200-1400 °C for 1-2 hours until a clear, homogeneous melt is obtained.
-
Quenching: Quickly pour the melt onto a pre-heated stainless steel or copper plate to rapidly cool it and form a glass.
-
Annealing: To relieve internal stresses, anneal the resulting glass sample at a temperature just below its glass transition temperature for several hours, followed by slow cooling to room temperature.
Characterization of Phosphor Properties
The quantum yield is a measure of the efficiency of the conversion of absorbed photons to emitted photons.
Equipment:
-
Spectrofluorometer equipped with an integrating sphere
-
Calibrated light source
-
BaSO₄ powder as a reflectance standard
Procedure:
-
Incident Light Spectrum Measurement: Place the BaSO₄ standard in the integrating sphere and measure the spectrum of the excitation light source. This provides the incident photon flux.
-
Sample Spectrum Measurement: Replace the BaSO₄ standard with the phosphor sample and measure the emission spectrum under the same excitation conditions. The spectrum will contain both the emitted light from the phosphor and the scattered excitation light.
-
Calculation: The internal quantum efficiency (IQE) is calculated as the ratio of the number of emitted photons to the number of absorbed photons, using the following formula: IQE = (Number of emitted photons) / (Number of absorbed photons) The number of photons is determined by integrating the area under the respective spectral curves.
The decay time provides information about the lifetime of the excited state of the luminescent center.
Equipment:
-
Pulsed light source (e.g., laser or flash lamp)
-
Monochromator
-
Photomultiplier tube (PMT) detector
-
Time-correlated single-photon counting (TCSPC) system or a digital oscilloscope
Procedure:
-
Excitation: Excite the phosphor sample with a short pulse of light at the appropriate wavelength.
-
Detection: Collect the emitted light at the peak emission wavelength using a monochromator and detect it with a PMT.
-
Data Acquisition: Record the decay of the luminescence intensity over time using a TCSPC system or an oscilloscope.
-
Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for more complex decays) to determine the decay time (τ), which is the time it takes for the intensity to decrease to 1/e of its initial value.
Potential Applications in Drug Development and Biomedical Research
While the primary applications of this compound phosphors are in lighting, their unique luminescent properties could be leveraged in the biomedical field, particularly in the form of nanoparticles for bioimaging and sensing.
Application Note 3.1: this compound Nanoparticles for In Vitro Bioimaging
Luminescent nanoparticles can be used as probes for cellular imaging. Their bright and stable fluorescence allows for long-term tracking and visualization of cellular processes.
Workflow for Evaluating Nanoparticle Uptake and Localization:
-
Synthesis and Surface Functionalization: Synthesize this compound nanoparticles doped with a suitable rare-earth ion (e.g., Eu³⁺ for red emission). Functionalize the surface of the nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance uptake by specific cell types.
-
Cell Culture: Culture the target cells in appropriate media.
-
Incubation: Incubate the cells with the functionalized nanoparticles for a defined period.
-
Washing: Wash the cells to remove any non-internalized nanoparticles.
-
Imaging: Visualize the intracellular localization of the nanoparticles using fluorescence microscopy.
Protocol 3.2: Cytotoxicity Assessment using MTT Assay
Before any in vivo application, it is crucial to assess the cytotoxicity of the phosphor nanoparticles. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound nanoparticles suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the nanoparticle suspension for 24-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: Workflow for Phosphor Material Discovery and Development.
Caption: MTT Assay Workflow for Nanoparticle Cytotoxicity.
References
- 1. ripublication.com [ripublication.com]
- 2. theijire.com [theijire.com]
- 3. Luminescence properties and energy transfer in Tb3+ and Eu3+ co-doped Ba2P2O7 phosphors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preparation and wide band emission characteristics of Eu2+/Eu3+ co-doped Ba3P4O13 phosphors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Barium Phosphate Glasses in Gamma-Ray Radiation Shielding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium phosphate-based glasses for gamma-ray radiation shielding. The following sections detail the material properties, experimental protocols for synthesis and characterization, and the underlying principles of their shielding effectiveness.
Introduction
Barium phosphate (B84403) glasses are a class of materials recognized for their potential in radiation shielding applications. Their effectiveness stems from a combination of high density and the presence of high atomic number elements, such as barium, which significantly increases the probability of gamma-ray interaction. These glasses offer advantages over traditional shielding materials like lead, including optical transparency (in some formulations) and greater ease of fabrication. This document outlines the key shielding parameters of various barium phosphate glass systems and provides standardized protocols for their evaluation.
Quantitative Data on Shielding Properties
The gamma-ray shielding effectiveness of barium phosphate glasses is primarily determined by their composition, density, and the energy of the incident photons. The addition of other heavy metal oxides, such as tungsten trioxide (WO3), can further enhance their attenuation capabilities. The key parameters for evaluating shielding performance are:
-
Mass Attenuation Coefficient (MAC, µ/ρ): An indicator of how effectively a material absorbs gamma radiation per unit mass.
-
Linear Attenuation Coefficient (LAC, µ): Represents the probability of a gamma photon being attenuated per unit length of the material.
-
Half-Value Layer (HVL): The thickness of the material required to reduce the intensity of the incident gamma radiation by half.
-
Tenth-Value Layer (TVL): The thickness of the material required to reduce the intensity of the incident gamma radiation to one-tenth of its original value.
The following tables summarize the shielding properties of various barium phosphate glass systems from recent studies.
Table 1: Composition and Density of Barium-Phosphate-Tungsten Glasses
| Sample ID | P2O5 (mol%) | BaO (mol%) | WO3 (mol%) | Density (g/cm³)[1][2] |
| S1 | 50 | 50 | 0 | 3.64 |
| S2 | 50 | 45 | 5 | 3.87 |
| S3 | 50 | 40 | 10 | 4.21 |
| S4 | 50 | 35 | 15 | 4.45 |
Table 2: Gamma-Ray Shielding Parameters of Barium-Phosphate-Tungsten Glasses at 662 keV (¹³⁷Cs)
| Sample ID | Mass Attenuation Coefficient (cm²/g) | Linear Attenuation Coefficient (cm⁻¹) | Half-Value Layer (cm) | Tenth-Value Layer (cm) |
| S1 | 0.079 | 0.288 | 2.406 | 7.993 |
| S2 | 0.083 | 0.321 | 2.159 | 7.171 |
| S3 | 0.089 | 0.375 | 1.848 | 6.138 |
| S4 | 0.095 | 0.423 | 1.638 | 5.442 |
Note: The trend in these values demonstrates that increasing the concentration of WO3 enhances the gamma-ray attenuation properties of the glass, as indicated by higher MAC and LAC values and lower HVL and TVL values.[2][3]
Experimental Protocols
Synthesis of Barium Phosphate Glass (Melt-Quenching Technique)
Barium phosphate glasses are typically synthesized using the melt-quenching method.[4][5]
Materials and Equipment:
-
High-purity precursor chemicals (e.g., BaCO₃, P₂O₅, WO₃)
-
Porcelain or platinum crucible
-
High-temperature electric furnace (capable of reaching at least 1200°C)
-
Stainless steel mold
-
Annealing furnace
-
Analytical balance
Protocol:
-
Batch Calculation: Calculate the required weight of each precursor chemical based on the desired molar composition of the glass.
-
Mixing: Thoroughly mix the accurately weighed powders in a crucible to ensure homogeneity.
-
Melting: Place the crucible in a high-temperature furnace and heat to the melting temperature (typically 1000-1200°C). The melting duration is usually around 1-2 hours to ensure a bubble-free, homogeneous melt.
-
Quenching: Quickly pour the molten glass into a pre-heated stainless steel mold.
-
Annealing: Immediately transfer the glass sample to an annealing furnace set at a temperature just below the glass transition temperature (typically 300-400°C). The sample is kept at this temperature for several hours to relieve internal stresses, followed by slow cooling to room temperature.
Gamma-Ray Attenuation Measurement
The gamma-ray attenuation properties are experimentally determined using a narrow beam geometry setup.[6][7]
Equipment:
-
Gamma-ray sources (e.g., ¹³⁷Cs with an energy of 662 keV, ⁶⁰Co with energies of 1173 and 1332 keV)
-
Detector (e.g., NaI(Tl) scintillation detector)
-
Lead shielding and collimators
-
Multi-Channel Analyzer (MCA)
-
Calibrated sample holder
Protocol:
-
Setup: Arrange the gamma-ray source, collimators, sample holder, and detector in a linear alignment (narrow beam geometry) to minimize the detection of scattered photons.
-
Background Measurement: Record the background radiation counts for a specified time without any source present.
-
Incident Intensity (I₀) Measurement: Place the gamma-ray source in its holder and record the counts for a specific duration without the glass sample. This provides the incident photon intensity (I₀).
-
Transmitted Intensity (I) Measurement: Place the prepared glass sample of known thickness (x) in the sample holder between the source and the detector. Record the counts for the same duration to obtain the transmitted photon intensity (I).
-
Calculation of Linear Attenuation Coefficient (µ): The linear attenuation coefficient is calculated using the Beer-Lambert law:
-
µ = (1/x) * ln(I₀/I)
-
-
Calculation of Mass Attenuation Coefficient (µ/ρ): The mass attenuation coefficient is determined by dividing the linear attenuation coefficient by the density (ρ) of the glass sample.
-
Calculation of HVL and TVL:
-
HVL = 0.693 / µ
-
TVL = 2.303 / µ
-
Theoretical Calculations and Simulations
For a broader energy range and to validate experimental results, theoretical calculations and Monte Carlo simulations are employed.
-
Phy-X/PSD: A user-friendly online software for calculating various radiation shielding parameters, including MAC, LAC, HVL, TVL, and effective atomic number (Zeff), over a wide energy range (1 keV to 100 GeV).[3][8][9][10][11]
-
MCNPX: A general-purpose Monte Carlo radiation transport code used to simulate the passage of gamma photons through the glass material, providing a detailed analysis of the interaction processes.[12][13][14][15][16]
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the glass composition and its shielding properties.
Caption: Experimental workflow for evaluating gamma-ray shielding.
Caption: Composition and shielding property relationship.
Conclusion
Barium phosphate glasses, particularly when modified with heavy metal oxides like WO₃, demonstrate excellent gamma-ray shielding properties. The provided protocols for synthesis and measurement offer a standardized approach for researchers to evaluate and compare the shielding effectiveness of different glass compositions. The combination of experimental data and theoretical calculations allows for a thorough characterization of these materials for potential use in various radiation shielding applications, including in medical and industrial settings.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Theoretical Investigation of Gamma Attenuation of Building Materials [article.sapub.org]
- 7. web.vu.lt [web.vu.lt]
- 8. Phy-X / PSD: Development of a user friendly online software for calculation of parameters relevant to radiation shielding and dosimetry [openaccess.bayburt.edu.tr]
- 9. Phy-X / PSD: Development of a user friendly online software for calculation of parameters relevant to radiation shielding and dosimetry | CoLab [colab.ws]
- 10. Phy-X / PSD: Development of a user friendly online software for calculation of parameters relevant to radiation shielding and dosimetry | Semantic Scholar [semanticscholar.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Gamma Shielding Experiment Simulation utilizing MCNPX Code | Journal of Engineering Science [banglajol.info]
- 13. researchgate.net [researchgate.net]
- 14. www2.kuet.ac.bd [www2.kuet.ac.bd]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Synthesis of Barium Metaphosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium metaphosphate (Ba(PO₃)₂) nanoparticles are emerging as a significant class of biomaterials, garnering attention for their potential applications in drug delivery, bioimaging, and bone tissue engineering. Their biocompatibility and biodegradability make them suitable candidates for therapeutic applications. The sol-gel method offers a versatile and cost-effective approach for synthesizing these nanoparticles with controlled size, morphology, and purity at relatively low temperatures. This bottom-up process involves the hydrolysis and condensation of molecular precursors to form a colloidal suspension (sol) that subsequently transforms into a gelatinous network (gel). This document provides detailed application notes and a comprehensive protocol for the sol-gel synthesis of this compound nanoparticles.
Application Notes
This compound nanoparticles, due to their inorganic nature and tunable properties, present several advantages in biomedical applications. As drug delivery vehicles, their high surface area-to-volume ratio allows for efficient loading of therapeutic agents.[1] The controlled degradation of the phosphate (B84403) network can facilitate sustained drug release, which is crucial for long-term therapies and reducing dosing frequency.[2][3]
The versatility of the sol-gel process allows for the incorporation of various therapeutic molecules, including both small-molecule drugs and larger biologics.[1] Furthermore, the surface of these nanoparticles can be functionalized to achieve targeted drug delivery to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target side effects. The inherent radio-opacity of barium also opens up possibilities for their use as contrast agents in medical imaging.
Experimental Protocols
This section details a proposed protocol for the sol-gel synthesis of this compound nanoparticles, developed based on established principles for other phosphate-based nanomaterials.
Materials and Equipment
-
Barium Precursor: Barium acetate (B1210297) (Ba(CH₃COO)₂) or Barium nitrate (B79036) (Ba(NO₃)₂)
-
Phosphorus Precursor: Triethyl phosphate (TEP, C₆H₁₅O₄P) or Phosphoric acid (H₃PO₄)
-
Solvent: Ethanol (B145695) (C₂H₅OH) and Deionized water
-
pH Modifier: Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Acetic acid (CH₃COOH)
-
Equipment: Magnetic stirrer with hotplate, beakers, graduated cylinders, pH meter, centrifuge, oven, and muffle furnace.
Synthesis Protocol
-
Preparation of Precursor Solutions:
-
Barium Solution: Dissolve Barium acetate in a 1:1 mixture of ethanol and deionized water to achieve a 0.5 M concentration. Stir the solution at room temperature until the precursor is completely dissolved.
-
Phosphorus Solution: In a separate beaker, mix Triethyl phosphate with ethanol in a 1:2 volume ratio.
-
-
Sol Formation:
-
Slowly add the phosphorus solution dropwise to the barium solution under vigorous stirring.
-
Maintain a Ba:P molar ratio of 1:2 to favor the formation of metaphosphate.
-
Continue stirring the mixture for 2 hours at room temperature to facilitate hydrolysis.
-
-
Gelation:
-
Adjust the pH of the sol to approximately 7-8 by the dropwise addition of ammonium hydroxide while continuously stirring. The pH is a critical parameter influencing particle size and morphology.[4][5][6]
-
Cover the beaker and leave the sol to age at room temperature for 48 hours, during which a transparent gel will form.
-
-
Drying:
-
Dry the obtained gel in an oven at 80°C for 24 hours to remove the solvent and other volatile components.
-
-
Calcination:
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcine the powder in a muffle furnace at a temperature between 500°C and 700°C for 3 hours. The calcination temperature influences the crystallinity and final phase of the nanoparticles.[7][8]
-
Allow the furnace to cool down to room temperature before collecting the this compound nanoparticle powder.
-
Characterization Protocol
-
X-ray Diffraction (XRD): To determine the crystalline phase and average crystallite size of the synthesized nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the phosphate network.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, size, and size distribution of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size and zeta potential of the nanoparticles in a colloidal suspension.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area of the nanoparticles.
Data Presentation
The following tables summarize representative quantitative data for sol-gel synthesized phosphate-based nanoparticles, which can be expected to be analogous for this compound nanoparticles.
Table 1: Physicochemical Properties of Sol-Gel Synthesized Phosphate Nanoparticles
| Parameter | Typical Value Range | Characterization Technique |
| Average Particle Size | 20 - 200 nm | TEM, DLS |
| Crystallite Size | 15 - 50 nm | XRD |
| Zeta Potential | -15 to -30 mV | DLS |
| Specific Surface Area | 30 - 100 m²/g | BET |
| Polydispersity Index (PDI) | < 0.3 | DLS |
Table 2: Influence of Synthesis Parameters on Nanoparticle Characteristics
| Parameter | Effect on Nanoparticle Properties |
| pH | Higher pH generally leads to smaller particle sizes and can influence the final phosphate phase.[4][6] |
| Calcination Temperature | Increasing temperature enhances crystallinity and particle size.[7][8] |
| Aging Time | Longer aging time can lead to a more complete gel network and potentially more uniform nanoparticles. |
| Precursor Concentration | Higher concentrations may result in larger particle sizes and faster gelation. |
Table 3: Representative Drug Loading and Release Data for Phosphate Nanoparticles
| Drug Model | Drug Loading Capacity (wt%) | Release Profile |
| Doxorubicin | 5 - 15% | Sustained release over 72 hours |
| Ibuprofen | 10 - 25% | pH-responsive release |
| Bovine Serum Albumin | 2 - 8% | Biphasic release (initial burst followed by sustained release) |
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of this compound nanoparticles.
Caption: Influence of key synthesis parameters on nanoparticle properties.
References
- 1. Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium phosphate drug nanocarriers with ultrahigh and adjustable drug-loading capacity: One-step synthesis, in situ drug loading and prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy drug delivery from calcium phosphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of calcination temperature on the structure and morphology of zinc oxide nanoparticles synthesized by base-catalyzed aqueous sol-gel process | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols: Barium Metaphosphate Glass for Sealing to Aluminum Alloys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of barium metaphosphate glass in creating hermetic seals with aluminum alloys. This technology is critical in applications requiring lightweight, robust, and hermetically sealed enclosures for sensitive electronic components, particularly in the aerospace, medical, and telecommunications industries.
Introduction
This compound-based glasses are a class of low-melting-point glasses with a high coefficient of thermal expansion (CTE), making them highly suitable for creating matched seals with aluminum alloys.[1][2] Traditional borosilicate glasses have softening points above the melting temperature of aluminum, precluding their use. Phosphate (B84403) glasses, modified with oxides such as barium oxide and aluminum oxide, can be tailored to have a CTE that closely matches that of various aluminum alloys, minimizing residual stress in the seal after cooling and ensuring a strong, hermetic bond.[1][2]
The sealing process involves the carefully controlled heating of the glass and aluminum components to a temperature where the glass flows and wets the metal surface. Upon cooling, the glass solidifies, forming a durable, hermetic seal. The quality of the seal is highly dependent on the glass composition, the surface preparation of the aluminum alloy, and the precise control of the sealing temperature profile.[3]
Key Properties of this compound Sealing Glasses
The properties of this compound glasses can be tailored by adjusting their composition. The addition of other oxides like Na₂O, Al₂O₃, and PbO can modify the glass transition temperature (Tg), softening point (Ts), and CTE.[4]
Data Presentation: Properties of Representative Phosphate Sealing Glasses
| Glass Composition (mol%) | CTE (x 10⁻⁶/°C) | Tg (°C) | Sealing Temperature (°C) | Estimated Bond Strength (MPa) |
| 40P₂O₅-30BaO-20Na₂O-10Al₂O₃ | 15 - 18 | 400 - 450 | 500 - 550 | 10 - 20 |
| 45P₂O₅-25BaO-15Na₂O-15Al₂O₃ | 14 - 17 | 420 - 470 | 520 - 570 | 15 - 25 |
| 50P₂O₅-20BaO-20Na₂O-10PbO | 16 - 19 | 380 - 430 | 480 - 530 | 12 - 22 |
Experimental Protocols
Protocol for Preparation of this compound Sealing Glass
This protocol describes the synthesis of a representative this compound-based sealing glass using a melt-quenching technique.
Materials:
-
Barium carbonate (BaCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Aluminum oxide (Al₂O₃)
-
Alumina (B75360) or platinum crucible
-
High-temperature furnace (capable of reaching at least 1200°C)
-
Stainless steel or graphite (B72142) mold
-
Annealing furnace
Procedure:
-
Batch Calculation: Calculate the required weight of each raw material to achieve the desired molar composition of the glass.
-
Mixing: Thoroughly mix the powdered raw materials in a ball mill or with a mortar and pestle to ensure homogeneity.
-
Melting:
-
Transfer the mixed batch into an alumina or platinum crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the furnace to 1100-1200°C at a rate of 5-10°C/minute.
-
Hold the temperature for 1-2 hours, or until a clear, bubble-free melt is obtained. Periodically swirl the crucible to promote homogeneity.
-
-
Quenching:
-
Quickly pour the molten glass into a preheated stainless steel or graphite mold.
-
Allow the glass to cool to room temperature. This rapid cooling process is what forms the amorphous glass structure.
-
-
Annealing:
-
Place the glass sample into an annealing furnace preheated to just below the glass transition temperature (e.g., 400°C).
-
Hold at this temperature for 1-2 hours to relieve internal stresses.
-
Slowly cool the furnace to room temperature at a rate of 1-2°C/minute.
-
Protocol for Surface Preparation of Aluminum Alloys
Proper surface preparation of the aluminum alloy is critical for achieving a strong and hermetic seal. The goal is to remove contaminants and the native, often non-uniform, oxide layer, and to create a fresh, uniform oxide layer that will readily bond with the glass.
Materials:
-
Aluminum alloy components
-
Acetone (B3395972) or isopropyl alcohol
-
Alkaline degreasing solution (e.g., 5% NaOH solution)
-
Acid etching solution (e.g., 10% nitric acid or a commercial aluminum etchant)
-
Desmutting solution (e.g., 50% nitric acid solution)
-
Deionized water
-
Ultrasonic bath
-
Drying oven or hot air gun
Procedure:
-
Degreasing:
-
Clean the aluminum parts ultrasonically in acetone or isopropyl alcohol for 10-15 minutes to remove oils and grease.
-
Rinse thoroughly with deionized water.
-
-
Alkaline Cleaning:
-
Immerse the parts in a 5% NaOH solution at 50-60°C for 2-5 minutes. This step removes the bulk of the natural oxide layer.
-
Rinse thoroughly with deionized water.
-
-
Etching:
-
Immerse the parts in a 10% nitric acid solution at room temperature for 1-3 minutes to etch the surface and remove any remaining oxides.
-
Rinse thoroughly with deionized water.
-
-
Desmutting:
-
Immerse the parts in a 50% nitric acid solution at room temperature for 30-60 seconds to remove any smut (dark residue) that may have formed during the etching process.
-
Rinse thoroughly with deionized water.
-
-
Drying:
-
Dry the cleaned aluminum parts immediately using a drying oven or a hot air gun to prevent re-oxidation.
-
Store in a desiccator until the sealing process.
-
Protocol for Sealing this compound Glass to Aluminum Alloy
This protocol outlines the thermal cycle for creating a seal between the prepared glass and aluminum components.
Materials:
-
Prepared this compound glass preform
-
Cleaned aluminum alloy components
-
Fixturing to hold the glass and aluminum in place (e.g., graphite or stainless steel jigs)
-
Furnace with controlled atmosphere capabilities (inert or reducing atmosphere is preferred)
Procedure:
-
Assembly: Assemble the glass preform and the aluminum components in the sealing fixture. Ensure proper alignment and contact between the parts.
-
Furnace Purge: Place the assembly in the furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) or a reducing atmosphere (e.g., forming gas - N₂/H₂ mixture) to prevent oxidation of the aluminum during heating.[3]
-
Heating:
-
Heat the assembly to a temperature just below the glass transition temperature (e.g., 380°C) at a rate of 10-20°C/minute.
-
Hold at this temperature for 10-15 minutes to ensure thermal uniformity.
-
Ramp up to the sealing temperature (e.g., 520°C) at a rate of 5-10°C/minute. The sealing temperature should be above the softening point of the glass to allow it to flow and wet the aluminum surface.[1]
-
-
Sealing:
-
Hold at the sealing temperature for 10-20 minutes to allow the glass to fully wet the aluminum surface and form a good bond.
-
-
Cooling and Annealing:
-
Cool the assembly from the sealing temperature to the annealing temperature (just below Tg, e.g., 400°C) at a rate of 2-5°C/minute.
-
Hold at the annealing temperature for 30-60 minutes to relieve stresses in the glass and at the glass-metal interface.
-
Slowly cool the assembly to room temperature at a rate of 1-3°C/minute to prevent thermal shock and cracking.
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Glass-to-Aluminum Sealing
Caption: Workflow for sealing this compound glass to aluminum alloys.
Logical Relationship of the Adhesion Mechanism
Caption: Chemical bonding at the glass-aluminum interface leading to adhesion.[7][8]
References
- 1. osti.gov [osti.gov]
- 2. mst.elsevierpure.com [mst.elsevierpure.com]
- 3. Glass-to-Metal Sealing Technology - Dietze Group [dietzegroup.com]
- 4. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. aremco.com [aremco.com]
Application Notes and Protocols: The Role of Barium Metaphosphate in Fluorophosphate Laser Glass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role Barium Metaphosphate (Ba(PO₃)₂) plays in the formulation and performance of fluorophosphate (B79755) laser glasses. The inclusion of detailed experimental protocols is intended to equip researchers with the practical knowledge required for the synthesis and characterization of these advanced optical materials.
Application Notes: Enhancing Fluorophosphate Laser Glass Performance with this compound
This compound is a key component in the matrix of fluorophosphate laser glasses, offering a unique combination of properties that significantly enhance their performance for a variety of laser applications. Its primary roles include improving glass formation and thermal stability, modifying the local environment of active rare-earth ions to optimize spectroscopic characteristics, and tailoring the refractive index.
Key Benefits of Incorporating this compound:
-
Improved Glass Stability: The addition of Ba(PO₃)₂ to fluoride-based glass compositions improves their resistance to devitrification (crystallization) during the cooling and fiber drawing processes. This is attributed to the linking of broken structural chains within the glass network. An increase in Ba(PO₃)₂ content generally leads to a larger temperature difference between the glass transition temperature (Tg) and the onset of crystallization temperature (Tx), providing a wider working range for thermal processing.
-
Modification of Spectroscopic Properties: this compound influences the local ligand field around the doped rare-earth ions (e.g., Nd³⁺, Er³⁺, Tm³⁺, Yb³⁺), which in turn affects their absorption and emission cross-sections, fluorescence lifetimes, and quantum efficiencies. This allows for the fine-tuning of laser parameters to suit specific applications. For instance, in Tm³⁺-doped fluorophosphate glasses, the gain coefficient and fluorescence lifetime can be optimized by adjusting the Ba(PO₃)₂ concentration.[1]
-
Control of Refractive Index and Dispersion: The refractive index of fluorophosphate glass can be precisely controlled by varying the concentration of Ba(PO₃)₂. This is a critical parameter in the design of optical components and for managing the nonlinear refractive index, which is particularly important for high-power laser applications to mitigate self-focusing effects.[2]
-
Enhanced Mechanical Properties: The incorporation of Ba(PO₃)₂ can lead to a more cross-linked and robust glass network, potentially improving the mechanical hardness and chemical durability of the final laser glass.
Practical Implications for Laser Design and Application:
The ability to tailor the properties of fluorophosphate laser glasses through the addition of Ba(PO₃)₂ has significant implications for various laser systems:
-
High-Power Lasers: The low nonlinear refractive index and good thermal stability of these glasses make them suitable for use as gain media in high-energy and high-peak-power laser systems.
-
Fiber Lasers and Amplifiers: The enhanced glass stability is highly beneficial for the fabrication of high-quality optical fibers for fiber lasers and amplifiers, particularly for eye-safe wavelengths (e.g., ~1.5 µm with Er³⁺ and ~2 µm with Tm³⁺).
-
Solid-State Lasers: The optimized spectroscopic properties allow for the development of efficient and compact solid-state lasers for a range of applications, including materials processing, medical procedures, and scientific research.[3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative impact of Ba(PO₃)₂ on key properties of fluorophosphate laser glasses, based on data from various research studies.
Table 1: Thermal Properties of Tm³⁺-doped Fluorophosphate Glass with Varying Ba(PO₃)₂ Content
| Ba(PO₃)₂ (mol%) | Glass Transition Temperature (T g), °C | Crystallization Onset Temperature (T x), °C | Thermal Stability (ΔT = T x - T g), °C |
| 20 | 435 | 581 | 146 |
| 30 | 442 | 585 | 143 |
| 40 | 450 | 591 | 141 |
| 50 | 458 | 595 | 137 |
| 60 | 465 | 598 | 133 |
Data adapted from a study on Tm³⁺-doped fluorophosphate glasses.[1]
Table 2: Spectroscopic Properties of Tm³⁺-doped Fluorophosphate Glass with Varying Ba(PO₃)₂ Content
| Ba(PO₃)₂ (mol%) | Fluorescence Lifetime (τ), ms | Emission Cross-Section (σ em), x 10⁻²¹ cm² | Gain Coefficient (G), x 10⁻²¹ cm²·ms |
| 20 | 0.406 | 7.50 | 3.045 |
| 30 | 0.385 | 7.32 | 2.818 |
| 40 | 0.368 | 7.15 | 2.631 |
| 50 | 0.352 | 6.98 | 2.457 |
| 60 | 0.338 | 6.81 | 2.302 |
Data adapted from a study on Tm³⁺-doped fluorophosphate glasses.
Table 3: Optical Properties of Fluorophosphate Glass with Varying Ba(PO₃)₂ Content
| Ba(PO₃)₂ (mol%) | Refractive Index (n d) | Abbe Number (ν d) |
| 0 | 1.4070 | 107.1 |
| 0.5 | 1.4115 | 95.5 |
| 1.0 | 1.4158 | 86.2 |
| 1.5 | 1.4188 | 80.5 |
Data adapted from a study on the influence of Ba(PO₃)₂ additions on the refractive index and dispersions of fluoride (B91410) glasses.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of this compound-containing fluorophosphate laser glasses.
Protocol for Synthesis of Fluorophosphate Glass by Melt-Quenching
Objective: To synthesize high-optical-quality fluorophosphate glass containing this compound and doped with a rare-earth element.
Materials:
-
High-purity (≥99.99%) raw materials:
-
Fluorides: AlF₃, BaF₂, MgF₂, CaF₂, SrF₂, YF₃, etc.
-
Metaphosphates: Ba(PO₃)₂, Al(PO₃)₃
-
Rare-earth oxide or fluoride (e.g., Nd₂O₃, Er₂O₃, Tm₂O₃, Yb₂O₃)
-
-
Platinum or vitreous carbon crucible with a lid
-
High-temperature furnace (capable of reaching at least 1100°C) with a controlled atmosphere (e.g., N₂ or Ar)
-
Pre-heated brass or stainless steel mold
-
Annealing furnace
-
Analytical balance
-
Mortar and pestle (agate or alumina)
Procedure:
-
Batch Calculation and Weighing: Calculate the required weight of each raw material based on the desired molar composition of the glass. Accurately weigh the high-purity powders using an analytical balance in a clean, dry environment.
-
Mixing: Thoroughly mix the weighed powders in a mortar and pestle for at least 30 minutes to ensure a homogeneous batch.
-
Melting: a. Transfer the mixed batch into a clean platinum or vitreous carbon crucible. b. Place the crucible in the high-temperature furnace. c. Heat the furnace to a temperature of approximately 900-1100°C. The exact temperature will depend on the specific glass composition. A typical heating rate is 10°C/min. d. Hold the melt at the peak temperature for 1-2 hours to ensure complete melting and homogenization. Gently rocking the furnace during this stage can aid in homogenization. e. During melting, maintain a controlled, inert atmosphere (e.g., flowing N₂ or Ar) to prevent oxidation and minimize the incorporation of hydroxyl (OH⁻) groups.
-
Quenching (Molding): a. Pre-heat the brass or stainless steel mold to a temperature slightly below the glass transition temperature (Tg) of the glass. This helps to prevent thermal shock and cracking of the glass. b. Quickly remove the crucible from the furnace and pour the molten glass into the pre-heated mold.
-
Annealing: a. Immediately transfer the molded glass sample into an annealing furnace pre-heated to the glass transition temperature (Tg). b. Hold the glass at Tg for 2-4 hours to relieve internal stresses. c. Slowly cool the glass to room temperature at a rate of approximately 1°C/min.
-
Sample Preparation for Characterization: Once cooled, the glass sample can be cut and polished to the required dimensions for various optical and physical measurements. Ensure a high-quality optical polish for spectroscopic measurements.
Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), crystallization onset temperature (Tx), and thermal stability (ΔT) of the synthesized fluorophosphate glass.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or platinum DSC pans and lids
-
Microbalance
-
Tweezers
Procedure:
-
Sample Preparation: a. Using a microbalance, weigh a small piece of the bulk glass sample (typically 10-20 mg). b. Place the sample into a clean DSC pan. c. Crimp the lid onto the pan to encapsulate the sample.
-
Instrument Setup: a. Place the sample pan and an empty reference pan (with lid) into the DSC sample holder. b. Purge the DSC cell with a high-purity inert gas (e.g., N₂) at a constant flow rate (e.g., 20-50 mL/min).
-
Measurement: a. Equilibrate the sample at a starting temperature well below the expected Tg (e.g., 100°C). b. Heat the sample at a constant rate (typically 10°C/min) to a temperature above the expected crystallization temperature. c. Record the heat flow as a function of temperature.
-
Data Analysis: a. The glass transition (Tg) is identified as a step-like change in the heat flow curve. The midpoint of this transition is typically taken as the Tg value. b. The onset of the first exothermic peak following the glass transition corresponds to the crystallization onset temperature (Tx). c. Calculate the thermal stability parameter, ΔT = Tx - Tg. A larger ΔT indicates better thermal stability.
Protocol for Spectroscopic Characterization
Objective: To measure the absorption spectrum, emission spectrum, and fluorescence lifetime of the rare-earth-doped fluorophosphate glass.
Apparatus:
-
UV-Vis-NIR Spectrophotometer
-
Fluorometer or a custom spectroscopy setup including:
-
Excitation source (e.g., laser diode, xenon lamp)
-
Monochromator
-
Detector (e.g., InGaAs for NIR, PMT for visible)
-
Lock-in amplifier (for steady-state emission)
-
Pulsed laser source and fast detector/oscilloscope (for lifetime measurements)
-
-
Polished glass sample of known thickness
Procedure:
A. Absorption Spectroscopy:
-
Place the polished glass sample in the sample holder of the UV-Vis-NIR spectrophotometer.
-
Record the transmission or absorption spectrum over the desired wavelength range.
-
The absorption coefficient (α(λ)) can be calculated from the absorbance (A(λ)) and the sample thickness (L) using the Beer-Lambert law: α(λ) = 2.303 * A(λ) / L.
B. Emission Spectroscopy:
-
Position the polished glass sample in the sample holder of the fluorometer.
-
Excite the sample at a wavelength corresponding to a strong absorption band of the rare-earth dopant.
-
Scan the emission monochromator over the desired wavelength range to record the fluorescence spectrum.
-
Correct the measured spectrum for the spectral response of the detection system.
C. Fluorescence Lifetime Measurement:
-
Excite the sample with a short pulse from a laser source at an appropriate absorption wavelength.
-
Collect the fluorescence emission at the peak emission wavelength.
-
Use a fast photodetector and a digital oscilloscope to record the decay of the fluorescence intensity as a function of time after the excitation pulse.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity I(t) is given by I(t) = I₀ * exp(-t/τ).
Protocol for Judd-Ofelt Analysis
Objective: To determine the Judd-Ofelt intensity parameters (Ω₂, Ω₄, Ω₆) and calculate radiative properties such as transition probabilities, branching ratios, and radiative lifetime.
Procedure:
-
Measure the Absorption Spectrum: Obtain a high-quality absorption spectrum of the rare-earth-doped glass sample as described in Protocol 2.3.A.
-
Calculate Experimental Oscillator Strengths: For each absorption band, calculate the experimental oscillator strength (f_exp) from the integrated absorption coefficient.
-
Least-Squares Fitting: Use the calculated experimental oscillator strengths and the matrix elements for the corresponding transitions (available in the literature) to perform a least-squares fit to the Judd-Ofelt equations. This fitting procedure yields the three intensity parameters: Ω₂, Ω₄, and Ω₆.
-
Calculate Radiative Properties: Once the Judd-Ofelt parameters are known, they can be used to calculate:
-
Radiative transition probabilities (A_rad): The rate of spontaneous emission for each electronic transition.
-
Radiative lifetime (τ_rad): The theoretical lifetime of an excited state in the absence of non-radiative decay, calculated as the inverse of the sum of all radiative transition probabilities from that state.
-
Fluorescence branching ratios (β): The fraction of ions in an excited state that decay to a specific lower state via radiative emission.
-
Visualization of Relationships and Workflows
Logical Relationship Diagram
References
Application Notes and Protocols: Bio-inspired Synthesis of Barium Metaphosphate Nanostructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bio-inspired synthesis of barium metaphosphate nanostructures. This approach leverages the biological machinery of microorganisms to produce nanostructures with potential applications in drug delivery and bone tissue engineering. Due to the limited direct bio-inspired synthesis methods for pure this compound, this document outlines a two-step process: the bio-inspired synthesis of a barium hydrogen phosphate (B84403) precursor followed by a thermal conversion to a metaphosphate-related structure.
Introduction
Bio-inspired synthesis offers an eco-friendly and controlled method for producing nanomaterials with unique properties.[1] The use of microorganisms, such as bacteria, can regulate crystal nucleation, growth, size, and orientation, offering advantages over conventional chemical synthesis methods.[1] Barium phosphate-based bioceramics are of interest for biomedical applications due to their potential biocompatibility and role in bone regeneration.[2][3] this compound, in particular, presents a promising platform for drug delivery and as a component in bone scaffolds.
Data Presentation
Synthesis Parameters and Nanostructure Characteristics
The following table summarizes the key parameters from a bio-inspired synthesis of barium hydrogen phosphate nanostructures using Bacillus subtilis, which can serve as a precursor to this compound.
| Parameter | Value | Reference |
| Biological Agent | Bacillus subtilis | [1] |
| Precursors | Organic phosphate monoester, BaCl₂·2H₂O | [4] |
| pH of Synthesis | 7, 8, 9, 10, 11 | [1] |
| Temperature | 30 ± 2°C | [1] |
| Incubation Time | 24 hours | [1] |
| Average Crystallite Size | 48.56 nm (pH 7), 36.60 nm (pH 8), 31.89 nm (pH 9), 33.27 nm (pH 10), 34.79 nm (pH 11) | [1] |
| Nanoparticle Size Range (TEM) | 20-100 nm | [1] |
| Morphology | Irregular flakes | [1] |
Analogous Drug Release from Phosphate-Based Ceramics
| Ceramic System | Model Drug | Release Characteristics | Reference |
| Hydroxyapatite/Zirconia Composite | Ciprofloxacin Hydrochloride | Sustained release (29% after 6 hours) | [5] |
| Amorphous Calcium Phosphate | Alendronate | ~25% release in 22 days | [6] |
| Hydroxyapatite Cements | Vancomycin | Release mechanism is diffusion-controlled (Fickian) | [4] |
Mechanical Properties of Analogous Phosphate Bioceramics
The mechanical properties of bio-inspired this compound scaffolds are yet to be extensively characterized. The data below from other phosphate bioceramics can be used as a benchmark.
| Bioceramic Material | Compressive Strength | Porosity | Reference |
| Porous Hydroxyapatite | 1.73 - 3.23 MPa | 62.9 - 81.9% | [6] |
| Chemically Bonded Phosphate Ceramic with Ba ions | 4 - 23 MPa | Not specified | [7] |
| Cortical Bone (for comparison) | 167 - 193 MPa | ~10% | [8] |
| Cancellous Bone (for comparison) | 1.9 - 10 MPa | 50 - 90% | [8] |
Experimental Protocols
Bio-inspired Synthesis of Barium Hydrogen Phosphate (BaHPO₄) Nanoparticle Precursors
This protocol is adapted from the method described by Yu et al. (2015).[1]
Materials:
-
Bacillus subtilis culture
-
Nutrient broth
-
Organic phosphate monoester solution (e.g., β-glycerophosphate sodium, 1.25 mol/L)
-
Barium chloride dihydrate (BaCl₂·2H₂O) solution (20 mM)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Ethanol
Equipment:
-
Incubator (30 ± 2°C)
-
Centrifuge
-
pH meter
-
Stirrer
-
Oven (66 ± 2°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate Bacillus subtilis in a nutrient broth and incubate at 30 ± 2°C for 24 hours to achieve a sufficient cell density (e.g., an optical density at 600 nm of ~1.69).[1]
-
Reaction Mixture: Inject 8 mL of the 1.25 mol/L organic phosphate monoester solution into 100 mL of the B. subtilis culture.
-
Incubation: Allow the mixed solution to stand under static conditions for 24 hours at 30 ± 2°C in an oven.[1]
-
Supernatant Collection: Centrifuge the mixture to separate the bacterial cells. Collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to the desired value (e.g., 7, 8, 9, 10, or 11) using HCl or NaOH.
-
Precipitation: Add the 20 mM BaCl₂·2H₂O solution to the pH-adjusted supernatant. A precipitate will form.
-
Aging: Allow the precipitate to age for 24 hours at room temperature.
-
Washing and Drying: Filter the precipitate and wash it three times with deionized water and then with ethanol. Dry the collected nanoparticles in an oven at 66 ± 2°C for 24 hours.
Thermal Conversion to this compound-related Structures
Barium hydrogen phosphate (BaHPO₄) can be thermally converted to barium pyrophosphate (Ba₂P₂O₇), a condensed phosphate structurally related to metaphosphates.
Materials:
-
Dried BaHPO₄ nanoparticles from Protocol 3.1.
Equipment:
-
High-temperature furnace
-
Ceramic crucible
Procedure:
-
Place the dried BaHPO₄ nanoparticles in a ceramic crucible.
-
Heat the crucible in a furnace to a temperature between 370°C and 430°C.
-
Hold at this temperature for a sufficient time to ensure complete conversion. The following reaction occurs: 2BaHPO₄ → Ba₂P₂O₇ + H₂O.[9]
-
Allow the furnace to cool down to room temperature before retrieving the sample.
Characterization of Nanostructures
-
X-ray Diffraction (XRD): To determine the crystal phase and average crystallite size.
-
Transmission Electron Microscopy (TEM): To observe the morphology and size distribution of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the synthesized material.
-
Scanning Electron Microscopy (SEM): To study the surface morphology of the nanostructures.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound-related nanostructures.
Logical Relationship in Bio-inspired Synthesis
Caption: Key components and their roles in the bio-inspired synthesis of barium phosphate nanoparticles.
Applications
Drug Delivery
Phosphate-based nanoparticles are excellent candidates for drug delivery systems due to their biocompatibility and tunable degradation rates.[10][11] The porous nature of nanostructure agglomerates can allow for high drug loading capacity. The release kinetics can be controlled by factors such as particle size, crystallinity, and the specific drug being loaded.[4][12]
Protocol for Drug Loading (Conceptual):
-
Disperse the synthesized this compound-related nanostructures in a solution of the desired drug.
-
Incubate the mixture under gentle agitation to allow for drug adsorption onto the nanoparticle surface and into pores.
-
Centrifuge the mixture to separate the drug-loaded nanoparticles.
-
Wash the nanoparticles with a suitable solvent to remove any unbound drug.
-
Dry the drug-loaded nanoparticles.
-
Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant and washings using techniques like UV-Vis spectroscopy.
Bone Tissue Engineering
Barium-containing bioceramics have been investigated for their potential to enhance bone regeneration.[2][3] They can be incorporated into scaffolds to provide mechanical support and a bioactive surface for cell attachment, proliferation, and differentiation. The osteoinductive properties of some calcium phosphate ceramics suggest that barium-based counterparts could also stimulate bone formation.[13]
Protocol for Scaffold Fabrication (Conceptual):
-
Prepare a slurry of the synthesized this compound-related nanostructures with a biodegradable polymer (e.g., polylactic acid - PLA).
-
Use a technique like solvent casting, gas foaming, or 3D printing to create a porous scaffold structure.
-
Leach out any porogens or solvents to obtain the final porous scaffold.
-
Characterize the scaffold for its porosity, pore size, and mechanical properties (e.g., compressive strength).
-
Sterilize the scaffold before use in cell culture or in vivo studies.
Conclusion
The bio-inspired synthesis of barium phosphate nanostructures offers a promising route to developing advanced materials for biomedical applications. While direct bio-inspired synthesis of this compound is still an emerging area, the two-step process presented here provides a viable pathway. Further research is needed to fully characterize the properties of these materials and to evaluate their efficacy in drug delivery and bone tissue engineering applications.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. The Osteogenic Role of Barium Titanate/Polylactic Acid Piezoelectric Composite Membranes as Guiding Membranes for Bone Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of formation governs the mechanism of release of antibiotics from calcium phosphate nanopowders and cements in a drug-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Porous Amorphous Calcium Phosphate for Drug Delivery and Bio-Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Phosphate Bioceramics: A Review of Their History, Structure, Properties, Coating Technologies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Calcium phosphate ceramic systems in growth factor and drug delivery for bone tissue engineering: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of formation governs the mechanism of release of antibiotics from calcium phosphate nanopowders and cements in a drug-dependent manner - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Bioceramics and bone healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-State Synthesis of Dy3+ Doped BaWO4 Phosphors
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of dysprosium-doped barium tungstate (B81510) (Dy3+:BaWO4) phosphors using a conventional solid-state reaction method. These materials are of significant interest for applications in solid-state lighting, particularly in white light-emitting diodes (WLEDs), and for anti-counterfeiting technologies due to their unique luminescent properties.[1][2][3][4]
Introduction
Barium tungstate (BaWO4) is a chemically and thermally stable host material that exhibits a tetragonal scheelite-like structure.[1][4] When doped with rare-earth ions such as dysprosium (Dy3+), it becomes an efficient phosphor. The solid-state reaction method is a straightforward and widely used technique for preparing such ceramic phosphors. This method involves the high-temperature reaction of solid precursors to form the desired crystalline product. The process is advantageous due to its simplicity and scalability. The resulting Dy3+:BaWO4 phosphors can be excited by UV light to emit in the visible spectrum, with the potential to tune the emission color by varying the dopant concentration.[1][4]
Experimental Protocols
Materials and Equipment
Table 1: List of Required Materials and Equipment
| Category | Item | Specification |
| Precursors | Barium Carbonate (BaCO3) | Analytical Reagent (A.R.) Grade |
| Tungsten Trioxide (WO3) | Analytical Reagent (A.R.) Grade | |
| Dysprosium(III) Oxide (Dy2O3) | 99.9% purity | |
| Equipment | Agate Mortar and Pestle | - |
| High-Temperature Box Furnace | Capable of reaching at least 1000°C | |
| Alumina (B75360) Crucibles | - | |
| Analytical Balance | 4-digit precision | |
| Characterization | X-ray Diffractometer (XRD) | With Cu Kα radiation |
| Scanning Electron Microscope (SEM) | - | |
| Fluorescence Spectrophotometer | - |
Synthesis of Ba(1-x)WO4:xDy3+ Phosphors
The following protocol describes the synthesis of a series of Dy3+-doped BaWO4 phosphors with varying molar concentrations of Dy3+ (x = 0.01, 0.02, 0.03, 0.04, 0.05, 0.06).
Step 1: Stoichiometric Weighing of Precursors
Calculate and weigh the appropriate amounts of BaCO3, WO3, and Dy2O3 according to the stoichiometric formula Ba(1-x)WO4:xDy3+. The molar ratios of the reactants are crucial for obtaining a single-phase product.
Table 2: Example Stoichiometric Calculations for Ba(0.95)WO4:0.05Dy3+
| Compound | Molar Mass ( g/mol ) | Moles Required (for 1 mole of product) | Weight (g) |
| BaCO3 | 197.34 | 0.95 | 187.473 |
| WO3 | 231.84 | 1.00 | 231.840 |
| Dy2O3 | 372.99 | 0.025 (since 2 Dy per molecule) | 9.325 |
Step 2: Homogeneous Mixing
Thoroughly mix and grind the weighed precursors in an agate mortar for at least 30 minutes to ensure a homogeneous mixture. This step is critical for a complete solid-state reaction.
Step 3: Two-Step Calcination
-
Transfer the ground powder into an alumina crucible.
-
Place the crucible in a high-temperature box furnace.
-
First Annealing: Heat the mixture at 500°C for 2 hours to initiate the decomposition of the carbonate precursor.[1]
-
Allow the furnace to cool down to room temperature.
-
Regrind the powder to break any agglomerates and ensure further homogeneity.
-
Second Annealing: Heat the powder again at 1000°C for 8 hours to complete the reaction and promote crystallization.[1]
-
Allow the furnace to cool down slowly to room temperature.
-
The final product should be a white phosphor powder.[1]
Characterization of Dy3+:BaWO4 Phosphors
2.3.1. Crystal Structure Analysis
-
Technique: X-ray Diffraction (XRD)
-
Procedure: Record the XRD pattern of the synthesized phosphor powder using a diffractometer with Cu Kα radiation.
-
Analysis: Compare the obtained diffraction peaks with the standard JCPDS card for BaWO4 (e.g., PDF#43-0646) to confirm the formation of the desired tetragonal scheelite phase and to check for any impurities.[1]
2.3.2. Morphological Analysis
-
Technique: Scanning Electron Microscopy (SEM)
-
Procedure: Mount a small amount of the phosphor powder on a sample holder and coat it with a conductive layer (e.g., gold).
-
Analysis: Observe the particle size, shape, and degree of agglomeration of the synthesized phosphors.
2.3.3. Luminescence Spectroscopy
-
Technique: Fluorescence Spectrophotometry
-
Procedure: Record the photoluminescence (PL) excitation and emission spectra of the phosphor powders at room temperature.
-
Analysis:
-
Determine the optimal excitation wavelength by monitoring a characteristic emission peak of Dy3+ while scanning the excitation wavelength.
-
Record the emission spectrum under the optimal excitation wavelength. The characteristic emission peaks for Dy3+ in BaWO4 are typically observed in the blue and yellow regions of the spectrum.[5]
-
Analyze the Commission Internationale de l'éclairage (CIE) chromaticity coordinates to quantify the color of the emitted light.[1][6]
-
Data Presentation
Table 3: Summary of Synthesis Parameters and Structural Data
| Parameter | Value | Reference |
| Synthesis Method | Solid-State Reaction | [1] |
| Precursors | BaCO3, WO3, Dy2O3 | [1] |
| Dy3+ Doping Concentration (x) | 0.01 - 0.06 (molar ratio) | [1] |
| Optimal Dy3+ Concentration | ~5 mol% | [4] |
| Annealing Temperature 1 | 500°C | [1] |
| Annealing Time 1 | 2 hours | [1] |
| Annealing Temperature 2 | 1000°C | [1] |
| Annealing Time 2 | 8 hours | [1] |
| Crystal Structure | Tetragonal Scheelite | [1][7] |
| Standard XRD Card | JCPDS PDF#43-0646 | [1] |
Table 4: Luminescence Properties of Dy3+:BaWO4 Phosphors
| Property | Observation | Reference |
| Excitation | UV region | [1] |
| Emission Bands (Dy3+) | Yellow (~572 nm), Blue (~479 nm) | [5] |
| Color Tuning | Emission color shifts from green to blue with increasing Dy3+ concentration. | [1][4] |
| Potential Applications | White LEDs, Anti-counterfeiting | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Dy3+:BaWO4 phosphors.
Caption: Logical relationship of inputs, process, and outputs in phosphor synthesis.
References
- 1. Luminescence Properties of Phosphate Phosphor: Barium Tungstate Doped with Dy [scirp.org]
- 2. Structure and Photoluminescence Properties of Rare-Earth (Dy3+, Tb3+, Sm3+)-Doped BaWO4 Phosphors Synthesized via Co-Precipitation for Anti-Counterfeiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Luminescence Properties of Phosphate Phosphor: Barium Tungstate Doped with Dy | Semantic Scholar [semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. Structure and Photoluminescence Properties of Rare-Earth (Dy3+, Tb3+, Sm3+)-Doped BaWO4 Phosphors Synthesized via Co-Precipitation for Anti-Counterfeiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Barium Metaphosphate in Enamel and Porcelain Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium metaphosphate (Ba(PO₃)₂) in the manufacturing of enamels and porcelain. This document outlines the material's properties, its effects on the final product, and detailed protocols for its application and testing.
Introduction to this compound in Ceramics
This compound is an inorganic compound used as an additive in the glass, enamel, and porcelain industries. It is a white, odorless, and water-insoluble powder.[1] When used in ceramic formulations, it primarily acts as a source of barium oxide (BaO), which functions as a fluxing agent.[2][3] A flux is a material that lowers the melting point of the primary glass-forming components, such as silica (B1680970) and alumina (B75360).[2]
The introduction of BaO from this compound into enamel and porcelain glazes can impart several desirable properties, including improved hardness, transparency, gloss, and chemical resistance.[4] It is particularly noted for its ability to create low-melting point glasses with a high coefficient of thermal expansion, which is advantageous for creating strong seals with metals.[5]
Key Properties and Effects
The addition of this compound to enamel and porcelain formulations influences the final properties of the fired product. The BaO provided by this compound can enhance the following characteristics:
-
Fluxing Action: Barium oxide is an active flux at higher temperatures, promoting the melting and fusion of the glaze components to form a smooth, glassy surface.[4][6]
-
Gloss and Brilliance: BaO can contribute to a high index of refraction in glazes, which enhances the brightness and brilliance of colors.[4][6]
-
Mechanical Strength and Hardness: The incorporation of barium can improve the mechanical strength and hardness of the fired enamel or porcelain.[4]
-
Chemical Resistance: Barium-containing glazes can exhibit improved resistance to acids and alkalis.[3][4]
-
Matte Finishes: While also a flux, in certain formulations and under specific firing conditions, BaO can contribute to the development of desirable matte surfaces.[7]
It is crucial to control the amount of barium in a glaze formulation, as excessive amounts can lead to leaching of toxic barium compounds.[8] Therefore, proper formulation and testing are essential for any application involving food contact surfaces.[4][8]
Quantitative Data on the Effects of this compound
The following table summarizes the expected impact of varying concentrations of this compound on the key properties of a porcelain enamel glaze. These values are illustrative and will vary depending on the base glaze composition, firing temperature, and other additives.
| This compound (wt%) | Firing Temperature (°C) | Gloss (GU at 60°) | Microhardness (GPa) | Chemical Resistance (Acid Attack - % weight loss) |
| 0 | 900 | 85 | 5.5 | 0.15 |
| 2.5 | 880 | 90 | 6.0 | 0.12 |
| 5.0 | 860 | 92 | 6.5 | 0.10 |
| 7.5 | 850 | 88 | 6.8 | 0.08 |
| 10.0 | 840 | 85 (slight matting) | 7.0 | 0.07 |
Table 1: Illustrative quantitative effects of this compound on porcelain enamel properties.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and testing of porcelain enamels containing this compound.
Protocol for Porcelain Enamel Frit Preparation
Objective: To prepare a porcelain enamel frit containing a specified amount of this compound.
Materials:
-
Silica (SiO₂)
-
Alumina (Al₂O₃)
-
Borax (Na₂B₄O₇·10H₂O)
-
Soda Ash (Na₂CO₃)
-
Potassium Carbonate (K₂CO₃)
-
This compound (Ba(PO₃)₂)
-
Zirconium Silicate (ZrSiO₄) (as opacifier)
-
High-purity water
-
Alumina crucibles
-
High-temperature furnace
-
Steel quench tank with cold water
-
Ball mill
Procedure:
-
Raw Material Calculation: Calculate the required weight of each raw material based on the desired final oxide composition of the frit.
-
Mixing: Thoroughly mix the powdered raw materials in a dry state to ensure homogeneity.
-
Melting: Place the mixed batch in an alumina crucible and introduce it into a high-temperature furnace. Heat the furnace to 1400-1500°C to ensure complete melting and homogenization of the components.
-
Quenching: Rapidly pour the molten glass into a large volume of cold water. This process, known as fritting, shatters the glass into small, easily grindable particles.
-
Drying: Decant the water and dry the resulting frit particles.
-
Milling: Grind the dried frit in a ball mill to a fine powder (typically <200 mesh).
Protocol for Enamel Slip Preparation and Application
Objective: To prepare an enamel slip and apply it to a metal substrate.
Materials:
-
Prepared enamel frit powder
-
Clay (as a suspending agent)
-
Electrolytes (e.g., sodium nitrite, potassium carbonate)
-
High-purity water
-
Metal substrate (e.g., steel, cast iron), properly cleaned and prepared
-
Spray gun or dipping tank
Procedure:
-
Slip Formulation: In a ball mill, mix the frit powder with clay, electrolytes, and water to create a stable suspension (slip). The specific gravity and viscosity of the slip should be controlled for the intended application method.
-
Application: Apply the enamel slip to the prepared metal substrate using either spraying or dipping to achieve a uniform coating thickness.
-
Drying: Dry the coated substrate in a low-temperature oven (around 120°C) to remove the water.
-
Firing: Fire the dried, coated substrate in a furnace at the predetermined maturing temperature of the enamel (e.g., 800-900°C). The firing time will depend on the thickness of the coating and the mass of the substrate.
-
Cooling: Allow the enameled part to cool slowly to room temperature.
Protocol for Testing Fired Enamel Properties
The following tests are based on ASTM standards for porcelain enamels and glazes.[1][9]
1. Gloss Measurement (ASTM C346):
- Use a glossmeter to measure the specular gloss of the fired enamel surface at a 60° angle.
- Take measurements at multiple points on the surface to ensure an average and representative value.
2. Microhardness Testing:
- Use a Vickers or Knoop microhardness tester to determine the hardness of the enamel surface.
- Apply a known load to a diamond indenter for a specific duration.
- Measure the dimensions of the resulting indentation to calculate the hardness value.
3. Chemical Resistance - Acid Resistance (ASTM C282):
- Place a drop of a 10% citric acid solution on the enamel surface.
- Cover the drop to prevent evaporation and leave it for a specified time (e.g., 15 minutes).
- Rinse and dry the surface and examine for any visible signs of attack or discoloration.
- For a quantitative measurement, weigh the sample before and after immersion in an acid solution for a longer duration to determine weight loss.
4. Barium Leaching Test (modified from EPA methods for drinking water):
- Fill the enameled vessel with a 4% acetic acid solution to simulate acidic food contact.
- Let the solution stand for 24 hours at room temperature.
- Analyze the concentration of barium in the leachate solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
- Compare the results to established safety limits (e.g., EPA limit for barium in drinking water is 2 mg/L).[4]
Visualizations
The following diagrams illustrate the workflow for the preparation and testing of enamels containing this compound.
References
- 1. ASTM Ceramic Tile Testing Standards Referenced in ANSI A137.1 - The ANSI Blog [blog.ansi.org]
- 2. researchgate.net [researchgate.net]
- 3. help.glazy.org [help.glazy.org]
- 4. nontoxic-print.com [nontoxic-print.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. BaO (Barium Oxide, Baria) [digitalfire.com]
- 7. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 8. Barium Carbonate in Glazes [digitalfire.com]
- 9. ditmer.nl [ditmer.nl]
Application Notes & Protocols: High Thermal Expansion Coefficient Glasses Using Barium Metaphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barium metaphosphate (Ba(PO₃)₂) is a key component in the formulation of specialty glasses characterized by a high coefficient of thermal expansion (CTE). This property is crucial for applications requiring hermetic seals between glass and other materials with high expansion rates, such as aluminum and stainless steel.[1] The combination of this compound with other oxides, such as sodium oxide, allows for the creation of low-melting-point glasses with tunable thermal expansion properties.[2][3] The addition of various oxides can further modify the glass network, influencing properties like glass transition temperature (Tg), dilatometric softening temperature (Td), chemical durability, and optical characteristics.[4][5][6] These glasses are particularly valuable in the electronics, aerospace, and medical industries for applications like sealing electronic components, sensor housing, and creating vacuum-tight seals.[7][8]
Applications
The primary application for this compound-based glasses with high thermal expansion is in creating strong, hermetic seals with metals and ceramics.[7] Key application areas include:
-
Glass-to-Metal Seals: These glasses are designed to match the CTE of metals like aluminum, preventing stress and cracking during thermal cycling.[2][3] This is critical in the manufacturing of electronic components such as reed switches, vacuum tubes, and electric discharge tubes.[8]
-
Semiconductor Packaging: In semiconductor manufacturing, these glasses can be used as carrier substrates for chips, where matching the thermal expansion of the semiconductor material is essential.[9]
-
High-Temperature Sensors: The predictable thermal expansion of these glasses allows them to be used as feedthroughs for sensors operating in high-temperature environments, such as in automotive and chemical processing applications.[8]
-
Optical Materials: While the primary focus is on thermal properties, the addition of rare-earth ions like Sm³⁺ can impart specific luminescent properties, making these glasses suitable for applications in lighting and photonics.[5][10]
-
Battery Technology: Specialized sealing glasses are used in metal-ion and thermal batteries, providing resistance to alkali ion corrosion and stability during thermal cycling.[8]
Quantitative Data Summary
The thermal properties of this compound glasses are highly dependent on their composition. The following table summarizes the reported thermal properties for various glass systems.
| Glass System (mol%) | Additive (mol%) | Tg (°C) | Td (°C) | CTE (α) (10⁻⁶ K⁻¹) | Reference |
| (100-x)Ba(PO₃)₂–xWO₃ | 0 | 461 | - | - | [4] |
| (100-x)Ba(PO₃)₂–xWO₃ | 60 | 623 | - | - | [4] |
| (100-y)[(50-x)Na₂O–xBaO–50P₂O₅]–ySm₂O₃ (Series A, y=0.3) | 20 (BaO) | 310 | - | - | [5] |
| (100-y)[(50-x)Na₂O–xBaO–50P₂O₅]–ySm₂O₃ (Series A, y=0.3) | 40 (BaO) | 374 | - | 14.7 | [5] |
| (100-y)[(50-x)Na₂O–xBaO–50P₂O₅]–ySm₂O₃ (Series B, y=1) | 20 (BaO) | 337 | - | - | [5] |
| (100-y)[(50-x)Na₂O–xBaO–50P₂O₅]–ySm₂O₃ (Series B, y=1) | 40 (BaO) | 390 | - | 14.7 | [5] |
| 50P₂O₅-(50-x)BaO-xDy₂O₃ | 0 | ~500 | ~508 | ~12.5 | [11] |
| 50P₂O₅-(50-x)BaO-xDy₂O₃ | 4 | ~525 | ~530 | ~11.5 | [11] |
Experimental Protocols
Protocol for Synthesis of this compound Glass by Melt-Quenching
This protocol describes a standard melt-quenching technique for preparing this compound-based glasses.
Materials:
-
Barium Carbonate (BaCO₃)
-
Ammonium Dihydrogen Phosphate (B84403) (NH₄H₂PO₄) or Metaphosphoric Acid (HPO₃)
-
Other desired metal oxides or carbonates (e.g., Na₂CO₃, WO₃, Sm₂O₃)
-
Porcelain or Alumina Crucible
-
Electric furnace capable of reaching at least 1200°C
-
Metal (e.g., aluminum, steel) mold
-
Annealing furnace
Procedure:
-
Batch Calculation: Calculate the required weight of each raw material based on the desired molar composition of the final glass.
-
Mixing: Thoroughly mix the powdered raw materials in a mortar to ensure homogeneity.[12]
-
Calcination (Optional but Recommended): Place the mixed batch in a crucible and heat it slowly in the furnace to decompose the carbonates and phosphates. A typical calcination step involves heating overnight up to 450°C.[10] This helps to minimize volatilization during melting.
-
Melting: Transfer the crucible to a high-temperature furnace and melt the batch. Melting temperatures typically range from 900°C to 1200°C, depending on the composition.[10][11] The melting duration is usually around 20 minutes to 2 hours to ensure a homogeneous, bubble-free melt.[10][11]
-
Quenching: Quickly pour the molten glass into a preheated metal mold to form the desired shape (e.g., a slab or rod).[12] This rapid cooling is essential to prevent crystallization and form an amorphous glass structure.
-
Annealing: Immediately transfer the solidified glass to an annealing furnace set to a temperature slightly above the glass transition temperature (Tg). Hold at this temperature for a period (e.g., 1-2 hours) to relieve internal stresses, then cool slowly to room temperature.[13][14] Proper annealing is crucial for obtaining accurate thermal expansion measurements.[13]
Protocol for Measurement of Coefficient of Thermal Expansion (CTE)
This protocol outlines the procedure for measuring the CTE of a prepared glass sample using a push-rod dilatometer or a thermomechanical analyzer (TMA).
Equipment:
-
Push-rod dilatometer or Thermomechanical Analyzer (TMA)[15][16]
-
Sample cutting and polishing equipment
-
Micrometer
-
Furnace with programmable temperature control
-
Inert gas supply (e.g., nitrogen or helium) (optional)
Procedure:
-
Sample Preparation: Cut a sample of the annealed glass to the required dimensions for the dilatometer/TMA, typically a rectangular bar with a length of 2 to 100 mm.[13][16] Ensure the ends of the sample are flat and parallel.[16] Measure the initial length of the sample (L₀) at room temperature with a micrometer.[17]
-
Instrument Calibration: Calibrate the dilatometer/TMA according to the manufacturer's instructions, often using a standard reference material with a known CTE.[17]
-
Sample Placement: Place the sample in the sample holder of the instrument. Position the push rod against the sample with a minimal, constant force (typically not exceeding 1 N) to ensure good contact without deforming the sample.[13]
-
Thermal Cycle:
-
Heat the sample at a constant, controlled rate, typically between 2 and 10 K/min.[13][16]
-
Record the change in length (ΔL) of the sample as a function of temperature (T).
-
Continue heating through the desired temperature range, which usually extends up to the glass transition temperature (Tg).
-
It is common to perform two thermal cycles; the first to normalize the sample and the second to collect the measurement data.[17]
-
-
Data Analysis:
-
The mean coefficient of linear thermal expansion (α) over a temperature range (T₁ to T₂) is calculated using the formula: α = (ΔL / L₀) / (T₂ - T₁)[18]
-
The output from the instrument will typically be a plot of strain (ΔL/L₀) versus temperature. The CTE is the slope of this curve.
-
The glass transition temperature (Tg) and the dilatometric softening temperature (Td) can also be determined from the dilatometric curve, where a significant change in the slope is observed.
-
Visualizations
Caption: Experimental workflow for the synthesis and thermal characterization of this compound glasses.
Caption: Relationship between glass composition, network structure, and thermal properties for specific applications.
References
- 1. mst.elsevierpure.com [mst.elsevierpure.com]
- 2. This compound Ba(PO3)2 optical grade 99.99% [smart-elements.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of barium substitution on the physical, thermal, optical and luminescence properties of Sm 3+ -doped metaphosphate glasses for reddish orang ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08015C [pubs.rsc.org]
- 6. XANES analysis of phosphate glasses melted with Tb4O7 and SnO: evaluating the impact of valence states on structural, thermal, and luminescent properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. domadia.net [domadia.net]
- 8. azom.com [azom.com]
- 9. Development of Glass with Wide Range of Coefficients of Thermal Expansion | Nippon Electric Glass (NEG) [neg.co.jp]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Insights into the Structural, Thermal/Dilatometric, and Optical Properties of Dy3+-Doped Phosphate Glasses for Lighting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glassproperties.com [glassproperties.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the Coefficient of Thermal Expansion in Glass Manufacturing [safecoze.com]
- 16. Coefficient of Linear Thermal Expansion ASTM E831, ASTM D696, ISO 11359 [intertek.com]
- 17. scribd.com [scribd.com]
- 18. msesupplies.com [msesupplies.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Stoichiometry in Barium Pyrophosphate (Ba₂P₂O₇) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of Barium Pyrophosphate (Ba₂P₂O₇). Achieving precise stoichiometric control is critical for obtaining a phase-pure final product, which is essential for its applications, such as a host material for phosphors.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for Barium Pyrophosphate?
A1: The most common methods for synthesizing Barium Pyrophosphate are the solid-state reaction and the co-precipitation method.[3] The solid-state method involves heating a mixture of solid precursors at high temperatures, making it suitable for large-scale production.[3] The co-precipitation method is a wet-chemical technique often preferred for synthesizing doped Ba₂P₂O₇ for applications like phosphors, as it allows for lower synthesis temperatures.[3][4]
Q2: Why is stoichiometric control so crucial in Ba₂P₂O₇ synthesis?
A2: Precise stoichiometric control is essential to ensure the formation of the desired Ba₂P₂O₇ phase. Deviations from the correct 2:1 molar ratio of barium to phosphorus can lead to the formation of impurity phases, such as Barium Orthophosphate (Ba₃(PO₄)₂) or the persistence of intermediate phases like Barium Hydrogen Phosphate (B84403) (BaHPO₄).[1][3] These impurities can significantly alter the material's physical and chemical properties, rendering it unsuitable for its intended application.
Q3: How does pH influence the synthesis in wet chemical methods?
A3: In wet chemical methods like co-precipitation, pH is a critical parameter that dictates which barium phosphate species will precipitate.[1] To prevent the formation of undesirable orthophosphates, the initial precipitation should be maintained at a pH below 4.0.[1] However, for the synthesis route proceeding via a Barium Hydrogen Phosphate (BaHPO₄) precursor, a pH range of 8.4-8.8 is considered optimal for the formation of BaHPO₄ itself.[1] Conversely, a high pH (e.g., pH 11) strongly favors the formation of Barium Orthophosphate (Ba₃(PO₄)₂) impurities.[1]
Q4: What is the role of calcination temperature in the synthesis process?
A4: Calcination is a critical high-temperature heating step that serves two primary purposes: the decomposition of precursors and crystallization.[1] It provides the necessary thermal energy to convert intermediate products, such as BaHPO₄, into the final Ba₂P₂O₇ phase.[1] This decomposition typically occurs at temperatures above 430°C.[1][5] Furthermore, calcination promotes the formation of a well-defined crystal structure, with temperatures often needing to be above 600°C to ensure complete reaction and crystallization.[1]
Q5: How can I confirm the phase purity and stoichiometry of my synthesized product?
A5: Several analytical techniques are used to verify the final product:
-
X-ray Diffraction (XRD): This is the primary method to identify the crystalline phases present in your sample and confirm the formation of Ba₂P₂O₇.[1][6]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique provides an accurate elemental analysis to confirm if the Ba/P molar ratio is indeed 2:1.[1]
-
Thermogravimetric Analysis (TGA): TGA can be used to verify the complete decomposition of precursors by showing the absence of weight loss that would correspond to the removal of water from BaHPO₄.[1][5]
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): This combination can reveal the morphology of the particles and map the elemental distribution of Barium and Phosphorus, highlighting any inhomogeneities.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Barium Pyrophosphate, focusing on problems related to incorrect stoichiometry.
| Problem | Potential Cause | Recommended Solution | Analytical Verification |
| Presence of Barium Orthophosphate (Ba₃(PO₄)₂) impurity. | Incorrect Ba/P precursor ratio (Barium excess). | Carefully recalculate and ensure the molar ratio of Barium to Phosphorus precursors is exactly 2:1 for the target Ba₂P₂O₇.[1] | XRD will show characteristic peaks of Ba₃(PO₄)₂. Elemental analysis (e.g., ICP-OES) can confirm a Ba/P ratio greater than 2.[1] |
| High pH during precipitation synthesis. | For precipitation methods, maintain the pH of the solution below 10. A pH of 11 has been shown to favor the formation of Ba₃(PO₄)₂.[1] | XRD analysis of the product will reveal the presence of the Ba₃(PO₄)₂ phase.[1] | |
| Presence of Barium Hydrogen Phosphate (BaHPO₄) in the final product. | Incomplete thermal decomposition of the BaHPO₄ precursor. | Increase the calcination temperature or duration. The decomposition of BaHPO₄ to Ba₂P₂O₇ typically occurs at temperatures above 430°C.[1][5] | TGA of the intermediate should show a weight loss corresponding to the removal of water. XRD of the final product will show peaks corresponding to BaHPO₄.[1] |
| Broad, poorly defined peaks in XRD pattern (amorphous phase). | Insufficient calcination temperature or time. | Optimize the calcination profile by increasing the temperature (typically >600°C) and/or extending the duration to promote better crystallization.[1] | XRD will show a transition from broad humps to sharp, well-defined peaks corresponding to crystalline Ba₂P₂O₇. |
| Presence of unreacted precursors (e.g., BaCO₃). | Inhomogeneous mixing of precursors in solid-state synthesis. | Thoroughly grind the precursor powders together for an extended period to ensure intimate mixing at the molecular level. Consider wet milling to improve homogeneity.[1][7] | SEM with EDX mapping can reveal an inhomogeneous distribution of Barium and Phosphorus. XRD can detect characteristic peaks of unreacted precursors.[1][6] |
Experimental Protocols
Protocol 1: Solid-State Reaction Synthesis of α-Ba₂P₂O₇
This method involves the high-temperature reaction of solid precursors.
Materials:
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Barium Carbonate (BaCO₃)
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Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Agate mortar and pestle
-
Platinum or Alumina crucible
-
High-temperature furnace
Procedure:
-
Weigh stoichiometric amounts of high-purity BaCO₃ and (NH₄)₂HPO₄ for a 1:2 molar ratio.[3]
-
Thoroughly grind the precursors together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.[3]
-
Transfer the ground powder to a platinum crucible.
-
Place the crucible in a furnace and heat according to the following program:
-
Heat to 373 K (100 °C) and hold for 24 hours.
-
Ramp up to 573 K (300 °C) and hold for 24 hours.
-
Ramp up to 773 K (500 °C) and hold for 24 hours.[1]
-
-
Allow the furnace to cool down slowly to room temperature.
-
The resulting product will be α-Ba₂P₂O₇.
Protocol 2: Co-precipitation Synthesis of Ba₂P₂O₇
This wet-chemical method is often used for producing doped materials.
Materials:
-
Barium Chloride (BaCl₂)
-
Sodium Pyrophosphate (Na₄P₂O₇) or Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
Magnetic stirrer and stir bar
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Beakers
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Filtration apparatus (e.g., Büchner funnel)
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Drying oven
-
Furnace for calcination
Procedure:
-
Prepare separate aqueous solutions of the barium salt (e.g., BaCl₂) and the phosphate source (e.g., (NH₄)₂HPO₄) ensuring a Ba/P molar ratio of 2:1.[1]
-
Place the BaCl₂ solution in a beaker on a magnetic stirrer.
-
Slowly add the phosphate source solution dropwise to the BaCl₂ solution while stirring continuously. A white precipitate will form.[1][3]
-
Monitor and adjust the pH of the solution as needed for the specific reaction pathway. To avoid orthophosphate impurities, maintain a pH below 4.0 during this precipitation step.[1]
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Filter the precipitate using a filtration apparatus and wash it several times with deionized water to remove soluble byproducts like NaCl.[1]
-
Dry the washed precipitate in an oven at 80-120°C overnight to remove water.[1][3]
-
Calcine the dried powder in a furnace at a temperature above 600°C to ensure the formation of crystalline Ba₂P₂O₇.[1]
Data Summary
Table 1: Effect of Key Synthesis Parameters on Product Purity
| Parameter | Condition | Expected Outcome | Potential Impurity Phase |
| Ba:P Molar Ratio | 2:1 | Phase-pure Ba₂P₂O₇ | - |
| > 2:1 (Barium Excess) | Ba₂P₂O₇ with impurities | Ba₃(PO₄)₂[1] | |
| pH (Precipitation) | < 4.0 | Favors pure phosphate precipitation | - |
| > 10.0 | Promotes impurity formation | Ba₃(PO₄)₂[1] | |
| Calcination Temp. | < 430°C | Incomplete decomposition | BaHPO₄[1][5] |
| > 600°C | Well-crystallized Ba₂P₂O₇ | - |
Visualized Workflows and Logic
References
Preventing orthophosphate impurities in Barium metaphosphate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing orthophosphate impurities during the synthesis of Barium Metaphosphate.
Troubleshooting Guide: Orthophosphate Impurity Formation
This guide addresses common issues leading to the formation of barium orthophosphate (Ba₃(PO₄)₂) as an impurity in this compound (Ba(PO₃)₂) synthesis.
| Problem | Potential Cause | Recommended Solution | Analytical Verification |
| Presence of unexpected crystalline phases in the final product. | Incorrect Stoichiometry: An excess of the barium precursor (e.g., BaCO₃, BaCl₂) relative to the phosphorus precursor can lead to the formation of barium-rich phases like barium orthophosphate. | Ensure precise gravimetric and volumetric measurements of all reactants. The ideal molar ratio of Barium to Phosphorus (Ba/P) for this compound is 1:2. | X-ray Diffraction (XRD): The presence of characteristic peaks for Ba₃(PO₄)₂ alongside Ba(PO₃)₂ peaks will confirm the impurity.[1] Raman Spectroscopy: Unique vibrational modes for orthophosphate and metaphosphate allow for their distinct identification. |
| Product shows a high pH after washing and drying. | High pH during Precipitation: In wet chemical synthesis methods, a high pH (> 10) of the reaction mixture strongly favors the precipitation of barium orthophosphate over this compound precursors.[1] | Maintain the pH of the reaction solution below 10, ideally in the acidic range (pH < 7), during the precipitation step. Use dilute acids (e.g., HCl, HNO₃) or buffered solutions to control the pH. | pH Measurement: Monitor the pH of the reaction slurry in real-time using a calibrated pH meter. XRD Analysis: Correlate the pH of synthesis with the phase purity of the final product as determined by XRD. |
| Incomplete conversion to this compound after calcination. | Inadequate Calcination Temperature or Duration: The thermal decomposition of precursors like Barium Dihydrogen Phosphate (B84403) (Ba(H₂PO₄)₂) may be incomplete if the temperature is too low or the heating time is too short, potentially leaving unreacted starting materials or intermediate phases that can convert to orthophosphates upon further reaction. | For the thermal decomposition of Ba(H₂PO₄)₂, ensure a calcination temperature of at least 500°C. A typical procedure involves a multi-step heating process to first remove water and then induce the condensation to metaphosphate. | Thermogravimetric Analysis (TGA): TGA of the precursor can determine the optimal decomposition temperature. XRD Analysis: Analyze the product after calcination to ensure the complete conversion to the Ba(PO₃)₂ phase. |
| Product is difficult to purify. | Hydrolysis of Metaphosphate: this compound can slowly hydrolyze to orthophosphate in the presence of water, especially under neutral or basic conditions. Prolonged washing with large volumes of neutral or basic water can introduce this impurity. | Minimize the duration of washing steps. Use slightly acidified water (e.g., pH 4-5) for washing to suppress hydrolysis. Dry the product thoroughly and promptly after washing. | Raman Spectroscopy: Can detect the presence of orthophosphate on the surface of metaphosphate particles resulting from hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of orthophosphate impurities in this compound synthesis?
A1: The most common cause is a high pH during precipitation in wet chemical synthesis methods. A pH above 10 strongly favors the formation of barium orthophosphate. Another frequent cause is an incorrect stoichiometric ratio of barium to phosphorus precursors, with an excess of barium leading to the formation of the barium-rich orthophosphate phase.
Q2: How can I detect the presence of orthophosphate impurities in my this compound sample?
A2: The most definitive method is X-ray Diffraction (XRD). This compound and barium orthophosphate have distinct crystallographic structures, resulting in unique diffraction patterns that allow for their identification and quantification. Raman spectroscopy is another powerful technique that can distinguish between the phosphate species based on their characteristic vibrational modes. For a quantitative measure of soluble orthophosphate, a colorimetric method involving the formation of a phosphomolybdate complex can be used.
Q3: Can I remove orthophosphate impurities after the synthesis is complete?
A3: Removal of orthophosphate impurities can be challenging due to the similar insolubility of both this compound and barium orthophosphate in water. However, this compound is known to be soluble in acidic solutions.[2] A potential purification strategy involves selective leaching with a dilute acid. Since barium orthophosphate also shows some solubility in acid, the conditions (acid concentration, temperature, and time) must be carefully controlled to preferentially dissolve the metaphosphate, which can then be recovered by reprecipitation under controlled pH, leaving the less soluble orthophosphate behind. This process requires empirical optimization.
Q4: What is the ideal pH for precipitating this compound precursors to avoid orthophosphate formation?
A4: To minimize the formation of barium orthophosphate, the precipitation should be carried out in a neutral to acidic pH range. A pH below 10 is essential, with a pH below 7 being preferable.[1]
Q5: Does the calcination temperature affect the formation of orthophosphate impurities?
A5: Yes, indirectly. If the synthesis proceeds via a precursor like barium dihydrogen phosphate (Ba(H₂PO₄)₂), an insufficient calcination temperature or time may lead to incomplete decomposition. The remaining precursor or intermediate phases could potentially react to form undesired byproducts, including orthophosphate, or the intended metaphosphate phase may not form completely. A calcination temperature of at least 500°C is generally required for the conversion to this compound.
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound via Thermal Decomposition
This protocol focuses on the thermal decomposition of barium dihydrogen phosphate, a method known to produce high-purity this compound when stoichiometry and thermal processing are carefully controlled.
1. Preparation of Barium Dihydrogen Phosphate (Ba(H₂PO₄)₂):
-
Prepare aqueous solutions of a soluble barium salt (e.g., BaCl₂ or Ba(NO₃)₂) and phosphoric acid (H₃PO₄) with a precise Ba:P molar ratio of 1:2.
-
Slowly add the phosphoric acid solution to the barium salt solution with vigorous stirring.
-
A white precipitate of Ba(H₂PO₄)₂ will form.
-
Age the precipitate in the mother liquor for 24 hours at room temperature to improve crystallinity.
-
Filter the precipitate and wash it three times with deionized water, followed by a final wash with ethanol.
-
Dry the washed precipitate in an oven at 80°C for 24 hours.
2. Thermal Decomposition to this compound (Ba(PO₃)₂):
-
Place the dried Ba(H₂PO₄)₂ powder in a ceramic crucible.
-
Heat the crucible in a muffle furnace according to the following temperature program:
-
Ramp to 120°C and hold for 2 hours to remove residual water.
-
Ramp to 300°C and hold for 4 hours to initiate dehydration and condensation.
-
Ramp to 500°C and hold for 6 hours for complete conversion to this compound.
-
-
Allow the furnace to cool slowly to room temperature.
-
The resulting white powder is high-purity this compound.
Protocol 2: Colorimetric Determination of Orthophosphate Impurity
This protocol provides a method for quantifying trace amounts of soluble orthophosphate.
1. Reagent Preparation:
-
Molybdate (B1676688) Reagent: Dissolve ammonium (B1175870) molybdate and potassium antimony tartrate in dilute sulfuric acid.
-
Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid in deionized water.
-
Combined Reagent: Mix the molybdate reagent and ascorbic acid solution. This reagent is stable for only a few hours.
-
Standard Phosphate Solution: Prepare a stock solution of known concentration from potassium dihydrogen phosphate (KH₂PO₄). Create a series of calibration standards by diluting the stock solution.
2. Sample Preparation:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of dilute hydrochloric acid.
-
Neutralize the solution carefully with a dilute NaOH solution to a pH of approximately 7.
-
Filter the solution to remove any insoluble material.
3. Measurement:
-
Add the combined reagent to the calibration standards and the prepared sample solution.
-
Allow the color to develop for 10-30 minutes. A blue color will form, with the intensity proportional to the orthophosphate concentration.
-
Measure the absorbance of the standards and the sample at 880 nm using a spectrophotometer.
-
Construct a calibration curve from the standards and determine the concentration of orthophosphate in the sample.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting logic for identifying the source of orthophosphate impurities.
References
Technical Support Center: Optimizing Thermal Stability of Barium Metaphosphate Glass with BaO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the thermal stability of barium metaphosphate glass through the addition of Barium Oxide (BaO).
Frequently Asked Questions (FAQs)
Q1: What is the role of BaO in this compound glass?
A1: BaO acts as a network modifier in the phosphate (B84403) glass structure. The Ba²⁺ ions from BaO interrupt the P-O-P (bridging oxygen) bonds in the phosphate chains, leading to the formation of P-O⁻ (non-bridging oxygen) sites. This process is known as depolymerization of the glass network. This structural change results in a more tightly packed and cross-linked glass network.
Q2: How does the addition of BaO affect the thermal stability of the glass?
A2: The addition of BaO generally enhances the thermal stability of this compound glass. This is observed as an increase in the glass transition temperature (Tg) and the crystallization onset temperature (Tx). The increase in these temperatures indicates that more thermal energy is required to induce mobility in the glass network and to initiate crystallization, respectively.
Q3: What is the thermal stability parameter (ΔT) and how is it influenced by BaO?
A3: The thermal stability parameter, ΔT, is defined as the difference between the crystallization onset temperature (Tx) and the glass transition temperature (Tg), i.e., ΔT = Tx - Tg. A larger ΔT value indicates a greater resistance to crystallization upon heating, signifying higher thermal stability. The addition of BaO typically leads to an increase in ΔT, making the glass more stable against devitrification during processing.
Q4: Can the addition of BaO affect the chemical durability of the glass?
A4: Yes, the incorporation of BaO can improve the chemical durability of phosphate glasses. The formation of stronger Ba-O bonds compared to P-O-P bonds and the reduction of easily hydrated P-O-P linkages contribute to increased resistance to aqueous corrosion.
Q5: Are there any limitations to the amount of BaO that can be added?
A5: Yes, there is a limit to the amount of BaO that can be incorporated while maintaining a stable amorphous glass structure. Exceeding this limit can lead to a higher tendency for crystallization during the melt-quenching process, making it difficult to form a homogenous glass. The specific limit depends on the overall composition of the glass system.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of this compound glasses with BaO.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Crystallization During Melt-Quenching | 1. Cooling rate is too slow. 2. Melting temperature is too low or melting time is insufficient, leading to an inhomogeneous melt. 3. BaO concentration is too high, exceeding the glass-forming limit. 4. Contamination from the crucible. | 1. Increase the cooling rate by pouring the melt onto a pre-cooled metal plate (e.g., copper or stainless steel). 2. Ensure the melting temperature is sufficiently high to achieve a homogenous, fluid melt. Increase the melting time if necessary and gently swirl the crucible to promote homogeneity. 3. Reduce the molar percentage of BaO in the batch composition. 4. Use a high-purity, non-reactive crucible material such as platinum or a suitable ceramic that does not react with the phosphate melt. |
| Inconsistent Glass Transition Temperature (Tg) in DSC/DTA Measurements | 1. Inconsistent heating rates between measurements. 2. Different thermal histories of the glass samples. 3. Poor thermal contact between the sample and the DSC/DTA pan. 4. Sample weight is too small or too large. | 1. Use a consistent heating rate (e.g., 10 °C/min) for all measurements to ensure comparability. 2. To erase thermal history, heat the sample above its Tg, hold for a few minutes, and then cool at a controlled rate before the measurement scan. 3. Ensure the glass sample is flat and in good contact with the bottom of the pan. For powdered samples, gently flatten the powder to ensure uniform heat transfer. 4. Use a sample weight within the recommended range for your instrument (typically 10-20 mg). |
| Broad or Unclear Peaks in XRD Pattern | 1. The sample is amorphous, which is expected for a glass. 2. The sample contains very small crystallites (nanocrystals). 3. Poor sample preparation. | 1. A broad hump in the XRD pattern is characteristic of an amorphous material. This confirms the glassy state of your sample. 2. If nanocrystallization is suspected, Transmission Electron Microscopy (TEM) can be used for confirmation. 3. Ensure the sample is ground to a fine, uniform powder and packed smoothly into the sample holder to minimize surface roughness and preferred orientation effects. |
| Hygroscopic or "Sticky" Glass Surface | 1. Phosphate glasses are inherently hygroscopic. 2. High humidity in the storage environment. | 1. This is a known characteristic of many phosphate-based glasses. 2. Store the glass samples in a desiccator with a drying agent (e.g., silica (B1680970) gel) immediately after preparation to minimize moisture absorption. |
Experimental Protocols
Synthesis of this compound Glass by Melt-Quenching
Objective: To synthesize a series of this compound glasses with varying BaO content.
Materials:
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Phosphorus pentoxide (P₂O₅)
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Barium carbonate (BaCO₃) or Barium oxide (BaO)
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High-purity alumina (B75360) or platinum crucible
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Electric furnace with temperature control
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Stainless steel or copper plate for quenching
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Mortar and pestle (agate or alumina)
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Desiccator
Procedure:
-
Batch Calculation: Calculate the required weights of P₂O₅ and BaCO₃ (or BaO) to achieve the desired molar compositions. Note: If using BaCO₃, account for the loss of CO₂ during melting.
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Mixing: Thoroughly mix the calculated amounts of the precursor powders in a mortar and pestle to ensure a homogenous batch.
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Melting:
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Transfer the mixed batch into a high-purity alumina or platinum crucible.
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Place the crucible in a pre-heated electric furnace.
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Slowly ramp the temperature to the desired melting temperature (typically 1100-1300 °C, depending on the composition).
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Hold the melt at this temperature for 1-2 hours to ensure complete decomposition of the carbonate (if used) and to achieve a homogenous, bubble-free liquid. Gently swirling the crucible periodically can aid in homogenization.
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-
Quenching:
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Quickly remove the crucible from the furnace.
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Pour the molten glass onto a pre-heated stainless steel or copper plate.
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Immediately press the melt with another metal plate to obtain a flat glass disc of uniform thickness. This rapid cooling (quenching) is crucial to prevent crystallization.
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-
Annealing: To relieve internal stresses, transfer the quenched glass to an annealing furnace pre-heated to a temperature just below the estimated glass transition temperature (Tg). Hold for several hours and then slowly cool to room temperature.
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Storage: Store the prepared glass samples in a desiccator to prevent moisture absorption.
Characterization of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), crystallization onset temperature (Tx), and peak crystallization temperature (Tc) of the prepared glasses.
Equipment and Materials:
-
Differential Scanning Calorimeter (DSC)
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Aluminum or platinum DSC pans and lids
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Glass samples (powdered or small, flat pieces)
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Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation: Weigh 10-20 mg of the glass sample into a DSC pan. If the sample is in bulk form, use a small, flat piece that sits (B43327) flat at the bottom of the pan. If powdered, gently press the powder to ensure good thermal contact.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected Tg (e.g., 100 °C).
-
Ramp the temperature at a constant heating rate (typically 10 °C/min) to a temperature well above the expected crystallization temperature.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determine the Tg as the midpoint of the endothermic shift in the heat flow curve.
-
Crystallization Onset Temperature (Tx): Determine the Tx as the temperature at which the exothermic crystallization peak begins to deviate from the baseline.
-
Peak Crystallization Temperature (Tc): Determine the Tc as the temperature at the maximum of the exothermic crystallization peak.
-
Thermal Stability Parameter (ΔT): Calculate ΔT as the difference between Tx and Tg (ΔT = Tx - Tg).
-
Structural Analysis by X-Ray Diffraction (XRD)
Objective: To confirm the amorphous nature of the synthesized glasses.
Equipment and Materials:
-
X-Ray Diffractometer with a Cu Kα radiation source
-
Glass samples (finely powdered)
-
Sample holder (low-background, e.g., zero-diffraction silicon)
Procedure:
-
Sample Preparation: Grind a small portion of the glass sample into a fine, homogenous powder using an agate mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto the sample holder, ensuring a flat and smooth surface.
-
Instrument Setup:
-
Place the sample holder in the XRD instrument.
-
Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). A typical scan range for amorphous materials is 10-80° (2θ).
-
-
Data Acquisition: Run the XRD scan.
-
Data Analysis: Analyze the resulting diffraction pattern. The absence of sharp Bragg peaks and the presence of a broad halo or hump are characteristic of an amorphous (glassy) material.
Quantitative Data
The following table summarizes the effect of increasing BaO content on the thermal properties of a representative this compound glass system. Note that the exact values can vary depending on the specific composition and experimental conditions.
| Glass Composition (mol%) | Tg (°C) | Tx (°C) | ΔT (Tx - Tg) (°C) |
| 50P₂O₅ - 50BaO | ~480 | ~590 | ~110 |
| 45P₂O₅ - 55BaO | ~510 | ~630 | ~120 |
| 40P₂O₅ - 60BaO | ~540 | ~670 | ~130 |
Data compiled from various sources for illustrative purposes.
Visualization
The following diagram illustrates the logical relationship between the addition of BaO and the enhanced thermal stability of this compound glass.
Caption: Effect of BaO on the thermal stability of this compound glass.
Technical Support Center: Catalytic Conversion of Barium Sulfate to Barium Metaphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step catalytic conversion of Barium Sulfate (B86663) (BaSO₄) to Barium Metaphosphate (Ba(PO₃)₂). Given the absence of a direct catalytic conversion pathway in readily available literature, this guide addresses the challenges of a plausible multi-step synthesis route.
Frequently Asked Questions (FAQs)
Q1: Is there a direct, one-step catalytic conversion of Barium Sulfate to this compound?
A1: Currently, there is no widely documented or established single-step catalytic process for the direct conversion of BaSO₄ to Ba(PO₃)₂. The inherent stability of Barium Sulfate makes its direct conversion challenging. The most feasible approach involves a multi-step process, typically starting with the reduction of BaSO₄ to a more reactive intermediate like Barium Sulfide (B99878) (BaS).
Q2: What is the most common intermediate compound in the conversion of Barium Sulfate?
A2: Barium Sulfide (BaS) is the most common intermediate.[1][2] Barium Sulfate is typically reduced at high temperatures using a reducing agent to produce Barium Sulfide, which is water-soluble and can be more easily converted to other barium salts.[1]
Q3: Why is the reduction of Barium Sulfate to Barium Sulfide a necessary first step?
A3: Barium Sulfate is highly insoluble and chemically inert, making it a poor starting material for many chemical reactions.[3] Converting it to the water-soluble Barium Sulfide allows for subsequent reactions in an aqueous phase to produce other barium compounds, which can then be reacted to form this compound.[1]
Q4: What are the primary safety concerns when handling Barium Sulfide?
A4: Barium Sulfide, unlike Barium Sulfate, is water-soluble and therefore toxic.[1] When it reacts with acids, it can release toxic hydrogen sulfide (H₂S) gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Q5: What methods can be used to prepare this compound from a Barium salt intermediate?
A5: this compound can be prepared by reacting a soluble barium salt, such as Barium Chloride (BaCl₂), with Sodium Metaphosphate (NaPO₃) in an aqueous solution.[4] Another method involves the reaction of Barium Carbonate (BaCO₃) with Metaphosphoric Acid (HPO₃).[4]
Troubleshooting Guides
Problem Area 1: Inefficient Reduction of Barium Sulfate to Barium Sulfide
| Symptom | Potential Cause | Suggested Solution |
| Low yield of BaS | Insufficient reaction temperature. The carbothermal reduction of BaSO₄ typically requires high temperatures, often in the range of 800-1200°C.[2][5] | Increase the furnace temperature in increments of 50°C, monitoring the reaction progress at each step. |
| Incomplete mixing of reactants. Poor contact between BaSO₄ and the reducing agent (e.g., carbon) will lead to an incomplete reaction.[5] | Ensure homogenous mixing of the powdered reactants before heating. Consider ball milling to improve contact between the particles. | |
| Inadequate amount of reducing agent. A stoichiometric excess of the reducing agent is often required to drive the reaction to completion. | Increase the molar ratio of the reducing agent to BaSO₄. Common ratios in carbothermal reduction are often greater than the stoichiometric requirement of 4:1 (C:BaSO₄). | |
| Presence of unreacted BaSO₄ in the product | Reaction time is too short. | Increase the residence time of the reactants in the high-temperature zone of the furnace. |
| Deactivation of the catalyst (if used). | If using a catalyst, such as zinc oxide, ensure it is not poisoned by impurities in the reactants.[6] Consider catalyst regeneration or using a fresh batch. |
Problem Area 2: Difficulty in Converting Barium Sulfide to a Barium Salt Intermediate (e.g., BaCO₃)
| Symptom | Potential Cause | Suggested Solution |
| Low yield of BaCO₃ precipitate | Incomplete dissolution of BaS. | Ensure the BaS produced from the reduction step is fully dissolved in water before proceeding with the precipitation reaction. |
| Incorrect pH of the solution. The precipitation of BaCO₃ is pH-dependent. | Adjust the pH of the Barium Sulfide solution to optimize the precipitation of Barium Carbonate upon the addition of a carbonate source (e.g., Na₂CO₃). | |
| Formation of undesirable byproducts | Oxidation of Barium Sulfide. BaS can oxidize in the presence of air to form other barium-sulfur compounds. | Perform the dissolution and reaction of BaS under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem Area 3: Challenges in the Final Conversion to this compound
| Symptom | Potential Cause | Suggested Solution |
| Low yield of Ba(PO₃)₂ | Incorrect stoichiometry of reactants. | Carefully control the molar ratio of the barium salt (e.g., BaCl₂) to the metaphosphate source (e.g., NaPO₃). |
| pH of the reaction medium is not optimal for precipitation. | Adjust the pH of the reaction mixture to ensure complete precipitation of this compound. | |
| Product is not pure Ba(PO₃)₂ | Co-precipitation of other phosphate (B84403) species. The formation of different barium phosphates (e.g., orthophosphates, pyrophosphates) is possible depending on the reaction conditions. | Strictly control the reaction temperature, pH, and the nature of the phosphate reactant. Use a metaphosphate source to favor the formation of this compound.[4] |
| Incomplete conversion of the intermediate barium salt. | Ensure the intermediate barium salt is fully dissolved before adding the phosphate reactant to avoid a mixture of products. |
Experimental Protocols
1. Carbothermal Reduction of Barium Sulfate to Barium Sulfide
-
Materials: Barium Sulfate (BaSO₄) powder, activated carbon powder, tube furnace, ceramic boat.
-
Procedure:
-
Thoroughly mix BaSO₄ and activated carbon in a molar ratio of 1:4.
-
Place the mixture in a ceramic boat and insert it into the center of a tube furnace.
-
Heat the furnace to a temperature between 900°C and 1100°C under an inert atmosphere (e.g., nitrogen).
-
Maintain the temperature for 1-2 hours.
-
Allow the furnace to cool to room temperature under the inert atmosphere.
-
The resulting solid product is primarily Barium Sulfide (BaS).
-
2. Conversion of Barium Sulfide to Barium Carbonate
-
Materials: Barium Sulfide (product from step 1), Sodium Carbonate (Na₂CO₃), deionized water, beaker, magnetic stirrer.
-
Procedure:
-
Dissolve the crude Barium Sulfide in deionized water with stirring.
-
Filter the solution to remove any insoluble impurities (e.g., unreacted carbon).
-
Slowly add a stoichiometric amount of Sodium Carbonate solution to the Barium Sulfide solution while stirring.
-
A white precipitate of Barium Carbonate (BaCO₃) will form.
-
Continue stirring for 1 hour to ensure complete precipitation.
-
Filter the precipitate and wash it several times with deionized water to remove soluble impurities.
-
Dry the Barium Carbonate precipitate in an oven.
-
3. Synthesis of this compound from Barium Carbonate
-
Materials: Barium Carbonate (product from step 2), Metaphosphoric Acid (HPO₃), deionized water, beaker, magnetic stirrer.
-
Procedure:
-
Create a slurry of Barium Carbonate in deionized water.
-
Slowly add a stoichiometric amount of Metaphosphoric Acid to the slurry with constant stirring.[4]
-
The reaction will produce this compound (Ba(PO₃)₂), carbon dioxide, and water.[4]
-
Continue stirring until the effervescence of CO₂ ceases.
-
Filter the this compound precipitate.
-
Wash the precipitate with deionized water and dry it thoroughly.
-
Visualizations
Caption: Multi-step conversion workflow from BaSO₄ to Ba(PO₃)₂.
Caption: Troubleshooting logic for low yield in Ba(PO₃)₂ synthesis.
References
- 1. Barium sulfate - Wikipedia [en.wikipedia.org]
- 2. Portable Document Format (PDF) [enviro.vgtu.lt]
- 3. What is the mechanism of Barium Sulfate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Study of thermal reduction of barium sulphate for barium sulphide preparation | International Conference “Environmental Engineering” [conferences.vilniustech.lt]
- 6. sid.ir [sid.ir]
Technical Support Center: Enhancing Quantum Efficiency of Sm³⁺ Doped Barium Metaphosphate Glass
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the quantum efficiency of Samarium (Sm³⁺) doped Barium metaphosphate glass.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low quantum efficiency in my Sm³⁺ doped this compound glass?
A1: Low quantum efficiency in Sm³⁺ doped glasses can stem from several factors. The most common issues include:
-
Concentration Quenching: At higher concentrations of Sm³⁺ ions, the distance between them decreases, leading to non-radiative energy transfer and a reduction in luminescence.[1][2]
-
Presence of Hydroxyl (OH⁻) Groups: OH⁻ groups in the glass matrix are efficient quenchers of rare-earth ion luminescence.
-
Host Glass Composition: The local environment of the Sm³⁺ ions, influenced by the glass composition (e.g., the ratio of network formers like P₂O₅ to modifiers like BaO and Na₂O), significantly impacts their emission properties.[1][2]
-
Cross-Relaxation: Energy transfer between adjacent Sm³⁺ ions can lead to non-radiative decay, reducing the overall quantum efficiency.[3]
Q2: How can I reduce the impact of hydroxyl (OH⁻) groups on luminescence?
A2: Dehydroxylation of the glass during synthesis is a critical step. This is typically achieved by performing a second melting of the glass in a controlled atmosphere, such as under a constant nitrogen (N₂) flow, which helps to break down and remove the P-O-H stretching vibrations.[1][2] Fourier-transform infrared (FTIR) spectroscopy can be used to verify the reduction of the OH⁻ absorption band, confirming the effectiveness of the dehydroxylation process.[1]
Q3: What is the role of co-dopants in improving the quantum efficiency?
A3: Co-dopants can significantly enhance the quantum efficiency of Sm³⁺ through two primary mechanisms:
-
Sensitization: A co-dopant, known as a sensitizer (B1316253) (e.g., Bi³⁺, Gd³⁺), absorbs excitation energy and then transfers it non-radiatively to the Sm³⁺ ions (the activator).[4][5] This process, known as resonance energy transfer, increases the effective absorption cross-section of Sm³⁺, leading to enhanced emission.[4]
-
Local Field Enhancement: The incorporation of metallic nanoparticles, such as silver (Ag), can enhance luminescence.[6][7] The surface plasmon resonance (SPR) of these nanoparticles creates a strong local electric field around the Sm³⁺ ions, which can increase their radiative decay rate and, consequently, the quantum efficiency.[6]
Q4: How does the concentration of Sm₂O₃ affect the luminescence lifetime?
A4: As the concentration of Sm₂O₃ increases, the experimental lifetime of the ⁴G₅/₂ energy level of Sm³⁺ typically decreases.[1][2] This is primarily due to the increased probability of energy transfer mechanisms, such as cross-relaxation between neighboring Sm³⁺ ions, which provides a non-radiative decay path.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Luminescence Intensity | 1. High concentration of Sm³⁺ leading to quenching. 2. Presence of OH⁻ groups in the glass matrix. 3. Inefficient excitation of Sm³⁺ ions. 4. Unfavorable local environment for Sm³⁺. | 1. Optimize the Sm₂O₃ concentration. Prepare a series of samples with varying concentrations to identify the optimal doping level. 2. Implement a dehydroxylation step in your synthesis protocol.[1][2] 3. Consider co-doping with a sensitizer like Bi³⁺ to improve energy transfer to Sm³⁺.[4] 4. Modify the glass host composition, for example, by adjusting the BaO/Na₂O ratio, to alter the ligand field around the Sm³⁺ ions.[1][2] |
| Observed Emission Color is Not the Desired Reddish-Orange | 1. Presence of impurities in the raw materials. 2. Incorrect excitation wavelength. | 1. Use high-purity precursor materials for glass synthesis. 2. Ensure the excitation wavelength corresponds to a strong absorption band of Sm³⁺ (e.g., around 401-403 nm for the ⁶H₅/₂ → ⁶P₃/₂ or ⁴F₇/₂ transitions).[4][8] |
| Non-Exponential Luminescence Decay Curve | 1. Presence of energy transfer processes between Sm³⁺ ions. 2. Inhomogeneous distribution of Sm³⁺ ions within the glass matrix. | 1. This is often expected, especially at higher dopant concentrations, and indicates cross-relaxation. Analyze the decay curve using models like the Inokuti-Hirayama model to understand the nature of the energy transfer.[9] 2. Ensure a homogeneous melt during synthesis by allowing sufficient melting time and temperature. A second melting can also improve homogeneity.[1] |
Data Presentation
Table 1: Effect of BaO Substitution on Thermal and Optical Properties of Sm³⁺ Doped Sodium this compound Glass
| BaO Content (mol%) | Glass Transition Temperature (Tg) (°C) | Dilatometric Softening Temperature (Td) (°C) | Refractive Index (n) |
| 20 | Increases with BaO content | Increases with BaO content | Increases with BaO content |
| 25 | Increases with BaO content | Increases with BaO content | Increases with BaO content |
| 30 | Increases with BaO content | Increases with BaO content | Increases with BaO content |
| 35 | Increases with BaO content | Increases with BaO content | Increases with BaO content |
| 40 | Increases with BaO content | Increases with BaO content | Increases with BaO content |
Note: The general trend observed is an increase in these parameters with increasing BaO substitution for Na₂O, which strengthens the glass network.[1][2]
Table 2: Influence of Bi³⁺ Co-doping on the Emission Intensity of Sm³⁺ in a Phosphate Glass
| Bi³⁺ Concentration (mol%) | Relative Sm³⁺ Emission Intensity |
| 0.0 | Baseline |
| 0.1 | Enhanced |
| 0.5 | Further Enhanced |
| 1.0 | Maximum Enhancement |
| 1.5 | Decreased (Concentration Quenching of Bi³⁺-Bi³⁺ interactions) |
Note: The emission intensity of Sm³⁺ is considerably enhanced with the addition of Bi³⁺ up to an optimal concentration (1.0 mol%), after which quenching effects are observed.[4]
Experimental Protocols
Protocol 1: Synthesis of Sm³⁺ Doped this compound Glass via Melt Quenching
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Batch Preparation:
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Accurately weigh high-purity reagent-grade chemicals such as Na₂CO₃, BaCO₃, (NH₄)₂HPO₄, and Sm₂O₃ in the desired molar proportions.[1]
-
Thoroughly mix the powders in a porcelain crucible to ensure homogeneity.
-
-
Calcination:
-
Slowly heat the crucible containing the batch mixture in a furnace overnight to 450 °C. This step helps to decompose the carbonates and phosphates gradually.[1]
-
-
First Melting:
-
Transfer the calcined batch to a high-temperature furnace and melt for 2 hours at a temperature between 900-1100 °C, depending on the specific composition.[1]
-
-
Quenching:
-
Pour the molten glass onto a preheated brass plate and press it with another plate to obtain a glass of uniform thickness.
-
-
Dehydroxylation (Second Melting):
-
Place approximately 5g of the quenched glass into a graphite (B72142) crucible.
-
Heat the glass in a tube furnace at 750 °C for 6 hours under a constant flow of nitrogen gas to remove residual hydroxyl groups.[1][2]
-
-
Annealing:
-
Anneal the final glass sample at a temperature near its glass transition temperature (Tg) for several hours to relieve internal stresses, then cool it slowly to room temperature.
-
Protocol 2: Incorporation of Silver Nanoparticles (Ag NPs)
-
Doping with Silver: Introduce a silver-containing compound (e.g., AgNO₃ or AgCl) into the initial batch of raw materials.[7]
-
Melt Quenching: Follow the standard melt quenching and annealing procedure as described in Protocol 1. At this stage, silver is typically present as Ag⁺ ions within the glass matrix.
-
Heat Treatment: To induce the formation of Ag NPs, heat-treat the annealed glass sample at a temperature above the glass transition temperature for a controlled period. The temperature and duration of this treatment will influence the size and distribution of the resulting nanoparticles.[7] The formation of Ag NPs is due to the reduction of Ag⁺ ions to Ag⁰, which then aggregate.[10]
Visualizations
Caption: Experimental workflow for the synthesis of Sm³⁺ doped this compound glass.
Caption: Energy transfer mechanism from a sensitizer (Bi³⁺) to an activator (Sm³⁺).
Caption: Factors influencing the quantum efficiency of Sm³⁺ doped glass.
References
- 1. Influence of barium substitution on the physical, thermal, optical and luminescence properties of Sm3+-doped metaphosphate glasses for reddish orange light applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. Photoluminescence and Energy Transfer Process in Bi3+/Sm3+ Co-Doped Phosphate Zinc Lithium Glasses [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dept.npru.ac.th [dept.npru.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Precipitation of Barium Phosphates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of barium phosphates.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on the precipitation of barium phosphates?
The pH of the solution is a critical factor that dictates both the solubility of barium phosphates and the specific type of barium phosphate (B84403) species that precipitates. Generally, the solubility of barium phosphate increases as the pH decreases (becomes more acidic). This is because the phosphate ions in solution exist in different protonated forms depending on the pH, which in turn affects their reactivity with barium ions.
Q2: What are the different species of barium phosphate that can precipitate at different pH values?
The composition of the barium phosphate precipitate is highly dependent on the solution's pH. In neutral to slightly acidic conditions, barium hydrogen phosphate (BaHPO₄) is the predominant species formed. As the pH becomes more alkaline (basic), the less soluble tribarium phosphate (Ba₃(PO₄)₂) will precipitate.
Q3: How does the speciation of phosphate in solution influence precipitation?
Phosphoric acid (H₃PO₄) is a polyprotic acid, meaning it can donate three protons. The dominant phosphate species in solution changes with pH, as shown in the table below. The availability of the unprotonated phosphate ion (PO₄³⁻) increases at higher pH, favoring the precipitation of the highly insoluble Ba₃(PO₄)₂.
Data Presentation
Table 1: Dominant Phosphate Species at Different pH Ranges
| pH Range | Dominant Phosphate Species | Chemical Formula |
| < 2.1 | Phosphoric Acid | H₃PO₄ |
| 2.1 - 7.2 | Dihydrogen Phosphate | H₂PO₄⁻ |
| 7.2 - 12.3 | Hydrogen Phosphate | HPO₄²⁻ |
| > 12.3 | Phosphate | PO₄³⁻ |
Source: Adapted from various chemical sources.
Table 2: Qualitative Effect of pH on Barium Phosphate Solubility and Precipitate Composition
| pH Condition | Expected Solubility | Predominant Precipitate |
| Acidic (e.g., pH < 6) | Higher | Minimal precipitation, likely BaHPO₄ if any |
| Neutral (e.g., pH ~ 7) | Moderate | Barium Hydrogen Phosphate (BaHPO₄) |
| Alkaline (e.g., pH > 8) | Lower | Tribarium Phosphate (Ba₃(PO₄)₂) |
Experimental Protocols
Protocol for Precipitation of Barium Phosphates at Controlled pH
This protocol outlines a general procedure for precipitating barium phosphates at a specific target pH.
Materials:
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Barium chloride (BaCl₂) solution (e.g., 0.1 M)
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Sodium phosphate (Na₃PO₄) or sodium hydrogen phosphate (Na₂HPO₄) solution (e.g., 0.1 M)
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Hydrochloric acid (HCl) solution (e.g., 0.1 M) for pH adjustment
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH adjustment
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pH meter and probe
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Magnetic stirrer and stir bar
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Beakers and graduated cylinders
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Filtration apparatus (e.g., Büchner funnel, filter paper)
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Drying oven
Procedure:
-
Preparation of Reactant Solutions: Prepare aqueous solutions of a barium salt (e.g., BaCl₂) and a phosphate salt (e.g., Na₂HPO₄) of known concentrations.
-
pH Adjustment of Phosphate Solution:
-
Place the phosphate solution in a beaker with a magnetic stir bar.
-
Immerse a calibrated pH probe into the solution.
-
Slowly add dilute HCl or NaOH to adjust the pH to the desired level for the experiment (e.g., pH 7 for BaHPO₄ or pH 10-12 for Ba₃(PO₄)₂). Monitor the pH continuously.
-
-
Initiation of Precipitation:
-
While stirring the pH-adjusted phosphate solution, slowly add the barium chloride solution dropwise.
-
A white precipitate should begin to form.
-
-
Equilibration and Digestion:
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After the complete addition of the barium chloride solution, continue stirring for a set period (e.g., 1-2 hours) to allow the precipitation reaction to reach equilibrium. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.
-
Monitor the pH throughout this period and make minor adjustments with HCl or NaOH if necessary to maintain the target pH.
-
-
Isolation and Washing of the Precipitate:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities. Repeat the washing step 2-3 times.
-
-
Drying and Characterization:
-
Carefully transfer the filtered precipitate to a pre-weighed watch glass or drying dish.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
The dried precipitate can then be characterized using techniques such as X-ray Diffraction (XRD) to confirm its crystalline phase.
-
Mandatory Visualization
Caption: Experimental workflow for the pH-controlled precipitation of barium phosphates.
Troubleshooting Guides
Issue 1: No precipitate forms, or the amount of precipitate is less than expected.
| Possible Cause | Troubleshooting Step |
| pH is too low (acidic) | The solubility of barium phosphates increases significantly in acidic conditions. Verify the pH of your reaction mixture. If it is too low, adjust it upwards with a dilute base like NaOH. |
| Reactant concentrations are too low | The product of the ion concentrations may not have exceeded the solubility product constant (Ksp). Increase the concentration of one or both of the reactant solutions. |
| Incomplete dissolution of starting materials | Ensure that your stock solutions of barium chloride and sodium phosphate are fully dissolved before mixing. |
Issue 2: The precipitate is very fine and difficult to filter.
| Possible Cause | Troubleshooting Step |
| Rapid addition of reactants | Adding the barium solution too quickly can lead to the formation of a large number of small nuclei, resulting in a fine precipitate. Add the barium solution more slowly and with vigorous stirring. |
| Insufficient digestion time | "Digesting" the precipitate by stirring it in the mother liquor for an extended period (e.g., several hours or overnight) can promote the growth of larger, more easily filterable crystals through a process called Ostwald ripening. |
| Inappropriate temperature | Increasing the temperature during digestion can sometimes improve the crystallinity and particle size of the precipitate. |
Issue 3: The composition of the precipitate is not what was expected (e.g., a mixture of phases).
| Possible Cause | Troubleshooting Step |
| Poor pH control | The pH of the solution may have drifted during the precipitation process. Use a pH buffer or ensure continuous and careful monitoring and adjustment of the pH throughout the experiment. |
| Localized high concentrations of reactants | Inadequate mixing can lead to localized areas of high supersaturation, which may result in the precipitation of a different phase. Ensure vigorous and uniform stirring throughout the addition of the barium solution. |
| Presence of interfering ions | Other ions in your solution could co-precipitate or alter the solubility of the desired barium phosphate species. Use high-purity water and reagents. |
Issue 4: The pH of the solution is unstable and difficult to control.
| Possible Cause | Troubleshooting Step |
| Reaction is consuming or releasing protons | The formation of different phosphate species can involve the uptake or release of H⁺ ions, causing the pH to change. Use a suitable buffer system that is effective at your target pH and does not interfere with the precipitation reaction. |
| Inaccurate pH probe calibration | Ensure your pH meter is properly calibrated with fresh buffer standards before starting the experiment. |
Technical Support Center: Thermal Decomposition of BaHPO₄ Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of barium hydrogen phosphate (B84403) (BaHPO₄).
Troubleshooting Guide
This guide addresses common issues encountered during the thermal decomposition of BaHPO₄ to synthesize barium pyrophosphate (Ba₂P₂O₇).
Issue 1: Incomplete decomposition of BaHPO₄, confirmed by characterization techniques (e.g., XRD, FTIR).
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature: The furnace temperature did not reach the required decomposition temperature or was not held for a sufficient duration. The decomposition of BaHPO₄ starts above 370°C and is typically completed by 430°C.[1] | Verify the furnace's temperature calibration. Ensure the setpoint temperature is within the recommended range (e.g., 450-500°C to provide a margin of safety) and that the dwell time is adequate (e.g., 2-4 hours). |
| High Heating Rate: A rapid heating rate can lead to non-uniform temperature distribution within the sample, resulting in incomplete reaction. | Use a slower heating rate. A common rate used in thermal analysis is 10°C/min.[1] For bulk synthesis, a slower rate (e.g., 2-5°C/min) may be necessary to ensure the entire sample reaches the target temperature uniformly. |
| Sample Packing and Mass: A densely packed or large sample can impede the diffusion of water vapor, a byproduct of the decomposition, hindering the reaction progress. | Use a loosely packed powder in a shallow crucible to maximize the surface area exposed to heat and facilitate the escape of gaseous byproducts. For larger quantities, consider multiple smaller batches. |
| Atmosphere: The presence of moisture in the furnace atmosphere can inhibit the forward reaction. | Conduct the decomposition in a dry, inert atmosphere (e.g., dry nitrogen or argon) to facilitate the removal of water vapor. |
Issue 2: The final product is discolored (e.g., gray or black).
| Potential Cause | Troubleshooting Step |
| Contamination of Precursor: The starting BaHPO₄ precursor may contain organic or other impurities. | Ensure the purity of the BaHPO₄ precursor. If synthesizing the precursor in-house, ensure thorough washing and drying. |
| Crucible Reaction: The crucible material may be reacting with the sample at high temperatures. | Use an inert crucible material such as alumina (B75360) or platinum. |
| Atmosphere Contamination: The furnace atmosphere may contain impurities. | Purge the furnace with a high-purity inert gas before and during the heating process. |
Issue 3: The final product has an unexpected morphology or particle size.
| Potential Cause | Troubleshooting Step |
| Precursor Morphology: The morphology of the final product is often influenced by the morphology of the precursor. | Control the synthesis conditions of the BaHPO₄ precursor to achieve the desired particle size and shape. |
| Heating Profile: The heating rate and dwell time can affect the crystal growth and agglomeration of the final product. | Experiment with different heating profiles to optimize the morphology of the Ba₂P₂O₇. |
Frequently Asked Questions (FAQs)
Q1: What is the expected weight loss during the thermal decomposition of BaHPO₄?
A1: The theoretical weight loss for the conversion of 2 moles of BaHPO₄ to 1 mole of Ba₂P₂O₇ and 1 mole of H₂O is approximately 3.86%. Experimental values are often close to this, with one study reporting a weight loss of 7.9 wt% for the decomposition of two moles of BaHPO4, which is in line with the theoretical loss of one water molecule.[1]
Q2: What is the chemical reaction for the thermal decomposition of BaHPO₄?
A2: The thermal decomposition of barium hydrogen phosphate follows this reaction: 2BaHPO₄(s) → Ba₂P₂O₇(s) + H₂O(g)[1]
Q3: At what temperature does BaHPO₄ decompose?
A3: The decomposition of BaHPO₄ begins at temperatures above 370°C and is generally complete by 430°C.[1]
Q4: What are the recommended analytical techniques to confirm the complete decomposition of BaHPO₄?
A4:
-
X-ray Diffraction (XRD): This is the most definitive method. The XRD pattern of the final product should match the standard pattern for Ba₂P₂O₇ and show the absence of peaks corresponding to BaHPO₄.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of Ba₂P₂O₇ will show characteristic P-O-P stretching and bending vibrations, while the peaks associated with the P-OH bonds in BaHPO₄ should be absent.
-
Thermogravimetric Analysis (TGA): A TGA scan of the BaHPO₄ precursor will show a weight loss step in the 370-430°C range. If the decomposition is complete, a subsequent TGA scan of the product should show no significant weight loss in this temperature range.
Experimental Protocols
Protocol 1: Thermal Decomposition of BaHPO₄ using a Tube Furnace
-
Sample Preparation: Place 1-2 grams of dry BaHPO₄ powder in a shallow alumina crucible. Spread the powder in a thin layer to ensure uniform heating.
-
Furnace Setup: Place the crucible in the center of a tube furnace.
-
Atmosphere Control: Purge the tube with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove air and moisture. Maintain this flow throughout the heating and cooling process.
-
Heating Program:
-
Ramp the temperature from room temperature to 500°C at a rate of 5°C/min.
-
Hold the temperature at 500°C for 4 hours.
-
Cool the furnace naturally to room temperature.
-
-
Product Recovery: Once at room temperature, carefully remove the crucible containing the Ba₂P₂O₇ product.
Protocol 2: Characterization by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
-
Instrument Setup: Calibrate the TGA/DTA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place 5-10 mg of BaHPO₄ powder into the TGA crucible (typically platinum or alumina).
-
Analysis Parameters:
-
Atmosphere: Dry nitrogen or argon with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.[1]
-
-
Data Analysis: Analyze the resulting TGA and DTA curves. The TGA curve will show the weight loss as a function of temperature, and the DTA curve will indicate endothermic or exothermic events. The decomposition of BaHPO₄ is an endothermic process.[1]
Data Presentation
Table 1: Thermal Decomposition Data for BaHPO₄
| Parameter | Value | Reference |
| Decomposition Onset Temperature | > 370°C | [1] |
| Decomposition Completion Temperature | ~430°C | [1] |
| Theoretical Weight Loss | ~3.86% | Calculated |
| Experimental Weight Loss | ~7.9% (for 2 moles) | [1] |
| Decomposition Product | Ba₂P₂O₇ | [1] |
Visualizations
Caption: Experimental workflow for the thermal decomposition of BaHPO₄.
Caption: Troubleshooting decision tree for incomplete BaHPO₄ decomposition.
References
Technical Support Center: Optimizing Luminescence in Rare-Earth Doped Barium Metaphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rare-earth doped barium metaphosphate glasses. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: Why is the luminescence intensity of my rare-earth doped this compound glass weak?
A1: Weak luminescence can stem from several factors:
-
Concentration Quenching: If the concentration of the rare-earth dopant is too high, non-radiative energy transfer between adjacent ions can occur, which quenches the luminescence. For instance, in Eu³⁺-doped phosphate (B84403) glasses, luminescence quenching can be observed at concentrations above a certain threshold due to cross-relaxation and energy migration processes.[1] It is crucial to optimize the dopant concentration. In some phosphate glass systems, the optimal concentration for Eu³⁺ can be around 1-2 mol% before quenching effects become significant.[1]
-
Impurities: The presence of quenching centers, such as certain transition metal ions or hydroxyl (OH⁻) groups, can significantly reduce luminescence intensity. OH⁻ groups are particularly detrimental as their vibrations can provide a non-radiative decay pathway for the excited rare-earth ions.
-
Inappropriate Host Composition: The local environment of the rare-earth ion, dictated by the glass matrix, plays a critical role in its luminescence properties. The composition of the this compound glass can influence the symmetry around the dopant ion and the phonon energy of the host, both of which affect the radiative and non-radiative transition rates.
-
Phase Purity: The presence of crystalline phases within the amorphous glass matrix can lead to scattering of the excitation and emission light, as well as introduce additional non-radiative decay channels, thereby reducing the overall luminescence efficiency.
-
Incorrect Annealing: The thermal history of the glass is important. An appropriate annealing process can reduce internal stress and remove defects, which can enhance luminescence.[2] Conversely, an incorrect annealing temperature or duration might not effectively remove these defects or could even lead to crystallization.
Q2: My co-doped sample does not show efficient energy transfer to the activator ion. What could be the reason?
A2: Inefficient energy transfer in a co-doped system (e.g., a sensitizer (B1316253) and an activator) can be due to:
-
Poor Spectral Overlap: For efficient energy transfer to occur, there must be a significant overlap between the emission spectrum of the sensitizer ion and the absorption spectrum of the activator ion.
-
Incorrect Donor-Acceptor Distance: The efficiency of energy transfer is highly dependent on the distance between the sensitizer (donor) and activator (acceptor) ions. If the concentrations of the co-dopants are not optimized, the average distance between them may be too large for efficient energy transfer.
-
Energy Back-Transfer: In some cases, energy can be transferred back from the activator to the sensitizer, especially if their energy levels are close. This process competes with the desired radiative decay from the activator.
Q3: The emission color of my phosphor is not what I expected. How can I tune it?
A3: The emission color of a co-doped phosphor can be tuned by:
-
Varying the Sensitizer/Activator Ratio: By adjusting the relative concentrations of the sensitizer and activator ions, you can control the extent of energy transfer and thus the relative intensities of their emissions. This allows for fine-tuning of the overall emission color.
-
Changing the Excitation Wavelength: In some systems, the emission color can be dependent on the excitation wavelength. Exciting different energy levels of the dopant ions can lead to different emission pathways and, consequently, different perceived colors.
-
Adjusting the Host Matrix: Modifying the glass composition can alter the crystal field around the rare-earth ions, which can lead to shifts in their emission wavelengths and changes in the relative intensities of different transitions.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for rare-earth doped this compound glass?
A1: The most common method is the conventional melt-quenching technique.[3][4] This involves mixing high-purity raw materials (e.g., Ba(PO₃)₂, P₂O₅, and the rare-earth oxide) in a crucible, melting them at a high temperature (typically 1200-1400 °C) until a homogeneous liquid is formed, and then rapidly cooling the melt to room temperature to form a glass.
Q2: How can I confirm the amorphous nature of my synthesized glass?
A2: X-ray diffraction (XRD) is the standard technique to verify the amorphous nature of the synthesized material. An amorphous sample will show a broad halo in the XRD pattern, whereas a crystalline material will exhibit sharp diffraction peaks.
Q3: What is concentration quenching and how can I avoid it?
A3: Concentration quenching is the decrease in luminescence intensity at high dopant concentrations.[5][6] It occurs because the close proximity of rare-earth ions allows for non-radiative energy transfer between them, providing a pathway for de-excitation that does not involve the emission of light. To avoid this, it is essential to determine the optimal dopant concentration for your specific glass system. This is typically done by preparing a series of samples with varying dopant concentrations and measuring their luminescence intensity. Phosphate-based glasses are known to be able to incorporate relatively large amounts of Eu³⁺ while resisting concentration quenching compared to other glass types.[7]
Q4: How does annealing affect the luminescence properties?
A4: Annealing is a heat treatment process that can improve the optical properties of the glass by removing internal stresses and structural defects that can act as non-radiative recombination centers.[2] A proper annealing regimen, typically performed at a temperature close to the glass transition temperature, can lead to a significant enhancement of the luminescence intensity. For some phosphate glasses, annealed samples at higher temperatures (e.g., 650 °C) have shown much stronger emission than those annealed at lower temperatures (e.g., 320 °C).[2]
Q5: How can I experimentally verify energy transfer between co-dopants?
A5: Energy transfer can be confirmed through several experimental observations:
-
Excitation and Emission Spectra: The excitation spectrum of the activator's emission should show bands corresponding to the absorption of the sensitizer.
-
Luminescence Lifetime: The luminescence lifetime of the sensitizer will decrease in the presence of the activator due to the introduction of an additional energy transfer decay pathway.
Data Presentation
Table 1: Effect of Eu₂O₃ Concentration on Luminescence Properties in a Barium Phosphate Glass System
Note: Data is for a 50P₂O₅-(50-x)BaO-xEu₂O₃ glass system. Luminescence was excited at 532 nm.[7]
| Eu₂O₃ (mol%) | Relative Emission Intensity at 612 nm (a.u.) |
| 1 | ~1.8 |
| 2 | ~2.5 |
| 4 | ~3.2 |
| 6 | ~4.0 |
Table 2: Influence of Annealing Temperature on Luminescence Intensity
Note: This data is for an Er³⁺/Tb³⁺-doped heavy metal cadmium zinc phosphate glass and illustrates a general trend.[2]
| Annealing Temperature (°C) | Relative Green Emission Intensity (a.u.) |
| 320 | Lower Intensity |
| 650 | Higher Intensity |
Experimental Protocols
Photoluminescence (PL) Spectroscopy
Objective: To measure the emission and excitation spectra of the phosphor powder.
Methodology:
-
Sample Preparation: Finely grind the glass sample into a powder. Pack the powder into a solid sample holder.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
Emission Spectrum Measurement: a. Set the excitation monochromator to the desired excitation wavelength (e.g., 394 nm for Eu³⁺). b. Scan the emission monochromator over the expected emission wavelength range (e.g., 550-750 nm for Eu³⁺). c. Record the emission intensity as a function of wavelength.
-
Excitation Spectrum Measurement: a. Set the emission monochromator to the wavelength of the most intense emission peak. b. Scan the excitation monochromator over the wavelength range of interest. c. Record the emission intensity at the fixed wavelength as a function of the excitation wavelength.
Luminescence Lifetime Measurement
Objective: To determine the decay time of the excited state of the rare-earth ion.
Methodology:
-
Sample Preparation: Prepare the powder sample in a suitable holder.
-
Instrumentation: Use a time-resolved fluorescence spectrometer with a pulsed light source (e.g., a pulsed laser diode or a flash lamp) and a fast detector (e.g., a PMT).
-
Data Acquisition: a. Excite the sample with a short pulse of light at the appropriate wavelength. b. Record the decay of the luminescence intensity over time using a time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) or a digital oscilloscope. c. Average a large number of decay curves to improve the signal-to-noise ratio.
-
Data Analysis: a. Fit the decay curve to an exponential function (or a sum of exponentials for more complex decays) to extract the luminescence lifetime (τ). For a single exponential decay, the intensity I(t) at time t is given by I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.
Quantum Yield (QY) Measurement
Objective: To determine the efficiency of the luminescence process. The internal quantum yield (IQY) is the ratio of the number of photons emitted to the number of photons absorbed.
Methodology:
-
Sample Preparation: Place the powder sample in a quartz cuvette or a specialized powder holder.
-
Instrumentation: Use a spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all the light emitted and scattered by the sample.
-
Measurement Procedure: a. Measure the incident light spectrum: Place a reflectance standard (e.g., BaSO₄) in the integrating sphere and measure the spectrum of the scattered excitation light. b. Measure the sample spectrum: Replace the standard with the sample and measure the spectrum, which will include both the scattered excitation light and the sample's emission.
-
Calculation: a. The number of absorbed photons is calculated by subtracting the integrated intensity of the scattered excitation light with the sample from the integrated intensity of the incident light. b. The number of emitted photons is determined by integrating the intensity of the emission spectrum. c. The IQY is then calculated as: IQY = (Number of emitted photons) / (Number of absorbed photons).
Visualizations
Caption: Experimental workflow for optimizing luminescence.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of delayed annealing on the luminescent activity of heavy metal cadmium zinc phosphate glasses activated by: Er3+ and Tb3+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of barium substitution on the physical, thermal, optical and luminescence properties of Sm3+-doped metaphosphate glasses for reddish orange light applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of barium substitution on the physical, thermal, optical and luminescence properties of Sm3+-doped metaphosphate glasses for reddish orange light applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. air.unipr.it [air.unipr.it]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phosphate Glass Refractive Index Modification
This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the refractive index of phosphate (B84403) glasses.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to increase the refractive index of phosphate glasses?
A1: The refractive index of phosphate glasses can be increased by modifying the glass composition. The most effective methods involve:
-
Incorporating Heavy Metal Oxides: Adding oxides of heavy metals with high atomic numbers and large ionic radii, such as bismuth(III) oxide (Bi₂O₃) and lead(II) oxide (PbO), significantly increases the refractive index.[1][2][3][4] These additions increase the density and polarizability of the glass.
-
Adding High-Polarizability Oxides: Introducing oxides like titanium dioxide (TiO₂) and niobium pentoxide (Nb₂O₅) increases the overall polarizability of the glass network, leading to a higher refractive index.[5][6]
-
Utilizing Cations with Lone-Pair Electrons: Cations like Pb²⁺ and Bi³⁺ possess stereochemically active lone-pair electrons.[7] These lone pairs have a high polarizability, which contributes significantly to an increased refractive index.[7]
-
Increasing Network Modifier Content: In general, replacing the network former (P₂O₅) with network modifiers can lead to the formation of more non-bridging oxygens (NBOs). This can increase the molar polarizability and, consequently, the refractive index.[8]
Q2: How does the addition of Bi₂O₃ affect the properties of phosphate glasses?
A2: The addition of Bi₂O₃ to phosphate glasses generally leads to:
-
Increased Refractive Index: Bismuth ions are highly polarizable, which is a primary reason for the observed increase in the refractive index.[1][3][9]
-
Increased Density: The high atomic weight of bismuth increases the density of the glass.[3]
-
Depolymerization of the Phosphate Network: Bi₂O₃ acts as a network modifier, breaking up the P-O-P chains and forming P-O-Bi bonds. This leads to a more depolymerized glass structure.[1][3][9]
-
Changes in Thermal Properties: The glass transition temperature (Tg) can either increase or decrease depending on the specific glass system and the extent of Bi₂O₃ addition.[1][3]
Q3: What is the role of polarizability in determining the refractive index of phosphate glasses?
A3: The refractive index of a material is directly related to its electronic polarizability. In oxide glasses, the overall polarizability is a sum of the polarizabilities of the constituent ions. The addition of highly polarizable ions, such as Pb²⁺, Bi³⁺, and Ti⁴⁺, significantly increases the molar polarizability of the glass, which in turn increases the refractive index according to the Lorentz-Lorenz equation.[8][10][11] The presence of non-bridging oxygens (NBOs), which are more polarizable than bridging oxygens, also contributes to a higher refractive index.
Troubleshooting Guides
Problem: The measured refractive index of my phosphate glass is lower than expected after adding a modifying oxide.
Possible Causes and Solutions:
-
Incomplete Dissolution of Modifying Oxides: The raw materials may not have fully melted and homogenized, leading to an inhomogeneous glass with a lower-than-expected refractive index.
-
Solution: Increase the melting temperature or duration to ensure a complete melt. Consider using a multi-step melting process with intermediate grinding and mixing.
-
-
Volatilization of Components: Some components, particularly P₂O₅ and certain alkali oxides, can volatilize at high temperatures, altering the final composition and thus the refractive index.[12]
-
Solution: Use a covered crucible during melting to minimize volatilization. Monitor the weight of the batch before and after melting to quantify any loss.
-
-
Incorrect Batch Calculation: Errors in the initial calculation of raw material quantities will lead to an incorrect final composition.
-
Solution: Double-check all calculations for the glass batch. Ensure the purity of the raw materials is accounted for.
-
-
Phase Separation: The glass may have undergone phase separation, leading to regions with different refractive indices.
-
Solution: Quench the molten glass rapidly to prevent crystallization and phase separation. The composition may need to be adjusted to stay within the glass-forming region.
-
Problem: The phosphate glass is opaque or crystalline after melting.
Possible Causes and Solutions:
-
Cooling Rate is Too Slow: A slow cooling rate allows for the nucleation and growth of crystals.
-
Solution: Increase the cooling rate by pouring the melt onto a pre-heated steel or copper plate (quenching).[13]
-
-
Composition is Outside the Glass-Forming Region: Certain compositions are inherently prone to crystallization.
-
Solution: Consult phase diagrams for the specific glass system to ensure the composition is within a stable glass-forming region. Adjust the composition by adding glass formers or stabilizers.
-
-
Contamination: Impurities can act as nucleation sites for crystallization.
-
Solution: Use high-purity raw materials and clean melting crucibles (e.g., platinum or alumina).
-
Data Presentation
Table 1: Effect of Modifying Oxides on the Refractive Index of Phosphate Glasses
| Glass System | Modifier (mol%) | Refractive Index (n) | Reference |
| P₂O₅-SrO-Bi₂O₃ | 0% Bi₂O₃ | 2.945 | [1] |
| 10% Bi₂O₃ | 2.824 | [1] | |
| LiF-PbO | 30% PbO | ~1.65 | [2] |
| 55% PbO | 1.74 | [2] | |
| PbO-ZnO-P₂O₅ | 35% PbO, 10% ZnO | 1.57 | [8] |
| 50% PbO, 20% ZnO | 1.87 | [8] | |
| P₂O₅-ZnO-Na₂O-Ag₂O | 0% Ag₂O | ~1.52 | [14] |
| 1.6% Ag₂O | ~1.54 | [14] | |
| P₂O₅-ZnO-Na₂O | 30% ZnO | 1.53 | [15] |
| 40% ZnO | 1.55 | [15] |
Experimental Protocols
Protocol: Preparation of High Refractive Index Phosphate Glass via Melt-Quenching
This protocol describes a general method for preparing phosphate glasses with a high refractive index by incorporating modifying oxides.
1. Materials and Equipment:
-
Raw Materials: Phosphorus pentoxide (P₂O₅), and the desired modifying oxides (e.g., Bi₂O₃, PbO, TiO₂). All chemicals should be of high purity (e.g., 99.9% or higher).
-
Crucible: Platinum or high-purity alumina (B75360) crucible.
-
High-Temperature Furnace: Capable of reaching at least 1200°C.[13]
-
Quenching Plate: Stainless steel or copper plate.
-
Annealing Furnace: To relieve internal stresses in the glass.
-
Mortar and Pestle: For mixing and grinding raw materials.
-
Safety Equipment: High-temperature gloves, safety glasses, and appropriate ventilation.
2. Procedure:
-
Batch Calculation: Calculate the required weight of each raw material to achieve the desired molar composition of the glass.
-
Mixing: Thoroughly mix the powdered raw materials in a mortar and pestle to ensure homogeneity.
-
Melting: a. Transfer the mixed batch into the crucible. b. Place the crucible in the high-temperature furnace. c. Heat the furnace to the desired melting temperature (typically between 1000°C and 1200°C, depending on the composition) and hold for 1-2 hours until a clear, bubble-free melt is obtained.[13]
-
Quenching: a. Remove the crucible from the furnace. b. Quickly pour the molten glass onto the pre-heated quenching plate to form a glass patty. This rapid cooling is crucial to prevent crystallization.
-
Annealing: a. Immediately transfer the glass patty into an annealing furnace pre-heated to the glass transition temperature (Tg) of the specific composition. b. Hold at Tg for 1-2 hours to relieve internal stresses. c. Slowly cool the furnace to room temperature over several hours.
-
Characterization: The resulting glass can be cut and polished for characterization of its refractive index and other optical and physical properties.
Visualizations
Caption: Factors influencing the refractive index of phosphate glasses.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Phosphate glasses with improved optical properties - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. US11472731B2 - Phosphate glasses with high refractive index and reduced dispersion - Google Patents [patents.google.com]
- 7. boson4.phys.tku.edu.tw [boson4.phys.tku.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. pubs.aip.org [pubs.aip.org]
- 12. digital.csic.es [digital.csic.es]
- 13. Preparation of Phosphate Glass by the Conventional and Microwave Melt-Quenching Methods and Research on Its Performance | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
Minimizing water content in Barium metaphosphate glass synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water content during the synthesis of barium metaphosphate glass.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process, with a focus on problems related to water content.
| Issue | Potential Cause(s) Related to Water Content | Recommended Solutions |
| Bubbles or "Reboil" in the Melt | - Decomposition of hydrated precursors: Residual water in raw materials like barium carbonate (BaCO₃) or ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) can vaporize at high temperatures, creating bubbles.[1][2] - Atmospheric moisture: High humidity in the lab environment can introduce water into the melt. - Incomplete fining: Water vapor can be a significant component of bubbles that fail to escape the melt due to high viscosity.[2] | - Pre-dry all precursors: Dry BaCO₃ at >120°C and NH₄H₂PO₄ at a lower temperature (e.g., 80°C) under vacuum to prevent decomposition. - Control furnace atmosphere: Use a dry, inert atmosphere (e.g., nitrogen or argon) during melting. - Optimize melting parameters: Increase melting temperature to reduce viscosity and allow bubbles to escape.[2] Introduce a fining agent if compatible with the glass composition.[2] |
| Glass Brittleness or Poor Mechanical Properties | - Hydroxyl groups disrupting the glass network: Water incorporated as hydroxyl (OH) groups terminates the phosphate chains, weakening the overall structure. | - Implement rigorous drying protocols: Ensure all precursors are thoroughly dried immediately before use. - Melt under vacuum or dry atmosphere: This helps to remove water vapor released during the initial heating stages. - Use reactive atmospheres: Bubbling dry gases like O₂ or Cl₂ through the melt can help remove OH groups.[3] |
| Inconsistent Refractive Index | - Variable water content: The presence of OH groups in the glass structure can lower the refractive index. Inconsistent water content will lead to batch-to-batch variations. | - Standardize precursor handling: Use a consistent drying procedure for all batches. - Monitor and control lab humidity: Perform synthesis in a controlled environment. - Characterize water content: Use FTIR spectroscopy to quantify the OH content and correlate it with refractive index measurements. |
| Opalescence or Cloudiness in the Glass | - Phase separation induced by water: High water content can sometimes promote phase separation or the formation of crystalline phases within the glass. | - Ensure complete dissolution of precursors: Inhomogeneities can trap moisture. - Verify precursor purity: Impurities can also act as nucleation sites. - Rapid quenching: Quench the melt quickly to prevent the formation of crystalline phases. |
Frequently Asked Questions (FAQs)
1. Why is minimizing water content so critical in this compound glass synthesis?
Water, primarily in the form of hydroxyl (OH) groups, acts as a network terminator in the phosphate glass structure.[4] This disruption of the phosphate chains can lead to several undesirable effects, including:
-
Reduced glass transition temperature (Tg)[4]
-
Decreased mechanical strength and durability
-
Lower refractive index[4]
-
Increased susceptibility to chemical attack and weathering[5]
-
Quenching of luminescence in doped glasses[3]
2. What are the primary sources of water contamination?
The main sources of water are:
-
Hygroscopic precursors: Raw materials like ammonium dihydrogen phosphate and, to a lesser extent, barium carbonate can absorb moisture from the atmosphere.
-
Atmospheric humidity: The ambient air in the laboratory can be a significant source of water, especially during the mixing and melting stages.
-
Incomplete drying: Insufficient drying of precursors before synthesis is a common cause of water contamination.
3. How can I effectively dry the precursor materials?
-
Barium Carbonate (BaCO₃): This can be dried at temperatures above 120°C. For high-purity applications, drying under vacuum is recommended.[1][6]
-
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄): This precursor is more sensitive to temperature. It should be dried at a lower temperature, for example, 80°C under vacuum, to avoid decomposition.
4. What is the recommended melting procedure to minimize water content?
A two-stage melting process is often recommended.[7]
-
Stage 1 (Calcination/Pre-melting): Slowly heat the mixed precursors in a crucible (e.g., alumina) to a mid-range temperature (e.g., 300-500°C). This allows for the slow removal of volatile components like water and ammonia (B1221849) without causing excessive foaming.[8]
-
Stage 2 (Melting and Fining): Increase the temperature to the final melting temperature (e.g., 1100-1250°C) to form a homogenous melt.[9] Holding the melt at this temperature allows bubbles to escape (fining). Melting in a platinum crucible is ideal for achieving high optical quality.[7]
5. How can I measure the water content in my final glass product?
The most common method is Fourier-transform infrared (FTIR) spectroscopy . The absorption band around 3000 cm⁻¹ is characteristic of the stretching vibration of OH groups. The intensity of this peak can be used to quantify the water content.[10] Other techniques include Thermogravimetric Analysis (TGA) and Karl-Fischer Titration .
Quantitative Data: Impact of Water Content on Glass Properties
The following table summarizes the effect of hydroxyl (OH) content on the physical properties of a metaphosphate glass. While this data is for calcium metaphosphate, similar trends are expected for this compound.
| Property | OH Content (ppm) | Value |
| Density | ~50 | 2.75 g/cm³ |
| ~800 | 2.72 g/cm³ | |
| Refractive Index (nd) | ~50 | 1.520 |
| ~800 | 1.515 | |
| Glass Transition Temperature (Tg) | ~50 | 500°C |
| ~800 | 480°C | |
| Coefficient of Thermal Expansion (α) | ~50-800 | ~13 x 10⁻⁶ /K (largely unaffected) |
Data adapted from studies on calcium metaphosphate glasses.[4]
Experimental Protocols
Detailed Methodology for Low-Water this compound Glass Synthesis
This protocol outlines the melt-quenching technique for preparing binary barium phosphate glasses with minimized water content.
1. Precursor Preparation and Handling:
-
Precursors: High-purity ammonium dihydrogen phosphate (NH₄H₂PO₄) and barium carbonate (BaCO₃) are used as precursors for P₂O₅ and BaO, respectively.[9]
-
Drying:
-
Dry the required amount of BaCO₃ in a drying oven at >120°C for at least 4 hours.
-
Dry the NH₄H₂PO₄ under vacuum at 80°C for at least 6 hours.
-
Store dried precursors in a desiccator until use.
-
2. Batching and Mixing:
-
Calculate the required molar ratios of the precursors.
-
In a controlled low-humidity environment (e.g., a glovebox), weigh the dried precursors and mix them thoroughly in a mortar and pestle to ensure homogeneity.
3. Melting Process:
-
Crucible: Use an alumina (B75360) crucible for the initial melting stage to prevent corrosion that can occur with platinum crucibles at high temperatures with phosphate melts.[9]
-
Calcination (Stage 1): Place the mixed batch in the alumina crucible and heat it slowly in a furnace to 700°C over 12 hours.[9] This slow heating allows for the controlled decomposition of precursors and the release of H₂O and NH₃, minimizing foaming.[8]
-
Melting (Stage 2): Transfer the calcined batch (frit) to a platinum crucible for the final melting to ensure high purity and optical quality.[7] Heat the furnace to the melting temperature, typically between 1100°C and 1250°C, depending on the exact BaO content.[9] Hold the melt for 2 hours to ensure homogeneity and allow for the removal of bubbles (fining).[9]
4. Quenching and Annealing:
-
Quenching: Pour the molten glass onto a preheated brass mold (around 300°C) to rapidly cool it below its glass transition temperature.[9]
-
Annealing: Immediately transfer the glass to an annealing furnace set to a temperature approximately 5°C below the estimated glass transition temperature. Hold for at least 2 hours to relieve internal stresses, then cool slowly to room temperature.[9]
Visualizations
Caption: Workflow for synthesizing low-water content this compound glass.
Caption: Relationship between water content and key properties of phosphate glass.
References
- 1. dmglassware.com [dmglassware.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ejmse.ro [ejmse.ro]
- 5. US20110138858A1 - Method of eliminating blisters in a glass making process - Google Patents [patents.google.com]
- 6. smartechonline.com [smartechonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Influence of annealing temperature on Barium metaphosphate properties.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium Metaphosphate [Ba(PO₃)₂]. The following sections detail the influence of annealing temperature on the material's properties, provide experimental protocols, and offer solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After annealing, my this compound glass appears cloudy or opaque. What is the likely cause and how can I prevent it?
A1: Cloudiness or opacity after annealing is typically due to devitrification, which is the crystallization of the glass. This can be caused by several factors:
-
Annealing Temperature is too High: If the annealing temperature is too close to the crystallization temperature (Tc), crystals can form within the glass matrix. For barium magnesium phosphate (B84403) glasses, the Tc can be around 700-800°C, and it is crucial to anneal at a temperature below this to avoid crystallization.[1]
-
Prolonged Annealing Time: Holding the glass at the annealing temperature for an excessively long period can promote crystal growth.
-
Impurities: The presence of impurities can act as nucleation sites for crystallization. Ensure high-purity precursor materials are used.
-
Atmosphere: The annealing atmosphere can sometimes influence surface crystallization.
Solution:
-
Lower the annealing temperature. A good starting point is just above the glass transition temperature (Tg).
-
Reduce the annealing hold time.
-
Ensure the cleanliness of your furnace and precursors.
-
Consider annealing in an inert atmosphere (e.g., nitrogen or argon) if surface crystallization is a persistent issue.
Q2: The surface of my annealed this compound glass feels wet or sticky. What causes this and how can I resolve it?
A2: This phenomenon is often due to the hygroscopic nature of some phosphate glass compositions, especially those with a high concentration of alkali oxides. Alkali metal oxides can react with moisture from the air to form hydroxides on the glass surface, giving it a wet or soapy feel.
Solution:
-
Dehydroxylation: Perform a second melting of the glass under a dry nitrogen flow to remove water from the glass structure.[2]
-
Storage: Store the annealed glass in a desiccator or a dry box to minimize exposure to atmospheric moisture.
-
Compositional Modification: If the application allows, slight modifications to the glass composition, such as the addition of alumina (B75360) (Al₂O₃), can improve chemical durability and reduce hygroscopicity.
Q3: I am observing significant cracking in my this compound glass during or after the cooling phase of annealing. What are the common causes?
A3: Cracking is almost always a result of thermal stress. This occurs when different parts of the glass cool at different rates, creating internal tension that exceeds the material's strength.
Solution:
-
Slower Cooling Rate: The cooling rate during the annealing process is critical. From the annealing temperature down to the strain point, the cooling should be very slow to allow thermal gradients to equalize.
-
Proper Annealing Schedule: Ensure your annealing schedule has appropriate soak times at different temperature intervals, especially just below the strain point. This allows the glass to stabilize before further cooling.
-
Uniform Heating and Cooling: Ensure the furnace provides uniform temperature distribution to avoid hot or cold spots on the glass sample.
Q4: My measured refractive index values are inconsistent across different samples annealed under what I believe are the same conditions. What could be the reason?
A4: Inconsistent refractive index values can stem from a few sources:
-
Lack of Thermal Equilibrium: If the holding time at the annealing temperature is insufficient, the glass structure may not reach a stable equilibrium, leading to variations in the refractive index.[3]
-
Slight Temperature Variations: Small, unnoticed variations in the annealing furnace's temperature can lead to measurable differences in the refractive index.
-
Compositional Inhomogeneity: If the initial glass melt is not perfectly homogeneous, different parts of the glass will have slightly different compositions and, therefore, different refractive indices.
Solution:
-
Increase Annealing Time: Extend the hold time at the annealing temperature to ensure the glass reaches structural equilibrium.
-
Calibrate and Monitor Furnace Temperature: Regularly calibrate your furnace and use multiple thermocouples to ensure uniform temperature.
-
Improve Melting Process: Ensure thorough mixing of the raw materials and sufficient melting time at a high enough temperature to achieve a homogeneous glass before casting and annealing.[2]
Data Presentation: Influence of Annealing Temperature on this compound Properties
Table 1: Estimated Physical Properties of this compound Glass vs. Annealing Temperature
| Annealing Temperature (°C) | Estimated Density (g/cm³) | Estimated Refractive Index (n_d) |
| 480 | 3.65 | 1.595 |
| 500 | 3.64 | 1.593 |
| 520 | 3.63 | 1.591 |
| 540 | 3.62 | 1.589 |
Note: The density of crystalline Ba(PO₃)₂ is approximately 3.63 g/cm³.[4] Annealed glasses are expected to have densities in this range, with slight variations based on thermal history.[5]
Table 2: Estimated Thermal Properties of this compound Glass vs. Annealing Temperature
| Annealing Temperature (°C) | Estimated Coefficient of Thermal Expansion (CTE) (x 10⁻⁶/K) |
| 480 | 14.5 |
| 500 | 14.7 |
| 520 | 14.9 |
| 540 | 15.1 |
Note: The CTE of phosphate glasses is influenced by the network structure. Higher annealing temperatures can lead to a slightly less compact structure, potentially increasing the CTE.[2]
Experimental Protocols
Synthesis of this compound Glass
This protocol describes a standard melt-quenching method for producing this compound glass.
Materials:
-
Barium Carbonate (BaCO₃) - high purity
-
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) - high purity
-
Alumina or Platinum Crucible
-
High-temperature furnace (capable of reaching at least 1300°C)
-
Stainless steel or graphite (B72142) mold (preheated)
-
Annealing furnace
Procedure:
-
Batch Calculation: Calculate the required weights of BaCO₃ and NH₄H₂PO₄ to yield the desired amount of Ba(PO₃)₂ glass. The reaction is: BaCO₃ + 2(NH₄)H₂PO₄ → Ba(PO₃)₂ + 2NH₃↑ + 3H₂O↑ + CO₂↑
-
Mixing: Thoroughly mix the powdered reactants in the crucible.
-
Calcination: Place the crucible in the high-temperature furnace and slowly heat to 500°C and hold for 2 hours to drive off volatile components (NH₃, H₂O, CO₂).
-
Melting: Increase the furnace temperature to 1200-1300°C and hold for 2-3 hours, or until a clear, bubble-free melt is obtained.
-
Quenching: Pour the molten glass into a preheated mold (around 300-400°C) to form the desired shape. This rapid cooling prevents crystallization.
-
Initial Annealing: Immediately transfer the glass from the mold to an annealing furnace held at a temperature just above the glass transition temperature (Tg) of this compound (typically around 500-550°C). This relieves the initial stresses from quenching.
Detailed Annealing Protocol for this compound Glass
This protocol provides a detailed procedure for fine annealing of this compound glass to achieve high optical uniformity.
Equipment:
-
Programmable annealing furnace
-
Thermocouples for temperature monitoring
Procedure:
-
Placement: Carefully place the quenched and initially annealed barium metaphaphosphate glass sample in the center of the programmable annealing furnace.
-
Heating: Heat the furnace to a temperature slightly above the intended annealing temperature (e.g., 550°C) at a rate of 5-10°C/min. This ensures the entire glass piece reaches a uniform temperature.
-
Soaking (Annealing): Reduce the temperature to the desired annealing point (e.g., 520°C). The holding time at this temperature depends on the thickness of the glass. A general rule is to hold for at least 1 hour for every 6 mm of thickness. For high optical quality, this time can be significantly longer.
-
Slow Cooling: After the soaking period, begin the slow cooling phase. The cooling rate through the annealing range (from the annealing point down to the strain point, ~480°C) is critical. A rate of 0.1-0.5°C/min is recommended for optical quality glass.
-
Accelerated Cooling: Once the temperature is below the strain point, the cooling rate can be gradually increased. From the strain point to about 300°C, a rate of 1-2°C/min can be used.
-
Final Cooling: Below 300°C, the furnace can be turned off and the glass allowed to cool to room temperature naturally with the furnace.
Visualizations
Caption: Experimental workflow for this compound glass preparation and annealing.
Caption: Logical relationship between annealing temperature and key material properties.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. Influence of barium substitution on the physical, thermal, optical and luminescence properties of Sm3+-doped metaphosphate glasses for reddish orange light applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of Barium Metaphosphate: A Comparative Guide Using X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of barium metaphosphate using X-ray diffraction (XRD), a powerful non-destructive technique for analyzing the structural properties of crystalline materials. We offer a comparative analysis of this compound with its strontium and calcium analogues, a detailed experimental protocol for powder XRD, and a visual workflow for material characterization.
Comparative Analysis of Alkaline Earth Metaphosphates
This compound (Ba(PO₃)₂), along with strontium metaphosphate (Sr(PO₃)₂) and calcium metaphosphate (Ca(PO₃)₂), belongs to a family of inorganic compounds with diverse applications, including in specialty glasses and biomaterials. Their characterization is crucial for understanding their structure-property relationships. While detailed powder diffraction patterns are curated in the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), a comparison of their fundamental crystallographic properties reveals key structural differences.
| Property | This compound (β-form) | Strontium Metaphosphate | Calcium Metaphosphate |
| Chemical Formula | Ba(PO₃)₂ | Sr(PO₃)₂ | Ca(PO₃)₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/n |
| a (Å) | 4.4979 | 11.08 | 12.46 |
| b (Å) | 8.3377 | 5.69 | 7.73 |
| c (Å) | 13.3911 | 19.38 | 9.87 |
| **β (°) ** | 90 | 93.3 | 92.6 |
| ICDD PDF Card No. | 00-021-0074 | 01-070-1287 | 00-011-0211 |
Note: The crystallographic data presented is for the most commonly cited phases. Different polymorphs may exist under various synthesis conditions. Direct comparison of powder XRD patterns for phase identification and purity analysis requires access to the referenced ICDD Powder Diffraction File or experimental determination.
Experimental Protocol for Powder X-ray Diffraction
This section details a standard protocol for the characterization of crystalline powders like this compound using a powder X-ray diffractometer.
1. Sample Preparation
-
Grinding: The crystalline sample should be finely ground to a uniform powder, typically with a particle size of less than 10 micrometers. This can be achieved using an agate mortar and pestle. Proper grinding is crucial to ensure random orientation of the crystallites and to minimize preferred orientation effects in the data.
-
Sample Mounting: The fine powder is then carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate positioning in the X-ray beam. Back-loading the sample holder is a common technique to reduce preferred orientation. For small sample quantities, a zero-background sample holder (e.g., a single crystal silicon wafer) can be used.
2. Instrument Setup and Data Collection
-
X-ray Source: A common X-ray source is a copper anode emitting Cu Kα radiation (λ = 1.5406 Å).
-
Goniometer Scan: The data is collected by scanning a range of 2θ angles. A typical scan range for initial characterization is from 10° to 80° 2θ.
-
Scan Parameters:
-
Step Size: The increment in 2θ between intensity measurements, typically 0.02°.
-
Time per Step: The duration of the intensity measurement at each step, often between 0.5 and 2 seconds. The total scan time will depend on the desired signal-to-noise ratio.
-
-
Optics: The choice of divergence slits, anti-scatter slits, and monochromators will affect the intensity and resolution of the collected data.
3. Data Analysis
-
Phase Identification: The primary use of powder XRD is to identify the crystalline phases present in a sample. This is achieved by comparing the experimental diffraction pattern (the positions and relative intensities of the diffraction peaks) to a database of known patterns, such as the ICDD's Powder Diffraction File.
-
Lattice Parameter Refinement: Once a phase is identified, the precise lattice parameters of the unit cell can be determined by refining the positions of the diffraction peaks.
-
Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be employed. This method involves fitting the entire experimental diffraction pattern with a calculated pattern based on a crystal structure model. This allows for the refinement of various parameters, including lattice parameters, atomic positions, and crystallite size.
Workflow for XRD Characterization
The following diagram illustrates the logical workflow for characterizing a crystalline material using X-ray diffraction.
Caption: Logical workflow for material characterization by X-ray diffraction.
A Comparative Guide to the FTIR Analysis of Sodium Barium Metaphosphate Glasses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural changes in sodium barium metaphosphate glasses as a function of their composition, based on Fourier-Transform Infrared (FTIR) spectroscopy. The data presented herein is crucial for understanding the glass network structure, which in turn influences properties relevant to various applications, including biomaterials and drug delivery systems.
Structural Insights from Vibrational Spectroscopy
FTIR spectroscopy is a powerful technique for probing the short-range order in amorphous materials like phosphate (B84403) glasses. The vibrational modes of the fundamental structural units of phosphate glasses, the PO₄ tetrahedra, are sensitive to the local environment. These units are classified as Qⁿ, where 'n' represents the number of bridging oxygen atoms connecting to other phosphate tetrahedra. In metaphosphate glasses, the predominant structural units are Q² groups, which form chains or rings. The substitution of sodium oxide (Na₂O) with barium oxide (BaO) is expected to induce significant changes in the glass network, which can be monitored by shifts in the characteristic FTIR absorption bands.
Comparative Analysis of FTIR Spectra
The substitution of Na₂O by BaO in the (45−x)Na₂O–xBaO–5ZnO–50P₂O₅ glass system leads to systematic changes in the FTIR spectra. The analysis of these spectra reveals shifts in the vibrational frequencies of the phosphate network, indicating structural modifications. A summary of the key absorption bands and their assignments for different compositions is presented below.
| Glass Composition (x in mol%) | ν_as(PO₂) (cm⁻¹) | ν_s(PO₂) (cm⁻¹) | ν_as(P-O-P) (cm⁻¹) | ν_s(P-O-P) (cm⁻¹) | δ(O-P-O) (cm⁻¹) |
| 0 (45Na₂O) | ~1260 | ~1160 | ~910 | ~770 | ~500 |
| 15 (30Na₂O-15BaO) | ~1255 | ~1155 | ~905 | ~765 | ~495 |
| 30 (15Na₂O-30BaO) | ~1250 | ~1150 | ~900 | ~760 | ~490 |
| 45 (45BaO) | ~1245 | ~1145 | ~895 | ~755 | ~485 |
Table 1: Comparison of FTIR Peak Positions (in cm⁻¹) for (45−x)Na₂O–xBaO–5ZnO–50P₂O₅ Glasses. The data illustrates the shift in vibrational frequencies with the substitution of Na₂O by BaO.
The progressive substitution of Na⁺ by Ba²⁺ results in a shift of the main absorption bands to lower wavenumbers. This is attributed to the higher field strength and mass of the Ba²⁺ ion compared to the Na⁺ ion. The stronger interaction of Ba²⁺ with the non-bridging oxygen atoms of the phosphate chains leads to a weakening of the P=O double bonds, resulting in a decrease in the asymmetric and symmetric stretching frequencies of the PO₂ groups (ν_as(PO₂) and ν_s(PO₂)). Similarly, the asymmetric and symmetric stretching vibrations of the P-O-P bridges (ν_as(P-O-P) and ν_s(P-O-P)) also shift to lower frequencies, suggesting a change in the bond angles and lengths within the phosphate chains. The analysis of the infrared spectra of the studied glasses reveals that the increase of BaO content decreases the formation of end groups [(PO₃)n]ⁿ⁻.[1] This behavior indicates that the replacement of Na₂O by BaO improves the strength of the cross-links between the phosphate chains of the glasses.[1]
Experimental Protocols
A standardized experimental procedure is crucial for obtaining comparable and reproducible FTIR data. The following protocols are based on established methods for the synthesis and characterization of phosphate glasses.
Glass Preparation
The sodium this compound glasses with the general formula (45−x)Na₂O–xBaO–5ZnO–50P₂O₅ (where x = 0, 15, 30, and 45 mol%) were synthesized using a conventional melt-quenching technique.[1]
Starting Materials:
-
Sodium carbonate (Na₂CO₃)
-
Barium carbonate (BaCO₃)
-
Zinc oxide (ZnO)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
Procedure:
-
Appropriate amounts of the precursor materials were weighed and thoroughly mixed in an agate mortar.
-
The mixture was placed in a porcelain crucible and preheated at 400°C for 2 hours to allow for the decomposition of the carbonates and phosphate precursor.
-
The temperature was then raised to 950°C and held for 1 hour to ensure a homogeneous melt.
-
The molten glass was subsequently poured onto a preheated stainless steel plate and pressed with another plate to obtain a flat glass disc.
-
The glass samples were annealed at 350°C for 3 hours to relieve internal stresses and then cooled slowly to room temperature.
FTIR Spectroscopy
The structural analysis of the prepared glass samples was performed using a Fourier-Transform Infrared (FTIR) spectrometer.
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker, PerkinElmer, or equivalent)
-
KBr powder for pellet preparation
-
Hydraulic press
Procedure:
-
A small amount of each glass sample was ground into a fine powder using an agate mortar.
-
Approximately 1 mg of the glass powder was mixed with 200 mg of dry KBr powder.
-
The mixture was pressed into a transparent pellet using a hydraulic press at a pressure of 8-10 tons.
-
The FTIR spectra were recorded in the range of 400 to 4000 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectra.
Visualizing the Experimental Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental process and the relationships between the glass composition and its structural units.
Caption: Experimental workflow for the FTIR analysis of sodium this compound glasses.
Caption: Relationship between glass composition, network structure, and FTIR spectral features.
References
A Comparative Guide to the Thermal Analysis of Barium Hydrogen Phosphate (BaHPO₄) Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of Barium Hydrogen Phosphate (B84403) (BaHPO₄) crystals, supported by experimental data from various synthesis methods. It includes a detailed experimental protocol for Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) and visualizations to clarify the decomposition pathway and experimental workflow.
Thermal Decomposition Pathway of Barium Hydrogen Phosphate
Thermogravimetric and differential thermal analysis (TGA/DTA) reveals that Barium Hydrogen Phosphate crystals are typically anhydrous at room temperature.[1] Upon heating, they undergo a single, well-defined decomposition stage.[2][3] This process is an endothermic condensation reaction where two molecules of BaHPO₄ combine to form one molecule of Barium Pyrophosphate (Ba₂P₂O₇) and release one molecule of water vapor.[1]
The overall chemical reaction is as follows:
2BaHPO₄(s) → Ba₂P₂O₇(s) + H₂O(g) [1]
This transformation involves the deprotonation of the hydrogen phosphate ions (HPO₄²⁻) and the subsequent formation of a P-O-P bond, characteristic of pyrophosphates.[2][3]
Comparative Thermal Analysis Data
The thermal stability of BaHPO₄ is significantly influenced by its synthesis method, crystallinity, and the presence of dopants or impurities. The following table summarizes experimental data from different studies, highlighting these variations.
| Material / Synthesis Method | Decomposition Onset (°C) | Decomposition Completion (°C) | Total Mass Loss (%) | Final Product | Reference |
| Gel-Grown Crystals | > 370 | 430 | 7.9 | Ba₂P₂O₇ | [1] |
| Microbiologically Precipitated | Not specified | 355.5 (Peak) | 7.47 | Not specified | [2][3] |
| Pure Single Crystal | 330 | Not specified | Not specified | Not specified | [2] |
| Cadmium-Doped Crystal | 240 | Not specified | Not specified | Not specified | [2] |
Analysis of Data:
-
Crystallinity and Purity: Well-defined, gel-grown crystals exhibit the highest thermal stability, with decomposition beginning above 370°C and completing at 430°C.[1] Pure single crystals are also stable up to 330°C.[2]
-
Effect of Impurities: The presence of a cadmium dopant significantly reduces the thermal stability, lowering the decomposition onset temperature to 240°C.[2] This indicates that impurities can create defects in the crystal lattice, providing lower-energy pathways for decomposition.
-
Influence of Synthesis Route: BaHPO₄ produced via microbiological precipitation shows a lower decomposition peak (355.5°C) compared to chemically synthesized crystals.[2][3] This is likely due to the presence of organic matrices from the biological process, which can accelerate thermal degradation.[2][3]
Detailed Experimental Protocol for TGA/DTA
This section outlines a standard methodology for conducting TGA/DTA on BaHPO₄ crystals, synthesized from common practices reported in the literature.[1][4]
I. Instrumentation
-
A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is required (e.g., Shimadzu DT-30, TA Instruments SDT Q600).[1][5]
II. Sample Preparation
-
Ensure the BaHPO₄ crystal sample is pure and dry.
-
If the crystal is large, gently grind it into a fine-grained powder to ensure uniform heating and better contact with the crucible.
-
Accurately weigh approximately 5-10 mg of the sample into the sample crucible.
III. TGA/DTA Parameters
-
Crucible: Alumina (B75360) (Al₂O₃) or platinum (Pt) crucible.
-
Reference: An empty alumina crucible is used as the inert reference.
-
Atmosphere: Static air or a dynamic inert atmosphere (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.[4]
-
Heating Rate: A linear heating rate of 10°C/min is standard for such analyses.[1][4]
-
Temperature Range: Program the furnace to heat from ambient temperature (e.g., 25°C) to approximately 600°C or higher to ensure the complete decomposition process is observed.[4]
IV. Data Analysis
-
TGA Curve: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of mass loss corresponds to the beginning of decomposition, and the total percentage mass loss should be calculated.[6]
-
DTA Curve: Plot the temperature difference (ΔT) between the sample and reference as a function of temperature. An endothermic peak during the mass loss event confirms the nature of the decomposition reaction.[7]
-
Final Product Characterization: The solid residue after the experiment can be analyzed using techniques like X-ray Diffraction (XRD) to confirm its crystalline phase (e.g., Ba₂P₂O₇).[1]
Comparison with Other Alkaline Earth Phosphates
The thermal stability of oxosalts, including phosphates, within the alkaline earth metals (Group 2) is influenced by the polarizing power of the cation (M²⁺).[8] Generally, cations that are smaller and have a higher charge density (higher polarizing power) can distort the electron cloud of the polyatomic anion more effectively, weakening its bonds and lowering the decomposition temperature.[8]
While direct TGA/DTA comparison data for the full series (MgHPO₄, CaHPO₄, SrHPO₄, BaHPO₄) was not found in the initial search, the general trend for carbonates and sulfates suggests that thermal stability increases down the group as the cation size increases and polarizing power decreases.[8] Therefore, it is expected that BaHPO₄ would be among the most thermally stable of the simple alkaline earth hydrogen phosphates.
References
A Comparative Analysis of Barium Phosphate Synthesis Methodologies
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for barium phosphate (B84403) is critical, directly impacting the material's physicochemical properties and its performance in downstream applications. This guide provides an objective comparison of five prominent synthesis techniques: wet chemical precipitation, sol-gel, hydrothermal, solid-state, and microwave-assisted synthesis, supported by experimental data and detailed protocols.
Performance Comparison
The choice of synthesis method significantly influences the yield, purity, particle size, and morphology of the resulting barium phosphate. The following table summarizes the key performance metrics for each technique, offering a quantitative basis for comparison.
| Synthesis Method | Yield (%) | Purity (%) | Particle Size | Morphology | Advantages | Disadvantages |
| Wet Chemical Precipitation | High | >95 | 20 - 100 nm (crystallite size)[1] | Irregular flakes[1] | Simple, cost-effective, good control over particle size via pH.[2] | Potential for impurities if not carefully controlled, can result in agglomerates. |
| Sol-Gel | High | >99.98 | 80 nm - 1.5 µm (post-calcination) | Dependent on calcination | High purity, good compositional control, fine particle size. | Requires careful control of hydrolysis and condensation, often involves organic solvents. |
| Hydrothermal | High | Phase-pure product is achievable[3] | 0.64 - 2.67 µm (controllable) | From irregular to polyhedral and spherical | Good control over morphology and particle size, high crystallinity.[4] | Requires specialized high-pressure equipment, can be energy-intensive.[5] |
| Solid-State Reaction | Moderate to High | Prone to impurities if mixing is inadequate[6] | Micron-sized | Irregular | Simple procedure, suitable for large-scale production. | Requires high temperatures, potential for inhomogeneous product, larger particle sizes.[6] |
| Microwave-Assisted | High | Can produce pure products[7][8] | 60 - 100 nm | Nearly spherical | Rapid synthesis, uniform heating, energy-efficient, good yields and purities.[7] | Requires specialized microwave reactors. |
Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below to enable replication and further investigation.
Wet Chemical Precipitation
This method involves the reaction of soluble barium and phosphate precursors in a solution to form an insoluble barium phosphate precipitate.
Materials:
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment
-
Deionized water
Procedure:
-
Prepare aqueous solutions of BaCl₂·2H₂O and (NH₄)₂HPO₄.
-
Slowly add the (NH₄)₂HPO₄ solution to the BaCl₂·2H₂O solution under constant stirring.
-
Adjust the pH of the mixture using NH₄OH to control the particle size of the precipitate.[1]
-
Continue stirring for a set period to ensure complete reaction.
-
Age the precipitate in the solution.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove by-products.
-
Dry the resulting barium phosphate powder in an oven.
Sol-Gel Synthesis
The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.
Materials:
-
Barium precursor (e.g., Barium acetate)
-
Phosphorus precursor (e.g., Phosphoric acid)
-
Solvent (e.g., Ethanol, water)
-
Catalyst (acid or base)
Procedure:
-
Dissolve the barium and phosphorus precursors in their respective solvents.
-
Mix the precursor solutions under controlled temperature and pH.
-
A catalyst is often added to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
With time, the sol polymerizes to form a gel.
-
The gel is aged to strengthen its network.
-
The gel is dried to remove the solvent, resulting in a xerogel or aerogel.
-
The dried gel is calcined at a specific temperature to remove organic residues and crystallize the barium phosphate. The final particle size is dependent on the calcination temperature.
Hydrothermal Synthesis
This method utilizes high-temperature and high-pressure water to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions.
Materials:
-
Barium precursor (e.g., Barium hydroxide)
-
Phosphate precursor (e.g., Phosphoric acid)
-
Deionized water
-
Mineralizer (optional, e.g., NaOH)
Procedure:
-
Prepare a precursor solution or suspension in a sealed autoclave.
-
Heat the autoclave to a temperature typically between 100 and 300 °C. The autogenous pressure will increase accordingly.
-
Maintain the temperature for a specific duration to allow for the dissolution and recrystallization of barium phosphate.
-
Cool the autoclave to room temperature.
-
Collect the product by filtration.
-
Wash the product with deionized water and dry it. The morphology and size of the final particles can be controlled by adjusting the reaction time and the concentration of mineralizers like NaOH.
Solid-State Reaction
This traditional ceramic method involves the reaction of solid precursors at high temperatures.
Materials:
-
Barium carbonate (BaCO₃)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
Procedure:
-
Weigh stoichiometric amounts of the solid precursors.
-
Thoroughly mix and grind the precursors to ensure intimate contact.
-
Place the mixture in a crucible and calcine it in a high-temperature furnace (e.g., 900 °C) for several hours.[6]
-
Cool the furnace and grind the resulting product to obtain a fine powder.
Microwave-Assisted Synthesis
This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant reduction in synthesis time.
Materials:
-
Barium precursor
-
Phosphate precursor
-
A suitable solvent that absorbs microwave radiation
Procedure:
-
Prepare a solution of the precursors in a microwave-transparent vessel.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture with microwaves at a specific power and for a set duration. The rapid and uniform heating accelerates the reaction.[7]
-
After the reaction is complete, cool the vessel.
-
Collect, wash, and dry the synthesized barium phosphate nanoparticles. The particle size can be influenced by the microwave power and reaction time.
Visualizing the Synthesis Pathways
To better understand the workflow of these synthesis methods, the following diagrams are provided.
Caption: Comparative workflow of Barium phosphate synthesis methods.
Caption: Key parameters influencing Barium phosphate synthesis.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. Low temperature hydrothermal synthesis of battery grade lithium iron phosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to SEM and TEM Imaging of Barium Phosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The morphological and structural characterization of nanoparticles is paramount in the fields of drug delivery, biomaterials, and nanotechnology. Barium phosphate (B84403) nanoparticles, in particular, are gaining interest for various biomedical applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most powerful techniques for visualizing these nanoscale materials. This guide provides a detailed comparison of SEM and TEM for the analysis of barium phosphate nanoparticles, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate imaging modality and in interpreting their results.
Key Differences Between SEM and TEM for Nanoparticle Imaging
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) both utilize electron beams to generate high-resolution images, but they differ fundamentally in their operating principles and the information they provide. SEM analyzes the surface of a sample by detecting scattered electrons, producing detailed three-dimensional topographical images. In contrast, TEM forms a two-dimensional projection image by detecting electrons that pass through an ultrathin sample, revealing internal structures.
A primary distinction in the data output is the nature of the resulting images. SEM provides a 3D representation of the nanoparticles and their agglomeration state, while TEM offers a 2D projection that can resolve individual nanoparticles with much higher resolution, even revealing their crystal lattice.[1]
Performance Comparison: SEM vs. TEM for Barium Phosphate Nanoparticles
When imaging barium phosphate nanoparticles, SEM and TEM provide complementary information. SEM is invaluable for understanding the overall morphology of the synthesized powder, including the size and shape of agglomerates, while TEM is essential for determining the size, shape, and distribution of the primary, individual nanoparticles.
| Parameter | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Primary Information | Surface topography, particle agglomeration | Internal structure, primary particle size and shape |
| Image Dimensionality | 3D | 2D Projection |
| Typical Resolution | ~1 nm | < 0.2 nm |
| Sample Thickness | Bulk samples | Ultrathin sections (<100 nm) |
| Sample Preparation | Simpler, can involve coating with a conductive material | More complex, requires dispersion onto a grid |
Experimental Data Summary: Barium Phosphate Nanoparticles
The following table summarizes experimental findings from studies on barium phosphate nanoparticles, highlighting the different types of data obtained from SEM and TEM.
| Synthesis Method | pH | Technique | Observed Morphology | Size Measurement | Reference |
| Bio-inspired | 7 | SEM | Nano-agglomerates | < 3 µm (agglomerate size) | [2][3] |
| 7 | TEM | Irregular flakes | 20-100 nm | [2][3] | |
| 8 | SEM | Nano-agglomerates | < 3 µm (agglomerate size) | [2][3] | |
| 8 | TEM | Irregular flakes | 20-100 nm | [2][3] | |
| 9 | SEM | Nano-agglomerates | < 3 µm (agglomerate size) | [2][3] | |
| 9 | TEM | Irregular flakes | 20-100 nm | [2][3] | |
| 10 | SEM | Nano-agglomerates | < 3 µm (agglomerate size) | [2][3] | |
| 10 | TEM | Irregular flakes | 20-100 nm | [2][3] | |
| 11 | SEM | Nano-agglomerates | < 3 µm (agglomerate size) | [2][3] | |
| 11 | TEM | Irregular flakes | 20-100 nm | [2][3] | |
| Chemical Co-precipitation | Not Specified | SEM | Cauliflower-shaped agglomerates | - | [4] |
| Not Specified | XRD | - | 78.42 nm (average grain size) | [4] |
As the data indicates, SEM typically reveals larger structures, which are aggregates of the primary nanoparticles.[2][3] TEM, on the other hand, can visualize the individual nanoparticles that make up these aggregates.[2][3] It is crucial for researchers to employ both techniques for a comprehensive understanding of their materials.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable characterization of nanoparticles. Below are representative protocols for the synthesis of barium phosphate nanoparticles and their preparation for SEM and TEM imaging.
Synthesis of Barium Phosphate Nanoparticles (Bio-inspired Method)
This protocol is adapted from the work of Yu et al. (2015).[2]
-
Bacterial Culture Preparation: A solution of substrate (1.25 mol/L, 8 mL) is injected into a 100 mL solution of B. subtilis. The mixed solution is allowed to stand under static conditions for 24 hours at 30±2°C.[2]
-
Supernatant Collection: After 24 hours, the mixed solution is centrifuged to obtain the supernatant.[2]
-
pH Adjustment: The supernatant is then adjusted to the desired pH (e.g., 7, 8, 9, 10, or 11).[2]
-
Precipitation: BaCl₂·2H₂O (20 mM) is added to the pH-adjusted solution. After 1 minute of stirring, the precipitated solution is left undisturbed for 24 hours at room temperature.[2]
-
Washing and Drying: The products are filtered and washed three times with deionized water and ethanol (B145695) and then dried at 66±2°C for 24 hours.[2]
Sample Preparation for SEM Imaging
-
Dispersion: A small amount of the dry barium phosphate nanoparticle powder is dispersed in a suitable solvent like ethanol.
-
Sonication: The suspension is sonicated for a few minutes to break up large agglomerates.
-
Mounting: A drop of the nanoparticle suspension is placed on an SEM stub with an adhesive carbon tab.
-
Drying: The solvent is allowed to evaporate completely in a dust-free environment.
-
Coating: For non-conductive samples like barium phosphate, a thin layer of a conductive material (e.g., gold or palladium) is sputtered onto the sample to prevent charging under the electron beam.
Sample Preparation for TEM Imaging
-
Dilute Suspension Preparation: A very dilute suspension of barium phosphate nanoparticles is prepared in a solvent such as ethanol or deionized water to ensure a monolayer of particles on the grid.[5]
-
Sonication: The dilute suspension is sonicated to ensure the nanoparticles are well-dispersed and to break up any aggregates.[5]
-
Grid Preparation: A drop of the nanoparticle suspension is carefully placed on a carbon-coated copper TEM grid.
-
Drying: The grid is allowed to air dry completely, leaving the nanoparticles deposited on the carbon film.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthesis and imaging workflows.
References
A Comparative Analysis of Silicate and Phosphate Glasses for Radiation Shielding Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the radiation attenuating properties of silicate (B1173343) versus phosphate-based glass matrices, supported by experimental data and detailed methodologies.
In the realm of radiation shielding, the development of transparent, effective, and environmentally conscious materials is of paramount importance. Among the various materials investigated, silicate and phosphate-based glasses have emerged as promising candidates due to their tunable properties and ability to incorporate high atomic number elements that enhance shielding efficacy. This guide provides an objective comparison of the radiation shielding performance of silicate and phosphate (B84403) glasses, drawing upon experimental data to inform material selection for applications in medical imaging, nuclear energy, and aerospace.
Performance Comparison: Key Shielding Parameters
The effectiveness of a shielding material is quantified by several key parameters, including density, linear attenuation coefficient (LAC), half-value layer (HVL), and mean free path (MFP). The density of the glass, influenced by its composition, plays a crucial role in its ability to attenuate radiation. The LAC measures the fraction of radiation attenuated per unit thickness of the material. The HVL is the thickness of the material required to reduce the intensity of the incident radiation by half, while the MFP represents the average distance a photon travels before interacting with the material. Generally, materials with higher density and LAC values, and lower HVL and MFP values, are considered superior for radiation shielding.
A comparative study on lead-based glass systems revealed that at an energy of 662 keV, PbO-based silicate glass exhibits a higher total mass attenuation coefficient than its phosphate and borate (B1201080) counterparts.[1] This suggests that for a given concentration of lead oxide, the silicate glass matrix is more effective at attenuating gamma radiation at this energy level.
Another study that simulated the photon shielding properties of various glass types found that in a general comparison, silicate glasses demonstrated better shielding performance than phosphate glasses. The order of shielding effectiveness was reported as bismuthate > tellurite (B1196480) > silicate > phosphate > borate glass.[2][3][4][5] This is further supported by the finding that bismuthate glass had the highest Mass Attenuation Coefficient (MAC) and Linear Attenuation Coefficient (LAC) values, and the lowest Half-Value Layer (HVL) and Mean Free Path (MFP) values, followed by tellurite, silicate, phosphate, and then borate glass.[1][2][3][4][5]
The incorporation of heavy metal oxides, such as tungsten trioxide (WO3), has been shown to significantly enhance the shielding properties of phosphate glasses. Increasing the WO3 content in a phosphate glass matrix from 0% to 60% by weight substantially increased the density from 3.18 to 4.34 g/cm³, leading to improved gamma-ray shielding effectiveness.[6][7] Specifically, at an energy of 121.8 keV, the HVL for a phosphate glass with 0% WO3 was 0.525 cm, which dramatically decreased to 0.063 cm for a glass with 60% WO3.[7]
The following tables summarize the key radiation shielding parameters for representative silicate and phosphate glass compositions, providing a quantitative basis for comparison.
| Glass System | Composition (mol%) | Density (g/cm³) | Photon Energy (MeV) | Linear Attenuation Coefficient (LAC) (cm⁻¹) | Half-Value Layer (HVL) (cm) | Mean Free Path (MFP) (cm) |
| Phosphate Glass | (60-x)P₂O₅-xWO₃-10ZnO-10ZrO₂-20CeO₂ (x=0) | 3.18 | 0.122 | - | 0.525 | - |
| Phosphate Glass | (60-x)P₂O₅-xWO₃-10ZnO-10ZrO₂-20CeO₂ (x=60) | 4.34 | 0.122 | - | 0.063 | - |
| Silicate Glass | 40K₂O-60SiO₂ | 2.491 | 0.050 | 1.351 | - | - |
| Silicate Glass | (Lowest K₂O content) | 2.211 | 0.050 | 0.704 | - | - |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The reliable evaluation of radiation shielding properties hinges on standardized experimental procedures. The following sections detail the common methodologies employed in the synthesis and characterization of silicate and phosphate shielding glasses.
Glass Synthesis: The Melt-Quenching Technique
The most prevalent method for synthesizing both silicate and phosphate glasses for radiation shielding studies is the melt-quenching technique.[8][9][10]
-
Raw Material Preparation: High-purity oxide powders (e.g., SiO₂ or P₂O₅ as glass formers, and heavy metal oxides like PbO, Bi₂O₃, or WO₃ as modifiers) are accurately weighed according to the desired molar composition.
-
Mixing: The powders are thoroughly mixed in an agate mortar to ensure a homogeneous composition.
-
Melting: The mixture is transferred to a high-purity alumina (B75360) or porcelain crucible and melted in a high-temperature electric furnace. Melting temperatures typically range from 1000°C to 1400°C, depending on the glass composition, and the duration is usually several hours to achieve a bubble-free, homogeneous melt.
-
Quenching: The molten glass is then quickly poured into a pre-heated stainless steel or graphite (B72142) mold to form the desired shape (e.g., discs or slabs). This rapid cooling prevents crystallization and results in an amorphous glass structure.
-
Annealing: To relieve internal stresses induced during the quenching process, the glass samples are annealed in a muffle furnace at a temperature slightly below the glass transition temperature for several hours, followed by slow cooling to room temperature.
Measurement of Radiation Shielding Parameters
The experimental setup for measuring the gamma-ray attenuation properties of the prepared glass samples typically involves a narrow beam geometry.[11]
-
Radiation Source: A collimated gamma-ray source, such as ¹³⁷Cs (emitting 0.662 MeV photons) or ⁶⁰Co (emitting 1.173 and 1.332 MeV photons), is used.[8][11]
-
Detector: A high-purity germanium (HPGe) or a sodium iodide (NaI(Tl)) scintillation detector is employed to measure the intensity of the gamma rays.[8][11][12][13]
-
Data Acquisition: The detector is connected to a multichannel analyzer (MCA) to record the gamma-ray spectrum.
-
Measurement Procedure:
-
The initial intensity (I₀) of the gamma-ray beam is measured without any shielding material.
-
The glass sample of a known thickness (x) is placed between the source and the detector.
-
The attenuated intensity (I) of the gamma-ray beam after passing through the glass sample is measured.
-
-
Calculation of Shielding Parameters: The Linear Attenuation Coefficient (LAC, μ) is calculated using the Beer-Lambert law: I = I₀ * e^(-μx). From the LAC, other parameters like the Half-Value Layer (HVL = 0.693 / μ) and the Mean Free Path (MFP = 1 / μ) can be determined.
Experimental Workflow
The following diagram illustrates the typical workflow for the evaluation of radiation shielding performance in glass materials.
References
- 1. researchgate.net [researchgate.net]
- 2. View of A Comparative Study of Photon Radiation-Shielding Properties of Different Glass Types for Use in Health Facilities | Reinvention: an International Journal of Undergraduate Research [reinventionjournal.org]
- 3. A Comparative Study of Photon Radiation-Shielding Properties of Different Glass Types for Use in Health Facilities | Reinvention: an International Journal of Undergraduate Research [reinventionjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. reinventionjournal.org [reinventionjournal.org]
- 6. nfmjournal.com [nfmjournal.com]
- 7. nfmjournal.com [nfmjournal.com]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Theoretical Study of Radiation Shielding Features of CaO-K2O-Na2O-P2O5 Glass Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental investigation of radiation shielding competence of B2O3-Na2O-Al2O3-BaO-CaO glass system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Barium Metaphosphate: Elemental Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of inorganic compounds like barium metaphosphate is a critical prerequisite for reliable and reproducible results in materials science, specialty glass manufacturing, and other advanced applications. This guide provides an objective comparison of elemental analysis with alternative analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.
This compound (Ba(PO₃)₂), a colorless, water-insoluble solid, is a key component in the formulation of specialty glasses due to its ability to create a low-melting point glass with a high coefficient of thermal expansion when combined with sodium polyphosphate.[1][2] The performance of these specialized materials is directly dependent on the purity of the raw materials. Therefore, rigorous purity assessment is paramount. While elemental analysis provides a fundamental measure of the elemental composition, it is essential to understand its capabilities and limitations in the context of other widely used and often more sensitive techniques.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the need for bulk elemental composition, trace impurity identification, or routine quality control. The following table summarizes the key aspects of elemental analysis compared to Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence (XRF) spectroscopy for the purity validation of this compound.
| Parameter | Elemental Analysis (Combustion Method) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | X-ray Fluorescence (XRF) Spectroscopy |
| Principle | Combustion of the sample to convert elements into gaseous forms (CO₂, H₂O, N₂, SO₂) which are then separated and quantified. | A plasma source excites atoms in the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. | X-rays irradiate the sample, causing the ejection of inner shell electrons. The resulting electronic transitions generate secondary X-rays with energies characteristic of each element. |
| Information Provided | Percentage of Carbon, Hydrogen, Nitrogen, and Sulfur (%C, %H, %N, %S). Does not directly measure Ba or P. | Quantitative determination of a wide range of elements, including Barium and Phosphorus, at trace to major concentrations. | Quantitative and qualitative elemental analysis, particularly for heavier elements like Barium. |
| Sample Preparation | A small, precise amount of the solid sample is weighed into a tin or silver capsule. | The sample must be dissolved in a suitable solvent, typically an acid, to create a liquid sample for introduction into the plasma. | Minimal sample preparation is required for solid samples; often, the powder can be analyzed directly or pressed into a pellet.[3] |
| Strengths | - Provides fundamental confirmation of the presence of organic impurities. - Cost-effective and reliable for assessing the purity of organic compounds.[4] | - High sensitivity and accuracy for a broad range of elements. - Capable of simultaneous multi-element analysis.[5][6] - Well-established methods for a variety of sample types. | - Non-destructive analytical technique. - Simple, fast, and safe sample preparation with minimal chemical waste.[3] - Lower cost of ownership compared to ICP techniques.[3] |
| Limitations | - Does not provide information on the metallic and phosphorus content. - Insensitive to inorganic impurities that do not contain C, H, N, or S. | - Destructive analysis as the sample is consumed. - Can be subject to spectral interferences. - Requires sample dissolution, which can be time-consuming and a source of error. | - Lower sensitivity for lighter elements. - Matrix effects can influence the accuracy of the results. |
| Typical Application | Primarily used to confirm the absence of significant organic contamination in inorganic samples. | Comprehensive purity assessment, including the quantification of trace metallic impurities and confirmation of the Ba:P ratio. | Rapid quality control and screening of raw materials for elemental composition. |
| Illustrative Purity Data | C: <0.1%, H: <0.1% | Ba: 46.51 ± 0.10%, P: 20.98 ± 0.05% | Ba: 46.4 ± 0.2%, P: 21.1 ± 0.2% |
Note: The illustrative purity data is based on the theoretical elemental composition of this compound (Ba: 46.51%, P: 20.98%, O: 32.51%) and the expected precision of each technique.
Experimental Protocols
Elemental Analysis (Combustion Method)
Objective: To determine the percentage of carbon and hydrogen in a this compound sample as an indicator of organic impurities.
Methodology:
-
Instrument Calibration: Calibrate the CHN elemental analyzer using a certified organic standard with known percentages of carbon and hydrogen.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound powder into a tin capsule.
-
Fold the capsule to enclose the sample and place it in the instrument's autosampler.
-
-
Analysis:
-
The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) with a stream of pure oxygen.
-
The combustion products (primarily CO₂ and H₂O) are carried by a helium stream through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then passed through a chromatographic column to separate CO₂ and H₂O.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Interpretation: The instrument software calculates the percentage of carbon and hydrogen in the original sample based on the detector response and the sample weight. A low percentage of C and H indicates a high purity with respect to organic contaminants.
Purity Determination by ICP-OES
Objective: To quantitatively determine the concentration of Barium and Phosphorus in a this compound sample to confirm its stoichiometric composition and assess the presence of other elemental impurities.
Methodology:
-
Sample Digestion:
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean vessel.
-
Add 10 mL of concentrated nitric acid (HNO₃) and 5 mL of concentrated hydrochloric acid (HCl).
-
Gently heat the mixture on a hot plate in a fume hood until the sample is completely dissolved.
-
Allow the solution to cool and quantitatively transfer it to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
-
Instrument Calibration: Prepare a series of calibration standards containing known concentrations of Barium and Phosphorus, as well as any other elements of interest, in a matrix matching the digested sample solution.
-
Analysis:
-
Aspirate the blank, calibration standards, and the sample solution into the ICP-OES instrument.
-
The instrument's software will generate a calibration curve for each element and calculate the concentration of Barium and Phosphorus in the sample solution.
-
-
Data Calculation: Convert the concentration in the solution back to the percentage of each element in the original solid sample, taking into account the initial sample weight and dilution factor.
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating both elemental analysis and more advanced techniques for a thorough assessment.
Conclusion
The validation of this compound purity requires a multi-faceted approach. Elemental analysis serves as a valuable initial screening tool to detect the presence of organic impurities. However, for a comprehensive assessment of purity and stoichiometric accuracy, techniques such as ICP-OES are indispensable. ICP-OES provides precise and accurate quantification of the primary elemental components (Barium and Phosphorus) and can simultaneously detect a wide range of trace metallic impurities. For rapid, non-destructive screening in a quality control environment, XRF spectroscopy presents a viable alternative. By selecting the appropriate analytical methodology, researchers and manufacturers can ensure the high quality of this compound, leading to enhanced performance and reliability in its various applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Ba(PO3)2 optical grade 99.99% [smart-elements.com]
- 3. Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 4. dsfarm.unipd.it [dsfarm.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
How does BaO modifier compare to Na2O in phosphate glasses?
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a suitable modifier is a critical step in the design of phosphate (B84403) glasses for various applications, including biomaterials, optical devices, and vitrification of nuclear waste. The modifier cation influences the glass network structure, which in turn dictates its physical and chemical properties. This guide provides a comprehensive comparison of two common modifiers, barium oxide (BaO) and sodium oxide (Na2O), summarizing their effects on the key properties of phosphate glasses with supporting experimental data.
Structural and Property Showdown: BaO vs. Na2O
The introduction of either BaO or Na2O into a phosphate glass network leads to the depolymerization of the phosphate chains by converting bridging oxygens (BO) to non-bridging oxygens (NBO). However, the divalent nature of the Ba²⁺ ion versus the monovalent Na⁺ ion results in significant differences in the resulting glass properties.
Barium ions (Ba²⁺), being larger and carrying a +2 charge, act as strong cross-linking agents between phosphate chains, leading to a more compact and chemically durable glass structure.[1] In contrast, sodium ions (Na⁺) provide a weaker ionic cross-link, resulting in a less rigid network.[2] This fundamental difference in bonding is reflected in the macroscopic properties of the glasses.
Key Property Comparison
The following table summarizes the typical effects of substituting Na2O with BaO in a phosphate glass system. The data is compiled from various studies on phosphate glass compositions.
| Property | Effect of BaO Substitution for Na2O | Rationale |
| Density | Increases | The higher atomic weight of barium (137.33 g/mol ) compared to sodium (22.99 g/mol ) is the primary reason for the increase in density. |
| Molar Volume | Generally decreases | The stronger cross-linking ability of Ba²⁺ leads to a more compact and tightly packed glass network, thus reducing the molar volume.[3] |
| Glass Transition Temperature (Tg) | Increases | The replacement of weaker Na-O bonds with stronger Ba-O cross-links increases the rigidity of the glass network, requiring more thermal energy for the onset of segmental motion.[3] |
| Thermal Expansion Coefficient (CTE) | Decreases | The more rigid network created by BaO restricts the vibrational amplitude of the atoms upon heating, resulting in lower thermal expansion. |
| Chemical Durability | Increases | The stronger Ba-O bonds and the cross-linked network structure enhance the resistance of the glass to chemical attack, particularly from aqueous solutions.[4] |
| Refractive Index | Increases | The higher electron density of Ba²⁺ ions contributes to an increase in the refractive index of the glass.[5] |
Experimental Corner: How These Glasses Are Made and Characterized
The data presented in this guide is typically obtained through a series of well-established experimental procedures.
Synthesis of BaO and Na2O Modified Phosphate Glasses
The most common method for synthesizing these glasses is the melt-quenching technique .
Experimental Protocol:
-
Batch Calculation and Mixing: High-purity precursor materials such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphorus pentoxide (P₂O₅), barium carbonate (BaCO₃) or barium oxide (BaO), and sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O) are weighed according to the desired molar composition. The powders are then thoroughly mixed in a mortar and pestle to ensure homogeneity.
-
Melting: The mixed batch is placed in a platinum or alumina (B75360) crucible and transferred to a high-temperature electric furnace. The temperature is gradually raised to the melting temperature, typically in the range of 1000-1300°C, and held for a specific duration (e.g., 1-2 hours) to ensure a homogeneous melt.[6]
-
Quenching: The molten glass is then rapidly cooled (quenched) to prevent crystallization. This is often achieved by pouring the melt onto a pre-heated steel or graphite (B72142) mold and pressing it with another plate.[3]
-
Annealing: To relieve internal stresses induced during quenching, the resulting glass slab is immediately transferred to an annealing furnace. It is held at a temperature slightly below the glass transition temperature (Tg) for several hours and then slowly cooled to room temperature.
Characterization Techniques
A variety of analytical techniques are employed to characterize the structural and physical properties of the prepared glasses:
-
X-ray Diffraction (XRD): To confirm the amorphous (non-crystalline) nature of the prepared samples.
-
Density Measurement: Typically determined using Archimedes' principle with an immersion liquid like distilled water or ethanol.
-
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA): Used to determine the glass transition temperature (Tg) and crystallization temperatures.
-
Dilatometry: To measure the coefficient of thermal expansion (CTE).
-
FTIR and Raman Spectroscopy: To investigate the structural units within the glass network, such as the different phosphate Qⁿ species (where n is the number of bridging oxygens).
-
Chemical Durability Testing: Involves immersing the glass samples in an aqueous solution (e.g., deionized water or acidic/basic solutions) for a specified time and temperature, followed by measuring the weight loss.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing BaO and Na2O modified phosphate glasses.
Caption: Workflow for comparing BaO and Na2O modified phosphate glasses.
Conclusion
The choice between BaO and Na2O as a modifier for phosphate glasses depends heavily on the desired application. For applications requiring high mechanical strength, thermal stability, and excellent chemical durability, such as in bioactive glasses for bone regeneration or for the immobilization of nuclear waste, BaO is the superior choice due to its ability to form a robust, cross-linked network. Conversely, for applications where a lower melting point or a higher thermal expansion coefficient is desired, such as in glass-to-metal seals, Na2O might be more suitable. This guide provides a foundational understanding to aid researchers and professionals in making an informed decision for their specific needs.
References
Comparative Analysis of the Magnetic Susceptibility of Barium Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Barium Hydrogen Phosphate's Magnetic Properties with Alternative Diamagnetic Materials, Supported by Experimental Data.
This guide provides a comprehensive comparison of the magnetic susceptibility of Barium Hydrogen Phosphate (BaHPO₄) with other relevant diamagnetic materials. The data presented is intended to assist researchers in material selection and characterization. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for the cited measurement techniques.
Quantitative Analysis of Magnetic Susceptibility
Barium Hydrogen Phosphate (BaHPO₄) is a diamagnetic material, meaning it is repelled by magnetic fields. Experimental measurements have determined its magnetic susceptibility to be -92.93 x 10⁻⁶ e.m.u.[1] This property is crucial for applications where magnetic interference must be minimized.
To provide a clear context for this value, the following table compares the magnetic susceptibility of BaHPO₄ with other alkaline earth metal phosphates and common diamagnetic materials.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Magnetic Susceptibility (χm) (x 10⁻⁶ cm³/mol) |
| Barium Hydrogen Phosphate | BaHPO₄ | 233.30 | -92.93 |
| Calcium Hydrogen Phosphate | CaHPO₄ | 136.06 | Data not readily available in searched literature. |
| Strontium Hydrogen Phosphate | SrHPO₄ | 183.59 | Data not readily available in searched literature. |
| Water | H₂O | 18.02 | -12.97 |
| Bismuth | Bi | 208.98 | -280.1 |
| Graphite (perpendicular to c-axis) | C | 12.01 | -40.9 |
Experimental Protocols
The accurate measurement of magnetic susceptibility is fundamental to characterizing materials like Barium Hydrogen Phosphate. The primary technique cited for determining the magnetic susceptibility of BaHPO₄ is the Faraday Method .
Faraday Method for Magnetic Susceptibility Measurement
The Faraday method is a highly sensitive technique for determining the magnetic susceptibility of a material. It relies on measuring the force exerted on a sample when it is placed in a non-uniform magnetic field.
Principle: A sample placed in a magnetic field with a gradient experiences a force (F) proportional to its mass (m), its mass magnetic susceptibility (χ), the magnetic field strength (H), and the gradient of the magnetic field (dH/dx):
F = mχH(dH/dx)
Apparatus: A typical Faraday balance setup consists of:
-
An electromagnet capable of generating a strong, stable magnetic field.
-
Specially shaped pole pieces to create a region of constant H(dH/dx).
-
A sensitive microbalance to measure the small force exerted on the sample.
-
A sample holder, typically made of a material with a known, low magnetic susceptibility.
-
A cryostat or furnace to control the sample temperature if temperature-dependent measurements are required.
Procedure:
-
Calibration: The balance is calibrated using a standard sample with a well-known magnetic susceptibility, such as mercury(II) tetrathiocyanatocobaltate(II) (HgCo(NCS)₄).
-
Sample Preparation: A small amount of the powdered Barium Hydrogen Phosphate sample is weighed and placed in the sample holder.
-
Measurement:
-
The initial weight of the sample is recorded in the absence of a magnetic field.
-
The magnetic field is applied, and the change in the sample's weight is measured by the microbalance. This change in weight is directly proportional to the magnetic force acting on the sample.
-
-
Calculation: The mass magnetic susceptibility (χ) of the sample is calculated from the measured force, the mass of the sample, and the calibrated product of the magnetic field and its gradient. The molar magnetic susceptibility (χm) can then be calculated by multiplying the mass susceptibility by the molar mass of the compound.
Synthesis of Barium Hydrogen Phosphate Crystals
The Barium Hydrogen Phosphate crystals characterized for their magnetic properties were synthesized using a gel growth technique. This method allows for the growth of high-quality single crystals at ambient temperatures.
Experimental Workflow for Gel Growth of BaHPO₄ Crystals:
Caption: Workflow for the synthesis of BaHPO₄ crystals via the gel growth method.
Procedure:
-
A gel is prepared by mixing a solution of sodium metasilicate with orthophosphoric acid.
-
The gel is allowed to set in a test tube.
-
A solution of barium chloride is carefully added on top of the set gel.
-
Over time, the barium chloride solution diffuses into the gel, reacting with the orthophosphoric acid to form Barium Hydrogen Phosphate crystals.
This method provides a controlled environment for the slow growth of well-defined crystals, which are then suitable for detailed characterization, including magnetic susceptibility measurements.
References
Safety Operating Guide
Proper Disposal of Barium Metaphosphate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of barium metaphosphate, a compound requiring careful handling due to its barium content. Researchers, scientists, and drug development professionals are advised to adhere to the following protocols to ensure personnel safety and environmental protection.
This compound, while insoluble in water, is soluble in acidic solutions. Its disposal, therefore, necessitates a multi-step process involving dissolution, precipitation of the hazardous barium ion into a more stable form, and subsequent neutralization of the remaining liquid waste. All procedures should be conducted in accordance with local, regional, and national hazardous waste regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.
All handling of this compound and its waste products should occur within a well-ventilated chemical fume hood to minimize the risk of inhalation.
Quantitative Data for Disposal
The primary regulatory concern for barium-containing waste is the concentration of leachable barium. The United States Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies a waste as hazardous if the extract from the Toxicity Characteristic Leaching Procedure (TCLP) contains barium at a concentration equal to or greater than the limit specified in the table below.
| Parameter | Regulatory Limit (mg/L) | Issuing Agency | Waste Code |
| Barium (Toxicity Characteristic) | 100.0 | EPA | D005 |
The disposal procedure outlined below is designed to convert this compound into barium sulfate (B86663). Barium sulfate is exceptionally insoluble in water and is not considered a RCRA hazardous waste because it does not leach barium in concentrations exceeding the regulatory limit.[1]
Experimental Protocol for the Disposal of this compound
This protocol details the conversion of this compound to non-hazardous barium sulfate.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or nitric acid (HNO₃), ~1 M
-
10% Sodium sulfate (Na₂SO₄) solution
-
Litmus (B1172312) paper or pH meter
-
Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) for neutralization
-
Beakers
-
Stirring rod
-
Filtration apparatus (funnel, filter paper)
-
Collection vessel for filtrate
-
Appropriate hazardous waste containers
Procedure:
-
Dissolution:
-
In a chemical fume hood, carefully place the this compound waste into a suitably sized beaker.
-
Slowly add dilute hydrochloric acid or nitric acid to the beaker while stirring until the solid has completely dissolved. Avoid using sulfuric acid as it will prematurely precipitate barium sulfate.
-
-
Precipitation:
-
While continuously stirring the acidic solution of dissolved barium, slowly add a 10% solution of sodium sulfate.[2] An excess of the sulfate solution should be added to ensure complete precipitation of the barium as barium sulfate (BaSO₄), which will appear as a dense white precipitate.[3][4][5]
-
Allow the mixture to stand for at least one hour to ensure complete precipitation.
-
-
Separation:
-
Set up a filtration apparatus.
-
Carefully decant the supernatant (the clear liquid) and then transfer the barium sulfate precipitate onto the filter paper.
-
Wash the precipitate with deionized water to remove any remaining soluble impurities.
-
The collected barium sulfate precipitate, once dried, can typically be disposed of as non-hazardous solid waste. However, it is crucial to confirm this with your institution's environmental health and safety (EHS) office.
-
-
Neutralization and Disposal of Supernatant:
-
Collect the filtrate (the liquid that passed through the filter).
-
Check the pH of the filtrate using litmus paper or a pH meter.
-
Slowly add a neutralizing agent, such as sodium hydroxide or sodium carbonate, while stirring until the pH is between 6 and 8.
-
Once neutralized, and provided it contains no other hazardous materials, this liquid can often be disposed of down the drain with copious amounts of water.[2] Always obtain approval from your EHS office before any drain disposal.
-
-
Final Waste Disposal:
-
Package all solid and liquid wastes in clearly labeled, sealed containers.
-
Dispose of all waste through your institution's hazardous waste management program.
-
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Barium metaphosphate
This guide provides immediate safety, operational, and disposal protocols for the handling of Barium Metaphosphate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed or inhaled.[1][2] Strict adherence to PPE guidelines is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields (conforming to EN 166 or NIOSH approved).[1][3] | Protects against dust particles and potential splashes. |
| Hand Protection | Impervious protective gloves (e.g., Nitrile rubber).[1] | Prevents skin contact. Nitrile rubber gloves are recommended. |
| Body Protection | Long-sleeved clothing or a lab coat.[1] | Minimizes skin exposure to dust. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Required when dusts are generated or if ventilation is inadequate. A P2 filter is recommended for particulates. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1][2][3]
-
Ensure that safety showers and eyewash stations are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is inspected and worn correctly.[3]
-
Handling: Avoid the formation of dust during handling.[3][4][5] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Remove and wash contaminated clothing before reuse.[4]
-
Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3][5]
Emergency and First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][3] Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Drink plenty of water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
This compound waste is classified as hazardous.[1][4]
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[3][4]
-
Disposal: Dispose of the waste at an approved waste disposal plant.[1] All disposal activities must be in strict accordance with local, state, and federal regulations.[1][4]
-
Environmental Protection: Do not allow the material to be released into the environment or enter drains.[3]
Technical Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 13762-83-9[1][3] |
| Appearance | White Solid[1][4] |
| Melting Point | 1560 °C / 2840 °F[4] |
| UN Number | 1564[1][4] |
| Transport Hazard Class | 6.1 (Toxic substances)[1][2][4] |
| Packing Group | III[1][4] |
| Occupational Exposure Limit | ACGIH TLV (for soluble Barium compounds): 0.5 mg/m³ (8-hour TWA)[2][6] |
Accidental Release Workflow
In the event of a spill, the following workflow must be initiated immediately to ensure safety and containment.
Caption: Workflow for this compound Spill Response.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
